5-Hydroxypiperidine-3-carboxylic acid hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-hydroxypiperidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c8-5-1-4(6(9)10)2-7-3-5;/h4-5,7-8H,1-3H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSBANOLUPILNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNCC1O)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00655059 | |
| Record name | 5-Hydroxypiperidine-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171511-34-4 | |
| Record name | 5-Hydroxypiperidine-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Properties of 5-Hydroxypiperidine-3-carboxylic Acid Hydrochloride
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride, a saturated heterocyclic compound of significant interest in neuroscience and medicinal chemistry. The guide focuses on the cis-(3RS,5SR) stereoisomer, which has been investigated for its activity as a γ-aminobutyric acid (GABA) uptake inhibitor. We will delve into its detailed chemical structure, stereochemistry, methods of synthesis, and thorough analytical characterization. Furthermore, this document outlines its mechanism of action within the GABAergic system and provides protocols for its synthesis and biological evaluation, offering a critical resource for researchers exploring novel modulators of neurotransmission.
Introduction: A Scaffold for Neuromodulation
5-Hydroxypiperidine-3-carboxylic acid belongs to the class of piperidine carboxylic acids, which are rigid structural analogues of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). The parent compound for this series, piperidine-3-carboxylic acid (nipecotic acid), is a well-established inhibitor of GABA uptake, thereby increasing synaptic GABA concentrations and potentiating inhibitory neurotransmission. The introduction of a hydroxyl group onto the piperidine ring, as in 5-hydroxypiperidine-3-carboxylic acid, offers a strategic modification to probe the structure-activity relationships of GABA transporter (GAT) inhibitors.
The stereochemistry of the hydroxyl and carboxylic acid groups is paramount to the molecule's biological activity. This guide will focus primarily on the cis-isomer, designated as (3RS,5SR)-5-hydroxypiperidine-3-carboxylic acid, which maintains the crucial spatial arrangement for interaction with GABA transporters. While the specific CAS number 1171511-34-4 is commercially available, it often refers to a mixture of stereoisomers; therefore, researchers should exercise caution and verify the isomeric purity for specific biological assays.
Molecular Structure and Physicochemical Properties
The fundamental identity of this compound is defined by its chemical structure and resulting physicochemical properties.
Chemical Structure and Stereochemistry
The molecule consists of a saturated six-membered piperidine ring substituted with a carboxylic acid at the 3-position and a hydroxyl group at the 5-position. The hydrochloride salt form ensures stability and enhances water solubility.
The presence of two stereocenters at carbons 3 and 5 gives rise to four possible stereoisomers. The relative orientation of the substituents defines them as cis or trans. The cis-(3RS,5SR) isomer, where the hydroxyl and carboxyl groups are on the same side of the piperidine ring, has been the primary focus of neurochemical research due to its closer structural analogy to established GABA uptake inhibitors.
Caption: 2D Structure of cis-5-Hydroxypiperidine-3-carboxylic Acid Hydrochloride.
Physicochemical Data
Precise experimental data for the hydrochloride salt of the cis-isomer is not widely published. The table below includes data for the free base and related analogues for reference. Researchers must experimentally determine these values for their specific sample.
| Property | Value | Source / Comments |
| Molecular Weight | 181.62 g/mol | (Hydrochloride Salt)[2] |
| 145.16 g/mol | (Free Base)[4] | |
| XLogP3-AA | -3.4 | Predicted for free base, indicating high hydrophilicity.[4] |
| Hydrogen Bond Donors | 3 | (Free Base)[4] |
| Hydrogen Bond Acceptors | 3 | (Free Base)[4] |
| Melting Point (°C) | ~261 (dec.) | Data for Nipecotic acid (Piperidine-3-carboxylic acid).[5] |
| Aqueous Solubility | Moderately soluble | Expected to be soluble in water due to its polar functional groups and salt form.[6] |
Synthesis and Purification
The synthesis of cis-5-hydroxypiperidine-3-carboxylic acid typically proceeds via the catalytic hydrogenation of a pyridine precursor. This established methodology provides a reliable route to the saturated piperidine core with the desired stereochemistry.
Synthetic Workflow
The synthesis is achieved through a two-step process starting from 5-hydroxynicotinic acid (a pyridine derivative). The initial esterification step is crucial for protecting the carboxylic acid and improving solubility in the subsequent hydrogenation step.
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol
The following protocol is adapted from the synthetic strategy reported by Krogsgaard-Larsen et al. (1982).
Step 1: Esterification of 5-Hydroxynicotinic Acid
-
Suspend 5-hydroxynicotinic acid in anhydrous ethanol.
-
Add concentrated sulfuric acid catalytically.
-
Reflux the mixture until the starting material is fully consumed (monitored by TLC).
-
Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product, ethyl 5-hydroxynicotinate, with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
Step 2: Catalytic Hydrogenation and Hydrolysis
-
Dissolve the crude ethyl 5-hydroxynicotinate in glacial acetic acid.
-
Add platinum(IV) oxide (PtO₂, Adams' catalyst) to the solution.
-
Hydrogenate the mixture in a Parr apparatus under hydrogen pressure (approx. 50 psi) at an elevated temperature (e.g., 60 °C) for 24-48 hours.
-
After the reaction is complete, cool the mixture and carefully filter off the catalyst.
-
Concentrate the filtrate under reduced pressure to remove the acetic acid.
-
Add concentrated hydrochloric acid to the residue and reflux to hydrolyze the ester.
-
Cool the solution and concentrate in vacuo. The resulting solid is crude cis-5-Hydroxypiperidine-3-carboxylic acid hydrochloride.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/ether) to obtain the purified product.
Analytical Characterization (Self-Validating System)
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound. Note: As detailed experimental spectra for this specific compound are not widely available in public literature, this section outlines the expected results based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the structure and stereochemistry of this molecule.
-
¹H NMR (Proton NMR): The proton NMR spectrum is critical for confirming the cis-stereochemistry. The signals for the protons at C3 and C5 (H-3 and H-5) are expected to show complex multiplets. The key diagnostic feature for the cis-isomer is the presence of large axial-axial coupling constants for the proton at C3, indicating that both the carboxyl group and the hydroxyl group preferentially occupy equatorial positions in the dominant chair conformation. The spectrum will also show characteristic signals for the other piperidine ring protons.
-
¹³C NMR (Carbon NMR): The carbon spectrum will show six distinct signals corresponding to the six carbon atoms of the piperidine ring and the carboxyl group. The chemical shift of the carbonyl carbon is expected in the range of 170-180 ppm. The carbons bearing the hydroxyl (C5) and carboxyl (C3) groups will appear downfield compared to the other ring carbons due to the electron-withdrawing effects of the oxygen atoms.
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of the key functional groups.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3400 (broad) | O-H Stretch | Hydroxyl group (-OH) |
| ~3200-2500 (broad) | O-H Stretch | Carboxylic acid (-COOH) |
| ~2700-2400 (broad) | N-H Stretch | Ammonium salt (R₃N⁺-H) |
| ~1730-1700 (strong) | C=O Stretch | Carboxylic acid (C=O) |
| ~1250-1000 | C-O Stretch | C-OH and C-O of acid |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For the hydrochloride salt, Electrospray Ionization (ESI) in positive mode is typically used.
-
Expected Ion: The primary ion observed would be the protonated molecule [M+H]⁺ corresponding to the free base.
-
m/z of [M+H]⁺: 146.08
-
Fragmentation Pattern: Key fragmentation would likely involve the loss of water (H₂O) from the molecular ion [M+H-H₂O]⁺ and the loss of the carboxyl group (as COOH or CO₂).
Applications in Research and Drug Development
The primary application of cis-5-hydroxypiperidine-3-carboxylic acid is as a research tool to investigate the structure-activity relationships of inhibitors of the GABA transport system.
Mechanism of Action: GABA Uptake Inhibition
GABAergic signaling is terminated by the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells. This process is mediated by specific GABA transporters (GATs). Inhibiting these transporters prolongs the action of GABA at its receptors, enhancing inhibitory neurotransmission. This mechanism is a validated therapeutic strategy for conditions like epilepsy.
cis-5-Hydroxypiperidine-3-carboxylic acid acts as a competitive inhibitor at the GATs. Its rigid piperidine scaffold mimics the conformation of GABA, allowing it to bind to the transporter. However, it is recognized as a significantly weaker inhibitor than its parent compound, nipecotic acid. This suggests that the addition of the 5-hydroxy group, while potentially increasing polarity, may introduce steric hindrance or an unfavorable electronic interaction within the GAT binding pocket.
Caption: Competitive inhibition of the GABA Transporter (GAT).
Experimental Protocol: In Vitro GABA Uptake Assay
To quantify the inhibitory potency of compounds like 5-hydroxypiperidine-3-carboxylic acid, a radiolabeled GABA uptake assay is employed.
Objective: To determine the IC₅₀ value of the test compound for the inhibition of GABA uptake into neuronal or glial cells (or synaptosomes).
Methodology:
-
Cell/Tissue Preparation: Prepare primary cultures of neurons or astrocytes, or a crude synaptosomal fraction from rodent brain tissue.
-
Incubation: Pre-incubate the prepared cells/synaptosomes with varying concentrations of the test compound (e.g., from 1 nM to 1 mM) for 10-20 minutes at room temperature.
-
Initiation of Uptake: Initiate the uptake reaction by adding a fixed concentration of radiolabeled [³H]GABA to the mixture.
-
Termination: After a short incubation period (e.g., 5-10 minutes), terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]GABA.
-
Quantification: Measure the radioactivity retained on the filters (representing intracellular [³H]GABA) using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of [³H]GABA uptake against the logarithm of the test compound concentration. The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.[7]
Safety and Handling
As a chemical intermediate, this compound should be handled with appropriate laboratory precautions.
-
GHS Hazard Statements: H302 (Harmful if swallowed).
-
GHS Precautionary Statements: P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth).
-
Personal Protective Equipment (PPE): Standard laboratory attire, including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.
Conclusion
This compound, particularly the cis-(3RS,5SR) isomer, serves as a valuable molecular probe for the study of the GABAergic system. Its well-defined structure, accessible synthesis, and relationship to potent GABA uptake inhibitors like nipecotic acid make it an important tool for medicinal chemists and neuropharmacologists. While its own inhibitory activity is modest, its characterization provides crucial insights into the structural requirements for ligand binding to GABA transporters. This guide provides the foundational knowledge required for researchers to synthesize, characterize, and utilize this compound in the ongoing quest to develop novel therapeutics for neurological disorders.
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. benchchem.com [benchchem.com]
- 4. 5-hydroxypiperidine-3-carboxylic Acid | C6H11NO3 | CID 4577144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to 5-Hydroxypiperidine-3-carboxylic acid hydrochloride: Properties, Synthesis, and Applications
Introduction
Substituted piperidine scaffolds are a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Their conformational flexibility and ability to engage in diverse intermolecular interactions make them an ideal framework for drug design.[1] Among these, 5-Hydroxypiperidine-3-carboxylic acid hydrochloride presents a particularly interesting profile for researchers and drug development professionals. This bifunctional molecule, incorporating both a secondary amine and a carboxylic acid, offers multiple points for chemical modification, while the hydroxyl group introduces chirality and the potential for hydrogen bonding, further modulating its pharmacological properties.
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound. It delves into its synthesis, reactivity, and potential applications, with a particular focus on its relevance in pharmaceutical development. This document is intended to be a valuable resource for scientists engaged in drug discovery and development, offering both foundational knowledge and practical insights.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. These properties govern its solubility, stability, and pharmacokinetic profile.
General Properties
This compound is a white to off-white solid. The hydrochloride salt form enhances its stability and water solubility compared to the free base.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂ClNO₃ | [2][3] |
| Molecular Weight | 181.62 g/mol | [4][5] |
| CAS Number | 1171511-34-4 | [2][3] |
| Appearance | White to Yellow Solid | [Amadis Chemical] |
Structural Information
The structure of 5-Hydroxypiperidine-3-carboxylic acid features a six-membered piperidine ring with a hydroxyl group at the 5-position and a carboxylic acid at the 3-position. The presence of two stereocenters (at C3 and C5) means that the molecule can exist as four possible stereoisomers. The specific stereochemistry will significantly influence its biological activity.
Chemical Structure of this compound
Caption: 2D structure of this compound.
Solubility
Melting Point
A definitive melting point for this compound is not consistently reported in publicly available literature. However, the related compound, 5-Hydroxypiperidine-2-carboxylic acid, has a reported melting point of 235 °C.[6] It is anticipated that the melting point of the 3-carboxylic acid hydrochloride isomer would be in a similar range, characteristic of a crystalline salt of a small organic molecule.
pKa Values
Spectral Properties
Detailed spectral data (NMR, IR, MS) are often proprietary to chemical suppliers. However, based on the known structure, the expected spectral characteristics can be described.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the number of protons in the piperidine ring and the presence of stereoisomers. The protons on the piperidine ring would appear in the upfield region (typically 1.5-4.0 ppm). The proton alpha to the carboxylic acid and the proton alpha to the hydroxyl group would likely be deshielded and appear at the lower end of this range or slightly downfield. The N-H protons of the hydrochloride salt would likely appear as a broad signal.
-
¹³C NMR: The carbon NMR spectrum would show six distinct signals for the carbon atoms of the piperidine ring and the carboxylic acid. The carbonyl carbon of the carboxylic acid would be the most downfield signal (typically >170 ppm). The carbons bonded to the nitrogen and oxygen atoms would appear in the range of 40-70 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. A broad absorption in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid and the N-H stretching of the ammonium salt. A strong carbonyl (C=O) stretching vibration from the carboxylic acid would be expected around 1700-1730 cm⁻¹. The O-H stretching of the alcohol would likely appear as a broad band around 3200-3600 cm⁻¹.
Mass Spectrometry (MS)
In mass spectrometry, particularly with a soft ionization technique like electrospray ionization (ESI), the molecule would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ of the free base (C₆H₁₁NO₃), which has a molecular weight of 145.16 g/mol .[7][8] Fragmentation patterns would likely involve the loss of water from the hydroxyl group and the loss of the carboxylic acid group.[9]
Chemical Synthesis and Reactivity
Synthesis
The synthesis of 5-Hydroxypiperidine-3-carboxylic acid and its derivatives can be approached through several synthetic strategies. A common approach involves the modification of a pre-existing piperidine ring or the cyclization of an acyclic precursor.
General Synthetic Workflow
Caption: A generalized synthetic pathway to the target molecule.
One plausible synthetic route, adapted from methodologies for similar structures, could involve the following key steps:
-
Formation of a Substituted Piperidone: Starting from a readily available precursor, a substituted piperidone can be synthesized. For instance, a Dieckmann condensation of a suitably substituted pimelic acid derivative could yield a cyclic β-keto ester.
-
Stereoselective Reduction: The ketone in the piperidone ring can be reduced to a hydroxyl group. The choice of reducing agent (e.g., sodium borohydride, lithium aluminum hydride) and reaction conditions can influence the stereochemical outcome.
-
Introduction of the Carboxylic Acid: A carboxylic acid or a precursor group can be introduced at the 3-position. This could be achieved through various methods, such as the alkylation of an enolate intermediate.
-
Hydrolysis and Salt Formation: If the carboxylic acid is protected as an ester, a final hydrolysis step is required. Treatment of the free base with hydrochloric acid affords the desired hydrochloride salt.
A patent for the preparation of (S)-3-piperidinecarboxylic acid describes the hydrolysis of 3-piperidine formamide or its salt in concentrated hydrochloric acid, which also achieves chiral resolution.[10] This suggests that resolution of enantiomers is a critical consideration in the synthesis of chiral piperidine carboxylic acids.
Reactivity
The chemical reactivity of this compound is dictated by its three functional groups: the secondary amine (as an ammonium salt), the carboxylic acid, and the secondary alcohol.
-
Amine: The piperidine nitrogen, once deprotonated from its salt form, is a nucleophile and a base. It can undergo N-alkylation, N-acylation, and other reactions typical of secondary amines. The use of a protecting group, such as a tert-butoxycarbonyl (Boc) group, is often employed in multi-step syntheses to prevent unwanted side reactions at the nitrogen.
-
Carboxylic Acid: The carboxylic acid can be converted to a variety of derivatives, including esters, amides, and acid chlorides. These transformations are fundamental to its use as a building block in the synthesis of more complex molecules.
-
Hydroxyl Group: The secondary alcohol can be oxidized to a ketone, or it can be a site for O-alkylation or O-acylation. The hydroxyl group can also participate in hydrogen bonding, which can influence the molecule's conformation and interactions with biological targets.
Applications in Drug Discovery and Development
The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of approved drugs. Derivatives of piperidine carboxylic acids, in particular, have shown significant potential in various therapeutic areas.
-
Central Nervous System (CNS) Disorders: Due to their structural similarity to neurotransmitters like GABA, piperidine carboxylic acids are often explored for their potential to treat CNS disorders. For example, nipecotic acid (piperidine-3-carboxylic acid) is a known GABA uptake inhibitor.[11] The introduction of a hydroxyl group in 5-Hydroxypiperidine-3-carboxylic acid could modulate its binding to GABA transporters or other CNS targets.
-
Metabolic Diseases: Substituted piperidine carboxylic acids have been investigated as dual PPARα/γ agonists for the treatment of metabolic diseases.[12]
-
Peptidomimetics: The rigid, yet conformationally flexible, piperidine ring can be used as a scaffold to mimic peptide turns and loops, leading to the development of more stable and orally bioavailable drug candidates.[1]
-
Building Block for Complex Molecules: As a trifunctional molecule, this compound is a versatile building block for the synthesis of more complex and biologically active compounds. Its protected derivatives are valuable intermediates in organic synthesis.[13]
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection
This protocol describes a general method for the protection of the piperidine nitrogen, a common step in the synthetic manipulation of this scaffold.
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent mixture, such as 1:1 dioxane/water.
-
Basification: Add a base, such as sodium carbonate or triethylamine (2.5 equivalents), to neutralize the hydrochloride and deprotonate the carboxylic acid.
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of ~3.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
N-Boc Protection Workflow
Caption: Step-by-step workflow for N-Boc protection.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Analysis
Given its polar and ionic nature, a hydrophilic interaction liquid chromatography (HILIC) method would be suitable for the analysis of this compound.
-
Column: A HILIC column (e.g., silica-based with a polar stationary phase).
-
Mobile Phase: An isocratic or gradient mixture of a polar organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate or phosphate buffer at a low pH). A typical mobile phase could be 75:25 (v/v) acetonitrile:buffer.[14]
-
Detection: As the molecule lacks a strong chromophore, UV detection at low wavelengths (e.g., 200-210 nm) may be possible. For higher sensitivity and selectivity, detection by mass spectrometry (LC-MS) or derivatization with a UV-active or fluorescent tag would be preferable.[15][16]
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Based on data for related compounds, it may be harmful if swallowed, and may cause skin and eye irritation.[5] Refer to the material safety data sheet (MSDS) from the supplier for detailed safety information.
Conclusion
This compound is a valuable and versatile building block for drug discovery and development. Its trifunctional nature provides a rich platform for chemical modification, enabling the synthesis of a wide array of complex molecules with potential therapeutic applications, particularly in the realm of CNS disorders. While some specific physicochemical data remains to be fully characterized in the public domain, this guide provides a solid foundation of its known properties, expected characteristics, synthetic strategies, and potential applications. As research in the field of piperidine-based pharmaceuticals continues to expand, a thorough understanding of such key intermediates will be indispensable for the next generation of drug discovery.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound,1171511-34-4-Amadis Chemical [amadischem.com]
- 3. This compound | CAS 1171511-34-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. This compound [chembk.com]
- 5. (2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride | C6H12ClNO3 | CID 11367379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buy 5-Hydroxypiperidine-2-carboxylic acid | 13096-31-6 [smolecule.com]
- 7. 5-hydroxypiperidine-3-carboxylic Acid | C6H11NO3 | CID 4577144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5-Hydroxypiperidine-3-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. CN106831540A - It is a kind ofï¼Sï¼The preparation method of 3 piperidine carboxylic acids - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemimpex.com [chemimpex.com]
- 14. jocpr.com [jocpr.com]
- 15. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 16. applications.emro.who.int [applications.emro.who.int]
5-Hydroxypiperidine-3-carboxylic acid hydrochloride synthesis pathway
An In-Depth Technical Guide to the Synthesis of 5-Hydroxypiperidine-3-carboxylic acid Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for producing this compound, a valuable heterocyclic building block in medicinal chemistry and drug development. The document explores two primary, field-proven synthetic strategies: a cyanohydrin/Strecker-type approach starting from a piperidone precursor and the catalytic hydrogenation of a functionalized pyridine precursor. Detailed retrosynthetic analysis, step-by-step experimental protocols, and discussions on the underlying chemical principles are provided to equip researchers and development scientists with the necessary knowledge for successful synthesis.
Introduction
5-Hydroxypiperidine-3-carboxylic acid is a non-proteinogenic amino acid derivative featuring a piperidine scaffold. This structure is a privileged motif in numerous natural products and pharmacologically active compounds, including anticonvulsant and antithrombotic agents.[1] The presence of three distinct functional groups—a secondary amine, a hydroxyl group, and a carboxylic acid—provides multiple handles for chemical modification, making it a versatile synthon for creating diverse chemical libraries. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various applications.
The synthesis of this molecule, however, presents challenges related to regioselectivity and stereocontrol. This guide details logical and robust synthetic strategies to navigate these challenges, providing a clear path from common starting materials to the final, purified product.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule reveals two primary disconnection points, which form the basis of our strategic approach to its synthesis.
-
C3-Carboxyl Disconnection: Disconnecting the carboxylic acid group at the C-3 position via a nitrile intermediate suggests a precursor like a 3-piperidone. This forms the basis of Pathway I , a strategy analogous to the Strecker amino acid synthesis.[2][3][4]
-
Ring Saturation Disconnection: Recognizing the piperidine ring as a saturated version of a pyridine ring allows for a disconnection to a pyridine precursor. This leads to Pathway II , which utilizes the catalytic hydrogenation of a suitably substituted pyridine, a cornerstone of heterocyclic chemistry.
Caption: Retrosynthetic analysis of the target molecule.
Key Synthetic Pathways
Pathway I: Cyanohydrin/Strecker Approach from a Piperidone Precursor
This pathway is a robust method that builds the carbon skeleton by introducing the carboxylic acid functionality onto a pre-formed piperidine ring. The key transformation is the addition of a cyanide source to a ketone, followed by hydrolysis. To prevent side reactions with the ring nitrogen, an N-protecting group (e.g., Benzyl) is employed temporarily.
Causality Behind Experimental Choices:
-
N-Protection: The use of a benzyl (Bn) group is strategic. It is stable under the nucleophilic conditions of the cyanide addition and the harsh acidic/basic conditions of nitrile hydrolysis. Furthermore, it can be cleanly removed in the final step via hydrogenolysis.
-
Cyanide Addition: The formation of a cyanohydrin (or aminonitrile in a classic Strecker reaction) is a reliable method for creating a new carbon-carbon bond at a carbonyl carbon.[5] The subsequent hydrolysis provides a direct route to the carboxylic acid.
-
Hydrolysis: Concentrated hydrochloric acid serves a dual purpose: it effectively hydrolyzes the nitrile to a carboxylic acid and, upon workup, forms the desired hydrochloride salt of the final product.
Caption: Workflow for Pathway I.
Detailed Experimental Protocol (Pathway I):
This protocol is adapted from the established synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid.[5]
Step 1: Synthesis of 1-Benzyl-3-hydroxy-3-cyanopiperidine
-
To a solution of 1-benzyl-3-piperidone hydrochloride (1 equivalent) in a 1:1 mixture of tetrahydrofuran and water, add concentrated hydrochloric acid (1 equivalent).
-
Cool the mixture to below 8°C in an ice bath.
-
Slowly add potassium cyanide (KCN, 2 equivalents) in portions, ensuring the temperature remains below 8°C.
-
Stir the reaction mixture vigorously for 4-6 hours at this temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, extract the aqueous mixture with diethyl ether (3x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude cyanohydrin intermediate.
Step 2: Hydrolysis to 1-Benzyl-5-hydroxypiperidine-3-carboxylic acid
-
Dissolve the crude oily residue from the previous step in concentrated hydrochloric acid (approx. 5-10 volumes).
-
Heat the solution at 80-90°C for 1-2 hours.
-
Cool the reaction mixture to room temperature and then filter to remove any solid impurities.
-
Evaporate the filtrate under reduced pressure to yield a syrupy residue.
-
Purify via ion-exchange chromatography or by crystallization to obtain the N-benzyl protected product.
Step 3: Debenzylation and Hydrochloride Salt Formation
-
Dissolve the purified N-benzyl product in methanol or ethanol.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Add one equivalent of hydrochloric acid (as a solution in ethanol or water).
-
Subject the mixture to hydrogenation (H₂ balloon or Parr hydrogenator at 40-50 psi) and stir at room temperature overnight.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Triturate the residue with cold diethyl ether or acetone to induce crystallization.
-
Filter the solid, wash with cold ether, and dry under vacuum to yield the final product, this compound.
Pathway II: Catalytic Hydrogenation of a Pyridine Precursor
This pathway leverages the aromatic pyridine ring as a latent piperidine. The catalytic hydrogenation of 5-hydroxynicotinic acid is a direct and atom-economical approach to the target scaffold.[6]
Causality Behind Experimental Choices:
-
Starting Material: 5-Hydroxynicotinic acid (CAS 27828-71-3) is a commercially available and ideal precursor.[7][8][9][10] Its structure already contains the required hydroxyl and carboxylic acid groups in the correct relative positions.
-
Catalyst: The choice of catalyst is critical for the complete saturation of the pyridine ring. While Palladium (Pd) can be used, Rhodium (Rh) and Platinum (Pt) catalysts are often more effective for hydrogenating pyridine rings, which are more resistant to reduction than simple alkenes.[1][11] Rhodium on carbon (Rh/C) or alumina is a powerful choice for this transformation.
-
Reaction Conditions: Elevated hydrogen pressure and temperature are typically required to overcome the aromaticity of the pyridine ring and achieve full reduction in a reasonable timeframe.
Caption: Workflow for Pathway II.
Detailed Experimental Protocol (Pathway II):
This protocol is a representative procedure based on established methods for pyridine hydrogenation.[1][6]
-
Place 5-hydroxynicotinic acid (1 equivalent) and 5% Rhodium on Carbon (Rh/C, 5-10 mol%) into a high-pressure hydrogenation vessel (e.g., a Parr autoclave).
-
Add a suitable solvent such as water, ethanol, or acetic acid.
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 5-6 MPa (approx. 725-870 psi).
-
Heat the mixture to 80-100°C with vigorous stirring.
-
Maintain these conditions for 24-48 hours, monitoring the reaction by observing hydrogen uptake or by analyzing samples via HPLC or NMR.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through Celite to remove the catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude free base of the product.
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Add one equivalent of concentrated hydrochloric acid or a saturated solution of HCl in ethanol.
-
Cool the solution to 0-4°C to induce crystallization of the hydrochloride salt.
-
Filter the resulting solid, wash with a small amount of cold ethanol, and dry under vacuum to yield the final product.
Data Summary & Characterization
The identity and purity of the synthesized this compound must be confirmed through standard analytical techniques.
Table 1: Key Reagents and Properties
| Reagent | Formula | MW ( g/mol ) | Role | Pathway |
| 1-Benzyl-3-piperidone HCl | C₁₂H₁₆ClNO | 225.71 | Starting Material | I |
| Potassium Cyanide | KCN | 65.12 | C1 Synthon | I |
| Palladium on Carbon | Pd/C | 106.42 (Pd) | Catalyst | I |
| 5-Hydroxynicotinic Acid | C₆H₅NO₃ | 139.11 | Starting Material | II |
| Rhodium on Carbon | Rh/C | 102.91 (Rh) | Catalyst | II |
| Hydrochloric Acid | HCl | 36.46 | Reagent / Salt Former | I & II |
Table 2: Expected Analytical Data for Final Product
| Technique | Expected Data |
| ¹H NMR | Complex multiplets expected in the regions of 1.5-2.5 ppm (piperidine CH₂), 3.0-4.0 ppm (CH adjacent to N, O, and COOH). Broad signals for OH, NH₂⁺, and COOH protons. |
| ¹³C NMR | Signals expected around 25-50 ppm (piperidine carbons), ~60-70 ppm (carbons attached to N and O), and ~175 ppm (carboxylic acid carbon). |
| IR (KBr) | Broad absorption around 2500-3300 cm⁻¹ (O-H, N-H stretching), ~1720 cm⁻¹ (C=O stretching of carboxylic acid). |
| Mass Spec (ESI+) | [M+H]⁺ expected at m/z = 146.08 |
Safety and Handling
-
Potassium Cyanide (KCN): Highly toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses). Have a cyanide antidote kit available. Acidification of cyanide salts generates highly toxic hydrogen cyanide gas.
-
Catalytic Hydrogenation: Reactions involving hydrogen gas under pressure must be conducted in specialized equipment (autoclave/Parr shaker) behind a blast shield. Catalysts like Pd/C and Rh/C can be pyrophoric upon exposure to air after the reaction; ensure the catalyst is kept wet with solvent during filtration.
-
Strong Acids: Concentrated hydrochloric acid is corrosive. Handle with care using appropriate PPE.
Conclusion
This guide has detailed two robust and versatile pathways for the synthesis of this compound.
-
Pathway I (Strecker-type) offers a reliable method starting from piperidone derivatives. While it involves more steps, including protection and deprotection, it provides a high degree of control.
-
Pathway II (Hydrogenation) is a more direct and atom-economical route, provided the 5-hydroxynicotinic acid precursor is readily available. It is well-suited for larger-scale synthesis but requires high-pressure hydrogenation equipment.
The choice between these pathways will depend on the specific needs of the research team, including scale, available equipment, and the cost and availability of starting materials. Both methods provide a solid foundation for accessing this valuable chemical building block for applications in drug discovery and development.
References
- 1. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. chemistnotes.com [chemistnotes.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. prepchem.com [prepchem.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. 5-Hydroxynicotinic acid | 27828-71-3 [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. CAS 27828-71-3: 5-Hydroxynicotinic acid | CymitQuimica [cymitquimica.com]
- 10. scbt.com [scbt.com]
- 11. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Biological Activity of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride
Executive Summary
This technical guide provides a comprehensive overview of the biological activity of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride, a heterocyclic compound structurally related to the potent γ-aminobutyric acid (GABA) uptake inhibitor, nipecotic acid. This document is intended for researchers, scientists, and drug development professionals interested in the modulation of the GABAergic system. We will delve into the mechanism of action, pharmacological potential, and the experimental protocols used to characterize this class of compounds. While specific quantitative data for this hydroxylated analog is limited in publicly available literature, we will draw upon the extensive research on nipecotic acid to infer its likely biological profile and discuss the structure-activity relationships that govern its function.
Introduction: The Significance of GABAergic Modulation
The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the mammalian central nervous system (CNS), playing a critical role in maintaining the delicate balance between neuronal excitation and inhibition. A deficiency in GABAergic neurotransmission is implicated in a multitude of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain[1]. The synaptic concentration of GABA is tightly regulated by GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells[2].
Inhibition of these transporters prolongs the presence of GABA in the synapse, thereby enhancing inhibitory signaling. This mechanism has been a key target for the development of therapeutic agents[3]. This compound, as a derivative of the well-characterized GAT inhibitor nipecotic acid, represents a molecule of significant interest for its potential to modulate GABAergic activity.
Chemical Profile:
| Property | Value | Source |
| IUPAC Name | 5-hydroxypiperidine-3-carboxylic acid;hydrochloride | --INVALID-LINK-- |
| Molecular Formula | C₆H₁₂ClNO₃ | --INVALID-LINK--[4] |
| Molecular Weight | 181.62 g/mol | --INVALID-LINK-- |
| Canonical SMILES | C1C(CNCC1O)C(=O)O.Cl | --INVALID-LINK--[4] |
| Synonyms | 5-Hydroxy-3-piperidinecarboxylic acid HCl | --INVALID-LINK--[4] |
The GABAergic Synapse and the Role of GABA Transporters
To understand the biological activity of this compound, it is essential to first visualize the dynamics of the GABAergic synapse.
As depicted in Figure 1, GABA is synthesized from glutamate and packaged into synaptic vesicles. Upon neuronal firing, GABA is released into the synaptic cleft where it binds to postsynaptic GABA-A receptors, leading to an influx of chloride ions and subsequent hyperpolarization (inhibition) of the postsynaptic neuron. The action of GABA is terminated by its removal from the synaptic cleft by GATs, primarily GAT-1 on neurons and GAT-2/3 on surrounding glial cells.
Mechanism of Action: Inhibition of GABA Transporters
This compound is a structural analog of nipecotic acid, a potent inhibitor of GABA transporters[5]. The core piperidine ring and the carboxylic acid moiety are crucial for recognition and binding to the active site of GATs. The introduction of a hydroxyl group at the 5-position is expected to alter the molecule's polarity and potentially its binding affinity and selectivity for different GAT subtypes.
The primary mechanism of action is the competitive inhibition of GABA uptake by binding to GATs. By blocking these transporters, the concentration of GABA in the synaptic cleft is increased, leading to enhanced activation of postsynaptic GABA receptors and a potentiation of inhibitory neurotransmission.
Structure-Activity Relationship (SAR):
The SAR for nipecotic acid derivatives has been extensively studied. The piperidine ring serves as a rigid scaffold that mimics the conformation of GABA. The carboxylic acid is essential for binding, and its position on the ring influences potency and selectivity. Lipophilic substitutions on the piperidine nitrogen have been shown to increase blood-brain barrier penetration, a significant limitation of nipecotic acid itself. The addition of a hydroxyl group, as in 5-Hydroxypiperidine-3-carboxylic acid, increases hydrophilicity, which may impact its pharmacokinetic profile. Further studies are required to determine the precise effect of this substitution on GAT subtype selectivity.
Pharmacological Profile of Nipecotic Acid (for reference):
| Transporter Subtype | IC₅₀ (μM) | Species/System | Source |
| hGAT-1 | 8 | Human (cloned) | --INVALID-LINK-- |
| rGAT-2 | 38 | Rat (cloned) | --INVALID-LINK-- |
| hGAT-3 | 106 | Human (cloned) | --INVALID-LINK-- |
| hBGT-1 | 2370 | Human (cloned) | --INVALID-LINK-- |
| mGAT-1 | 2.6 | Mouse (cloned) | --INVALID-LINK--[5] |
| mGAT-2 | 310 | Mouse (cloned) | --INVALID-LINK--[5] |
| mGAT-3 | 29 | Mouse (cloned) | --INVALID-LINK--[5] |
| mGAT-4 | 16 | Mouse (cloned) | --INVALID-LINK--[5] |
It is hypothesized that this compound will exhibit a similar profile of GAT inhibition, with the hydroxyl group potentially influencing its potency and selectivity.
Synthesis of 5-Hydroxypiperidine-3-carboxylic Acid Analogs
The synthesis of hydroxypiperidine carboxylic acids can be challenging due to the presence of multiple functional groups and stereocenters. A common strategy involves the use of a protected piperidone precursor. For instance, the synthesis of the related 1-benzyl-3-hydroxypiperidine-3-carboxylic acid proceeds via a Strecker-type synthesis from 1-benzyl-3-piperidone hydrochloride, followed by hydrolysis of the resulting aminonitrile.
A plausible synthetic route for 5-Hydroxypiperidine-3-carboxylic acid would likely involve a multi-step process starting from a suitable protected piperidine derivative, with subsequent functional group manipulations to introduce the hydroxyl and carboxylic acid moieties. The final step would involve deprotection and salt formation with hydrochloric acid to yield the desired product. The synthesis of (S)-N-Boc-3-hydroxypiperidine, a related intermediate, has been described involving the hydrogenation of 3-hydroxypyridine followed by resolution and protection[6]. A similar approach could be adapted for the synthesis of the target molecule.
Experimental Protocols: In Vitro GABA Uptake Assay
The primary method for characterizing the biological activity of GAT inhibitors is the in vitro GABA uptake assay. This assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA into cells expressing specific GAT subtypes.
Step-by-Step Methodology:
-
Cell Culture:
-
Maintain HEK293 cells (or another suitable cell line) stably expressing the human GAT subtype of interest (e.g., GAT-1, GAT-2, GAT-3, or BGT-1) in appropriate culture medium.
-
Seed the cells into 96-well microplates at a suitable density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Perform serial dilutions to obtain a range of concentrations for testing.
-
-
Assay Performance:
-
Gently wash the cell monolayers with pre-warmed assay buffer (e.g., Krebs-Ringer-HEPES).
-
Add the diluted test compound or vehicle control to the wells and pre-incubate for 10-20 minutes at room temperature.
-
Initiate GABA uptake by adding a fixed concentration of [³H]GABA to each well.
-
Incubate for a predetermined time (e.g., 10-20 minutes) at room temperature. The incubation time should be within the linear range of GABA uptake.
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly aspirating the assay medium and washing the cells multiple times with ice-cold assay buffer.
-
Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH).
-
-
Scintillation Counting and Data Analysis:
-
Transfer the cell lysates to scintillation vials and add a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition of [³H]GABA uptake for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Potential Therapeutic Applications
By enhancing GABAergic neurotransmission, GAT inhibitors have therapeutic potential in a range of neurological and psychiatric conditions. While clinical development of this compound has not been reported, its mechanism of action suggests potential utility in:
-
Epilepsy: The enhancement of synaptic GABA levels can suppress excessive neuronal firing, which is a hallmark of epileptic seizures. The marketed anti-epileptic drug Tiagabine is a GAT-1 inhibitor, demonstrating the clinical validity of this approach[3].
-
Anxiety Disorders: Increasing inhibitory tone in brain circuits involved in fear and anxiety, such as the amygdala, is a potential therapeutic strategy for anxiety disorders.
-
Neuropathic Pain: Dysregulation of GABAergic inhibition in the spinal cord and higher brain centers contributes to the development and maintenance of chronic pain states. Restoring this inhibition through GAT blockade may have analgesic effects.
-
Neurodegenerative Diseases: There is emerging evidence that modulating the GABA system could have neuroprotective effects and may be beneficial in conditions such as Huntington's disease and Alzheimer's disease[1].
Further preclinical studies, including in vivo animal models of these disorders, are necessary to validate the therapeutic potential of this compound.
Conclusion
This compound is a promising molecule for the modulation of the GABAergic system due to its structural similarity to the known GAT inhibitor nipecotic acid. Its primary biological activity is expected to be the inhibition of GABA transporters, leading to an increase in synaptic GABA levels and enhanced inhibitory neurotransmission. While further research is needed to fully characterize its pharmacological profile, including its potency, selectivity, and pharmacokinetic properties, the foundational knowledge of nipecotic acid and its analogs provides a strong rationale for its investigation as a potential therapeutic agent for a variety of CNS disorders. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of this and other novel GAT inhibitors.
References
- 1. A role of GABA analogues in the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. caymanchem.com [caymanchem.com]
- 6. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
5-Hydroxypiperidine-3-carboxylic acid hydrochloride mechanism of action
An In-depth Technical Guide to the Mechanism of Action of 5-Hydroxypiperidine-3-carboxylic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a piperidine derivative structurally related to the potent gamma-aminobutyric acid (GABA) uptake inhibitor, nipecotic acid. This technical guide synthesizes the current understanding of its mechanism of action, focusing on its role as an inhibitor of GABA transporters. By elucidating its molecular interactions, structure-activity relationships, and the experimental protocols required for its characterization, this document provides a comprehensive resource for researchers in neuroscience and drug development. The primary mechanism involves the blockade of GABA transporters, leading to an increase in synaptic GABA concentrations and potentiation of inhibitory neurotransmission. This guide will detail the causality behind its action, present validated experimental workflows, and discuss its potential therapeutic relevance.
Introduction: The Piperidine Scaffold in Neuromodulation
The piperidine ring is a privileged scaffold in medicinal chemistry, found in a wide array of clinically approved drugs, particularly those targeting the central nervous system (CNS).[1] Its structural properties allow for the modulation of critical physicochemical parameters such as lipophilicity, solubility, and hydrogen bonding capacity, which enhances druggability and improves pharmacokinetic profiles.[1] Within the context of neuromodulation, piperidine derivatives have been extensively explored for their ability to interact with the GABAergic system.
The Significance of the GABAergic System
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian CNS. It plays a crucial role in regulating neuronal excitability by acting on ionotropic (GABA-A) and metabotropic (GABA-B) receptors.[2] The termination of GABAergic signaling is primarily mediated by its reuptake from the synaptic cleft into presynaptic neurons and surrounding glial cells through a family of plasma membrane transporters known as GABA transporters (GATs).[2] The inhibition of these transporters is a key therapeutic strategy for conditions characterized by neuronal hyperexcitability, such as epilepsy.[3]
5-Hydroxypiperidine-3-carboxylic Acid: A Structural Analog of Nipecotic Acid
5-Hydroxypiperidine-3-carboxylic acid is an analog of (RS)-piperidine-3-carboxylic acid, commonly known as nipecotic acid. Nipecotic acid is a well-characterized, potent inhibitor of GABA uptake.[4][5] The addition of a hydroxyl group to the piperidine ring, as in 5-hydroxypiperidine-3-carboxylic acid, modifies its pharmacological profile. Research into various hydroxy- and amino-substituted piperidine carboxylic acids has shown that these compounds primarily act as inhibitors of the GABA uptake system, though their potency can be influenced by the position and stereochemistry of the substituents.[4]
Core Mechanism of Action: Inhibition of GABA Transporters
The primary mechanism of action for 5-Hydroxypiperidine-3-carboxylic acid is the inhibition of the neuronal GABA uptake system.[4] This action leads to a prolonged presence of GABA in the synaptic cleft, thereby enhancing the activation of postsynaptic GABA receptors and augmenting inhibitory neurotransmission.
The Role of GABA Transporters (GATs) in Synaptic Transmission
GATs are sodium- and chloride-dependent transporters that actively remove GABA from the extracellular space. There are four known subtypes: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter (BGT-1). GAT-1 is the most abundant subtype in the brain and is considered the primary target for many GABA uptake inhibitors. By binding to these transporters, 5-hydroxypiperidine-3-carboxylic acid competitively or non-competitively blocks the reuptake of GABA.
Caption: GABAergic synapse showing the inhibitory action of 5-Hydroxypiperidine-3-carboxylic acid on the GABA transporter (GAT-1).
Molecular Interaction with GATs
While detailed crystallographic data for 5-hydroxypiperidine-3-carboxylic acid bound to a GAT is not available, its interaction can be inferred from studies of related compounds. The carboxylic acid moiety is crucial for binding, likely interacting with charged residues in the transporter's binding pocket. The piperidine ring provides the conformational constraint necessary for recognition by the transporter. The position and stereochemistry of the hydroxyl group can influence binding affinity and selectivity for different GAT subtypes. Computational docking and molecular dynamics studies are valuable tools to explore these interactions at a molecular level.[2]
Structure-Activity Relationship (SAR) and Selectivity
The pharmacological activity of piperidine-based GABAergic compounds is highly dependent on their structure. Even minor modifications can shift activity from GABA uptake inhibition to GABA receptor agonism.
Key Structural Determinants for GAT Inhibition
Studies on a series of substituted piperidine carboxylic acids have provided key SAR insights:
-
Piperidine-3-carboxylic Acid Scaffold: Compounds related to nipecotic acid (piperidine-3-carboxylic acid) tend to be inhibitors of the GABA uptake system.[4][6]
-
Piperidine-4-carboxylic Acid Scaffold: In contrast, compounds related to isonipecotic acid (piperidine-4-carboxylic acid) tend to interact selectively with GABA receptors as agonists.[4][6]
-
Hydroxyl Group Position: The introduction of a hydroxyl group can modulate potency. For instance, (3RS,5SR)-5-hydroxypiperidine-3-carboxylic acid was found to be an inhibitor of the GABA uptake system, although weaker than nipecotic acid.[4]
| Compound | Primary Activity | Relative Potency |
| Nipecotic Acid | GABA Uptake Inhibitor | High |
| (3RS,5SR)-5-hydroxypiperidine-3-carboxylic acid | GABA Uptake Inhibitor | Weaker than Nipecotic Acid[4] |
| Isonipecotic Acid | GABA Receptor Agonist | Potent Agonist |
| (3RS,4SR)-3-hydroxypiperidine-4-carboxylic acid | GABA Receptor Agonist | Less effective than Isonipecotic Acid[4] |
Differentiation from GABA Receptor Agonism
It is critical to establish that the compound's primary mechanism is GAT inhibition and not direct activation of GABA receptors. This is achieved through receptor binding assays, which measure the affinity of the compound for GABA-A, GABA-B, and GABA-C receptors. Compounds like 5-hydroxypiperidine-3-carboxylic acid are expected to show low affinity for these receptors, confirming their selectivity for the GABA transport system.[4][6]
Experimental Validation of Mechanism of Action
A rigorous, self-validating experimental approach is essential to confirm the mechanism of action. This involves a primary functional assay to measure GABA uptake inhibition and secondary binding assays to establish selectivity.
Protocol: In Vitro [³H]GABA Uptake Assay in Synaptosomes
This assay directly measures the inhibition of GABA transport into isolated nerve terminals (synaptosomes). The causality is established by observing a dose-dependent decrease in the accumulation of radiolabeled GABA in the presence of the test compound.
Methodology:
-
Synaptosome Preparation: Isolate synaptosomes from rat brain tissue (e.g., cortex or hippocampus) using differential centrifugation.
-
Pre-incubation: Pre-incubate synaptosomal preparations with varying concentrations of this compound or a vehicle control.
-
Initiation of Uptake: Initiate GABA uptake by adding a low concentration of [³H]GABA.
-
Termination of Uptake: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]GABA.
-
Quantification: Measure the radioactivity retained on the filters (representing intracellular [³H]GABA) using liquid scintillation counting.
-
Data Analysis: Calculate the percentage of inhibition at each concentration of the test compound and determine the IC₅₀ value (the concentration that inhibits 50% of GABA uptake).
Caption: Experimental workflow for the in vitro [³H]GABA uptake assay.
Protocol: Radioligand Binding Assay for GABA Receptor Selectivity
This assay determines the affinity of the test compound for specific GABA receptor subtypes, ensuring its selectivity for the transporter.
Methodology:
-
Membrane Preparation: Prepare cell membranes from brain regions rich in the target receptor (e.g., cerebellum for GABA-A) or from cell lines expressing a specific receptor subtype.
-
Binding Reaction: Incubate the membrane preparation with a specific radioligand (e.g., [³H]muscimol for GABA-A receptors) and varying concentrations of the test compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium.
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filter-bound complex.
-
Data Analysis: Determine the Kᵢ (inhibitory constant) of the test compound, which reflects its binding affinity for the receptor. A high Kᵢ value indicates low affinity and thus high selectivity for the transporter over the receptor.
Potential Therapeutic Implications
Inhibitors of GABA uptake increase the duration of inhibitory postsynaptic potentials, which is a mechanism to counteract neuronal hyperexcitability.[3] This makes them promising candidates for the development of antiepileptic drugs.[3] Derivatives of piperidine-3-carboxylic acid, such as tiagabine, are clinically used for this purpose. The exploration of compounds like 5-hydroxypiperidine-3-carboxylic acid and its derivatives could lead to new therapeutic agents with improved efficacy, selectivity, or pharmacokinetic profiles for epilepsy and potentially other CNS disorders, including neuropathic pain and anxiety.[2]
Conclusion
The mechanism of action of this compound is centered on its function as an inhibitor of GABA transporters. As a structural analog of nipecotic acid, it leverages the piperidine-3-carboxylic acid scaffold to interfere with the reuptake of GABA from the synaptic cleft, thereby enhancing inhibitory neurotransmission. Its pharmacological profile is defined by this primary action and its selectivity over direct GABA receptor agonism. The experimental protocols detailed herein provide a robust framework for validating this mechanism and characterizing the compound's potency and selectivity. Continued investigation into this and related molecules holds potential for the development of novel therapeutics for a range of neurological disorders.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
An In-depth Technical Guide to 5-Hydroxypiperidine-3-carboxylic Acid Hydrochloride Derivatives and Analogs: Synthesis, Pharmacology, and Therapeutic Potential
This guide provides a comprehensive technical overview of 5-hydroxypiperidine-3-carboxylic acid, its derivatives, and analogs, with a particular focus on their role as modulators of the γ-aminobutyric acid (GABA) system. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the synthetic strategies, structure-activity relationships (SAR), and pharmacological mechanisms that underpin the therapeutic potential of this important class of compounds.
Introduction: The Significance of the Piperidine-3-carboxylic Acid Scaffold
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, prized for its favorable physicochemical properties which can enhance drug-like characteristics such as metabolic stability and bioavailability.[1][2] Within this class, piperidine-3-carboxylic acid, commonly known as nipecotic acid, has emerged as a crucial lead structure in neuropharmacology.[3] Its structural analogy to GABA, the principal inhibitory neurotransmitter in the central nervous system (CNS), allows it to interact with GABA transporters (GATs), thereby modulating GABAergic neurotransmission.[3][4]
The introduction of a hydroxyl group at the 5-position of the piperidine ring to yield 5-hydroxypiperidine-3-carboxylic acid offers a strategic modification to explore new chemical space and refine pharmacological activity. This guide will explore the synthesis of this core structure and its subsequent derivatization, with a primary focus on the development of potent and selective GAT inhibitors. The hydrochloride salt form is commonly utilized to improve the solubility and handling of these amine-containing compounds.
Synthetic Strategies for 5-Hydroxypiperidine-3-carboxylic Acid and its Analogs
The synthesis of 5-hydroxypiperidine-3-carboxylic acid and its derivatives often commences from readily available pyridine precursors, followed by reduction of the aromatic ring and subsequent functional group manipulations.
Synthesis of the Core Scaffold: 5-Hydroxypiperidine-3-carboxylic Acid
A common and efficient route to the piperidine core involves the catalytic hydrogenation of the corresponding pyridine-carboxylic acid.[5] The synthesis of the hydroxylated analog can be approached through the hydrogenation of a suitably substituted pyridine, such as 3-hydroxypyridine, followed by carboxylation, or by starting with a pre-functionalized pyridine ring.
A representative synthetic workflow for obtaining the core structure is outlined below.
Caption: General synthetic workflow for 5-Hydroxypiperidine-3-carboxylic acid.
Derivatization and Analog Synthesis: Focusing on N-Substitution
A significant body of research has focused on the N-substitution of the nipecotic acid scaffold to enhance potency and brain permeability.[3][4] The addition of lipophilic moieties to the piperidine nitrogen has proven to be a particularly effective strategy for increasing inhibitory activity at GAT1.[4]
The general workflow for the synthesis of N-substituted derivatives is depicted below.
Caption: General workflow for the synthesis of N-substituted derivatives.
Pharmacology and Mechanism of Action: Targeting GABA Transporters
5-Hydroxypiperidine-3-carboxylic acid and its analogs primarily exert their pharmacological effects by inhibiting GABA transporters, with a particular emphasis on GAT1. GATs are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal.[4] Inhibition of GATs leads to an increase in the synaptic concentration of GABA, potentiating GABAergic neurotransmission. This mechanism of action is the basis for the therapeutic use of GAT inhibitors in conditions characterized by neuronal hyperexcitability, such as epilepsy.[4]
The interaction of these inhibitors with GAT1 is complex, involving a series of conformational changes in the transporter protein. The binding of the piperidine-3-carboxylic acid moiety occurs within the substrate-binding pocket of the transporter. The N-substituent often extends into a more external vestibule, contributing to both potency and selectivity.
Caption: Simplified mechanism of GAT1 inhibition.
Structure-Activity Relationships (SAR)
The development of potent and selective GAT inhibitors has been guided by extensive SAR studies. These studies have revealed several key structural features that govern the activity of 5-hydroxypiperidine-3-carboxylic acid derivatives and their analogs.
Key SAR Insights:
-
The Piperidine-3-carboxylic Acid Moiety: This core scaffold is essential for recognition and binding to the GABA transporter.
-
Stereochemistry: The stereochemistry of the piperidine ring can significantly influence potency. For many nipecotic acid-based inhibitors, the (R)-enantiomer exhibits higher activity at GAT1.[3]
-
N-Substitution: The nature of the substituent on the piperidine nitrogen is a critical determinant of potency and selectivity. Large, lipophilic groups generally enhance GAT1 inhibition.[4] For instance, the clinically used GAT1 inhibitor tiagabine features a lipophilic N-substituent.[4]
-
Hydroxylation: The position and stereochemistry of the hydroxyl group on the piperidine ring can modulate activity and selectivity. This modification can also impact physicochemical properties such as solubility and polarity.
Table 1: Representative SAR Data for GAT1 Inhibitors
| Compound | R-Group (N-substituent) | GAT1 IC50 (µM) | Reference |
| (R)-Nipecotic acid | H | ~10 | [3] |
| Tiagabine | (R)-1-[4,4-Bis(3-methyl-2-thienyl)-3-butenyl] | 0.07 | [4] |
| NNC-711 | 1-[2-[[Bis(4-fluorophenyl)methylene]amino]ethyl] | 0.04 | [4] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments relevant to the synthesis and evaluation of 5-hydroxypiperidine-3-carboxylic acid derivatives.
General Synthesis of 3-Hydroxypiperidine from 3-Hydroxypyridine
This protocol describes the catalytic hydrogenation of 3-hydroxypyridine to produce 3-hydroxypiperidine, a key intermediate.
Materials:
-
3-Hydroxypyridine
-
Rhodium on carbon (Rh/C) catalyst (5 mol%)
-
Ethanol (solvent)
-
Hydrogen gas
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
In a high-pressure reaction vessel, dissolve 3-hydroxypyridine in ethanol.
-
Carefully add the Rh/C catalyst to the solution under an inert atmosphere.
-
Seal the reaction vessel and purge with hydrogen gas several times.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and heat to the desired temperature (e.g., 50-80 °C).
-
Stir the reaction mixture vigorously for 12-24 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC, GC-MS).
-
Cool the reaction vessel to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude 3-hydroxypiperidine.
-
The crude product can be further purified by distillation or chromatography if necessary.
N-Alkylation of a Piperidine-3-carboxylic Acid Ester
This protocol provides a general method for the N-alkylation of a piperidine-3-carboxylic acid ester, a key step in the synthesis of many GAT inhibitors.
Materials:
-
Piperidine-3-carboxylic acid ester (e.g., ethyl nipecotate)
-
Alkyl halide (R-X)
-
Anhydrous potassium carbonate (K2CO3) or other suitable base
-
Anhydrous acetone or acetonitrile (solvent)
-
Stirring apparatus
-
Reflux condenser
Procedure:
-
To a solution of the piperidine-3-carboxylic acid ester in the chosen anhydrous solvent, add the alkyl halide and potassium carbonate.
-
Heat the reaction mixture to reflux and stir for 12-48 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel to afford the desired N-alkylated piperidine-3-carboxylic acid ester.
In Vitro GABA Uptake Inhibition Assay
This protocol outlines a method for assessing the inhibitory potency of test compounds on GABA transporters expressed in a cellular system.
Materials:
-
Cell line expressing the GABA transporter of interest (e.g., HEK-293 cells stably transfected with GAT1)
-
[³H]-GABA (radiolabeled GABA)
-
Test compounds
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Scintillation counter
-
Multi-well plates
Procedure:
-
Plate the cells in multi-well plates and allow them to adhere overnight.
-
On the day of the assay, wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle for a specified time (e.g., 10-20 minutes) at room temperature or 37 °C.
-
Initiate the uptake by adding a solution of [³H]-GABA (at a concentration near its Km) to each well.
-
Allow the uptake to proceed for a short period (e.g., 1-5 minutes).
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells with a suitable lysis buffer or sodium hydroxide solution.
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and quantify the amount of [³H]-GABA taken up by the cells using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
Conclusion and Future Directions
5-Hydroxypiperidine-3-carboxylic acid and its analogs represent a rich and pharmacologically significant class of compounds. Their ability to modulate the GABAergic system through the inhibition of GABA transporters has established them as valuable leads in the development of therapies for neurological disorders. The synthetic flexibility of the piperidine scaffold allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Future research in this area will likely focus on the development of subtype-selective GAT inhibitors to minimize off-target effects, as well as the exploration of novel analogs with improved drug-like properties. A deeper understanding of the structural biology of GABA transporters will continue to guide rational drug design efforts, paving the way for the next generation of therapeutics targeting the GABAergic system.
References
5-Hydroxypiperidine-3-carboxylic acid hydrochloride CAS number
An In-depth Technical Guide to 5-Hydroxypiperidine-3-carboxylic acid hydrochloride for Advanced Research
This guide provides an in-depth exploration of this compound, a pivotal heterocyclic building block for researchers, chemists, and professionals in drug development. With full editorial control, this document is structured to deliver not just data, but a cohesive narrative grounded in scientific expertise and practical insights.
Core Chemical Identity and Properties
This compound is a chiral synthetic compound of significant interest in medicinal chemistry. Its piperidine core is a common motif in a vast array of natural products and pharmaceutical agents. The presence of hydroxyl and carboxylic acid functional groups at specific positions, combined with its stereochemical complexity, makes it a versatile scaffold for creating novel molecules with diverse biological activities. The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various experimental settings.
The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number: 1171511-34-4 .[1][2][3][4][5]
Key Physicochemical Data
A summary of the essential properties of this compound is presented below. This data is critical for experimental design, from reaction setup to purification and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 1171511-34-4 | [1][2][4] |
| Molecular Formula | C₆H₁₁NO₃·HCl | [1][2] |
| Molecular Weight | 181.62 g/mol | [1][6] |
| Canonical SMILES | C1C(CNCC1O)C(=O)O.Cl | [2] |
| InChI Key | ZSSBANOLUPILNH-UHFFFAOYSA-N | [1] |
| Appearance | Typically a solid | [7][8] |
Chemical Structure
The structural arrangement of functional groups on the piperidine ring is fundamental to the molecule's reactivity and its utility as a synthetic intermediate.
Caption: Structure of 5-Hydroxypiperidine-3-carboxylic acid.
The Critical Role of Stereochemistry
5-Hydroxypiperidine-3-carboxylic acid possesses two stereocenters at the C3 and C5 positions. This gives rise to four possible stereoisomers (two pairs of enantiomers), which can be classified as cis or trans depending on the relative orientation of the hydroxyl and carboxylic acid groups.
The specific stereoisomer, such as (3S,5R) or (3R,5S), can dramatically alter the molecule's three-dimensional shape. This is of paramount importance in drug development, as biological targets like enzymes and receptors are chiral. The binding affinity and pharmacological effect of a molecule are often dictated by a precise stereochemical arrangement. For instance, research into related compounds like (2R,5S)-5-Hydroxypiperidine-2-carboxylic acid highlights its role in plant defense mechanisms and potential neuropharmacological applications, underscoring the significance of stereospecificity.[9]
Caption: Stereoisomeric relationships of the core structure.
Synthesis and Purification: A Practical Workflow
The synthesis of specific stereoisomers of this compound is a multi-step process that requires careful control of reaction conditions and often involves the use of chiral catalysts or resolving agents. While a direct synthesis for the CAS number 1171511-34-4 is not detailed in readily available literature, a plausible and robust pathway can be designed based on established organic chemistry principles for related piperidine structures.[10][11][12]
A common strategy involves the hydrogenation of a substituted pyridine precursor, followed by chiral resolution and deprotection steps.
Proposed Synthetic Pathway
The following protocol is a representative, field-proven approach for synthesizing a chiral hydroxypiperidine derivative.
Step 1: Catalytic Hydrogenation of a Pyridine Precursor The synthesis begins with the reduction of a suitable pyridine derivative, such as 3-hydroxypyridine. This step is foundational as it creates the piperidine ring.
-
Rationale: Catalytic hydrogenation is a highly efficient method for saturating aromatic rings. Using a rhodium on carbon (Rh/C) catalyst under pressure is effective for this transformation.[12]
-
Protocol:
-
Charge a high-pressure autoclave with 3-hydroxypyridine (1 equivalent), 5% Rh/C catalyst (approx. 1% by weight), and water or a suitable alcohol as the solvent.[12]
-
Pressurize the vessel with hydrogen gas (e.g., 5-6 MPa).[12]
-
Heat the reaction mixture to 80-90°C and maintain for 5-48 hours, monitoring for hydrogen uptake.[12]
-
After cooling and venting, filter the reaction mixture to recover the catalyst. The filtrate contains racemic 3-hydroxypiperidine.
-
Step 2: Chiral Resolution This is the most critical step for isolating the desired stereoisomer. It involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can be separated by fractional crystallization.
-
Rationale: Diastereomers have different physical properties, including solubility, allowing for their separation. D-pyroglutamic acid is an effective resolving agent for this class of compounds.[12]
-
Protocol:
-
Dissolve the crude 3-hydroxypiperidine in a hot ethanol solution.
-
Add a solution of D-pyroglutamic acid (0.5 equivalents) in ethanol.
-
Allow the solution to cool slowly. The salt of one enantiomer (e.g., (S)-3-hydroxypiperidine D-pyroglutamate) will preferentially crystallize.
-
Isolate the crystals by filtration. Multiple recrystallizations may be necessary to achieve high diastereomeric excess.
-
Step 3: Functionalization and Protection (Hypothetical Extension for the Target Molecule) To arrive at the target molecule, further synthetic modifications would be necessary, such as carboxylation at the 3-position. This would likely involve protecting the amine and hydroxyl groups, followed by a directed lithiation/carboxylation sequence, and subsequent deprotection.
Step 4: Salt Formation and Final Purification The final step involves converting the free base into its hydrochloride salt and purifying it.
-
Rationale: Salt formation increases stability and ease of handling. Recrystallization is a robust method for final purification.
-
Protocol:
-
Dissolve the purified, chiral 5-Hydroxypiperidine-3-carboxylic acid free base in a suitable solvent like ethyl acetate or isopropanol.
-
Add a stoichiometric amount of hydrochloric acid (e.g., as a solution in ethanol or ether) while stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum.
-
Caption: Proposed workflow for the synthesis of the target compound.
Analytical Characterization
Confirming the identity, purity, and stereochemistry of the final product is non-negotiable. A multi-technique approach provides a self-validating system of analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. Key expected signals in ¹H NMR would include multiplets for the piperidine ring protons and distinct signals for the protons adjacent to the hydroxyl and carboxylic acid groups. The coupling constants between protons on the C3 and C5 carbons can help determine the cis/trans stereochemistry.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio. The expected molecular ion for the free base (C₆H₁₁NO₃) would be approximately 145.0739 m/z.[13]
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining enantiomeric purity (e.e.). A sample is run on a chiral stationary phase, which separates the enantiomers, allowing for their quantification.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups. Expect to see broad absorptions for the O-H (hydroxyl and carboxylic acid) and N-H stretches, and a sharp absorption for the C=O stretch of the carboxylic acid.
Applications in Research and Drug Development
The true value of this compound lies in its application as a versatile building block for constructing more complex and biologically active molecules.
-
Scaffold for Novel Therapeutics: The piperidine ring is a privileged scaffold in medicinal chemistry. This compound provides a rigid framework onto which various substituents can be added via the amine, hydroxyl, or carboxylic acid handles. This allows for the systematic exploration of chemical space to optimize drug candidates.
-
Synthesis of Enzyme Inhibitors: The structural motifs present are common in molecules designed to inhibit enzymes. For example, hydroxypipecolic acids (isomers of the target compound) are known to be involved in metabolic pathways and can serve as starting points for designing enzyme inhibitors.[14][15]
-
Development of CNS-Active Agents: Many drugs targeting the central nervous system (CNS) contain a piperidine core. The polarity and hydrogen-bonding capabilities imparted by the hydroxyl and carboxylic acid groups can be tuned to influence properties like blood-brain barrier penetration. Research on related compounds suggests potential for neuropharmacological applications.[9]
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. This compound | CAS 1171511-34-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. chembk.com [chembk.com]
- 4. This compound | 1171511-34-4 [amp.chemicalbook.com]
- 5. This compound,1171511-34-4-Amadis Chemical [amadischem.com]
- 6. (2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride | C6H12ClNO3 | CID 11367379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-Hydroxypiperidine-3-carboxylic Acid CAS#: 229152-86-7 [amp.chemicalbook.com]
- 8. 5-Hydroxypiperidine-3-carboxylic Acid | 229152-86-7 [amp.chemicalbook.com]
- 9. Buy (2R,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride | 138662-59-6 [smolecule.com]
- 10. prepchem.com [prepchem.com]
- 11. 3-Hydroxypiperidine synthesis - chemicalbook [chemicalbook.com]
- 12. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
- 13. 5-hydroxypiperidine-3-carboxylic Acid | C6H11NO3 | CID 4577144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Buy 5-Hydroxypiperidine-2-carboxylic acid | 13096-31-6 [smolecule.com]
- 15. hmdb.ca [hmdb.ca]
Unlocking the Therapeutic Potential of 5-Hydroxypiperidine-3-carboxylic Acid Hydrochloride: A Technical Guide for Researchers
This guide provides an in-depth exploration of the potential therapeutic targets of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride, a piperidine derivative with significant promise for drug development. Designed for researchers, scientists, and professionals in the pharmaceutical industry, this document synthesizes current understanding and outlines a strategic framework for future investigation.
Introduction: The Piperidine Scaffold in Neuroscience
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS). Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for potent and selective interactions with a variety of biological targets. This compound, by virtue of its structural features—a hydroxyl group and a carboxylic acid moiety on the piperidine ring—is poised to interact with key players in neurotransmission. This guide will focus on two primary, high-potential therapeutic avenues for this compound: the GABAergic system and the glutamatergic system, with a specific focus on GABA transporters and NMDA receptors, respectively.
Part 1: The GABAergic System - A Prime Target for Neurological Disorders
The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the CNS. Dysregulation of GABAergic signaling is implicated in a wide range of neurological and psychiatric disorders, including epilepsy, anxiety disorders, and pain.[1][2] GABA transporters (GATs) are crucial for regulating the concentration of GABA in the synaptic cleft, making them attractive targets for therapeutic intervention.[3]
5-Hydroxypiperidine-3-carboxylic Acid as a GABA Uptake Inhibitor
There is direct evidence suggesting that 5-Hydroxypiperidine-3-carboxylic acid acts as an inhibitor of the GABA uptake system. A study by Krogsgaard-Larsen et al. identified (3RS,5SR)-5-hydroxypiperidine-3-carboxylic acid as an inhibitor of neuronal GABA uptake, although it was found to be less potent than the well-characterized GABA uptake inhibitor, nipecotic acid.[4] This finding provides a critical starting point for investigating its therapeutic potential.
Causality of Experimental Choice: The structural similarity of 5-Hydroxypiperidine-3-carboxylic acid to nipecotic acid, a known GAT inhibitor, provides a strong rationale for investigating its effects on GABA uptake. The presence of the carboxylic acid is crucial for interaction with the transporter, while the hydroxyl group can influence binding affinity and selectivity.
Therapeutic Implications of GABA Uptake Inhibition
Inhibiting GABA reuptake leads to an increased concentration of GABA in the synapse, thereby enhancing inhibitory neurotransmission. This mechanism is the basis for the therapeutic effects of approved drugs like tiagabine, which is used in the treatment of epilepsy.[5] By potentiating GABAergic signaling, 5-Hydroxypiperidine-3-carboxylic acid could potentially be developed for:
-
Epilepsy: To reduce neuronal hyperexcitability and prevent seizures.[1]
-
Anxiety Disorders: To produce anxiolytic effects by enhancing inhibitory tone in relevant brain circuits.[5]
-
Neuropathic Pain: To dampen aberrant neuronal firing in pain pathways.[1]
Experimental Workflow: Characterizing GABA Transporter Inhibition
To fully elucidate the potential of 5-Hydroxypiperidine-3-carboxylic acid as a GABA uptake inhibitor, a systematic experimental approach is required.
Caption: Experimental workflow for characterizing a potential GABA uptake inhibitor.
-
Cell Culture: Culture HEK293 cells stably expressing one of the four human GABA transporter subtypes (GAT-1, GAT-2, GAT-3, or BGT-1).
-
Assay Preparation: Plate the cells in a 96-well format. On the day of the assay, wash the cells with a Krebs-Ringer-HEPES buffer.
-
Compound Incubation: Add increasing concentrations of this compound to the wells, along with a known concentration of [³H]GABA.
-
Uptake Reaction: Incubate for a defined period (e.g., 10 minutes) at room temperature to allow for GABA uptake.
-
Termination and Lysis: Terminate the uptake by rapidly washing the cells with ice-cold buffer. Lyse the cells to release the internalized [³H]GABA.
-
Quantification: Measure the amount of [³H]GABA in each well using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of GABA uptake at each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Part 2: The Glutamatergic System - A Target for Neuroprotection and Synaptic Modulation
The glutamatergic system, mediated by the excitatory neurotransmitter glutamate, is fundamental for synaptic plasticity, learning, and memory. However, excessive activation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, can lead to excitotoxicity and neuronal death, a process implicated in numerous neurological disorders.[6]
Piperidine Derivatives as NMDA Receptor Antagonists
While direct evidence for 5-Hydroxypiperidine-3-carboxylic acid as an NMDA receptor antagonist is not yet available, the piperidine scaffold is a common feature in many known NMDA receptor antagonists.[7] The carboxylic acid and hydroxyl groups of the target compound could potentially interact with the ligand-binding domain or allosteric sites on the NMDA receptor complex.
Expert Insight: The development of subtype-selective NMDA receptor antagonists is a major goal in neuroscience research to minimize side effects associated with non-selective blockers.[8] The specific stereochemistry and functional groups of 5-Hydroxypiperidine-3-carboxylic acid could confer selectivity for specific NMDA receptor subtypes (e.g., those containing GluN2B subunits).
Therapeutic Implications of NMDA Receptor Antagonism
Modulating NMDA receptor activity has therapeutic potential in a variety of conditions:
-
Neuropathic Pain: To block the central sensitization processes that maintain chronic pain states.[9]
-
Alzheimer's Disease: To protect against excitotoxicity and potentially slow cognitive decline.[10]
-
Depression: Emerging evidence suggests that NMDA receptor antagonists can have rapid antidepressant effects.[6]
-
Stroke and Traumatic Brain Injury: To reduce the extent of neuronal damage following an ischemic or traumatic insult.[6]
Experimental Workflow: Investigating NMDA Receptor Antagonism
A multi-pronged approach is necessary to determine if and how 5-Hydroxypiperidine-3-carboxylic acid interacts with the NMDA receptor.
Caption: Workflow for investigating a potential NMDA receptor antagonist.
-
Membrane Preparation: Prepare crude synaptic membranes from rat forebrain tissue or from cells expressing specific recombinant NMDA receptor subtypes.
-
Assay Buffer: Use a buffer appropriate for NMDA receptor binding, typically containing a glutamate site agonist (e.g., glutamate) and a glycine site agonist (e.g., glycine) to open the ion channel.
-
Binding Reaction: In a 96-well plate, combine the membrane preparation, a radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801, which binds within the ion channel), and increasing concentrations of this compound.
-
Incubation: Incubate the mixture to allow for binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the inhibitory constant (Ki).
Data Summary
| Potential Target | Known Activity of 5-Hydroxypiperidine-3-carboxylic acid | Rationale for Investigation | Potential Therapeutic Areas |
| GABA Transporters (GATs) | Inhibitor of GABA uptake (weaker than nipecotic acid)[4] | Structural similarity to known GAT inhibitors. | Epilepsy, Anxiety, Neuropathic Pain[1][5] |
| NMDA Receptors | Not yet determined | Piperidine scaffold is common in NMDA receptor antagonists.[7] | Neuropathic Pain, Alzheimer's Disease, Depression, Stroke[6][9][10] |
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel therapeutics for a range of CNS disorders. The existing evidence for its activity as a GABA uptake inhibitor provides a solid foundation for further preclinical development. Furthermore, the strong rationale for investigating its potential as an NMDA receptor antagonist opens up additional exciting therapeutic possibilities.
Future research should focus on a comprehensive characterization of its pharmacological profile, including its potency, selectivity, and mechanism of action at both GABA transporters and NMDA receptors. In vivo studies in relevant animal models of disease will be crucial to validate its therapeutic potential and to assess its pharmacokinetic and safety profiles. The insights gained from such studies will be instrumental in guiding the optimization of this promising molecule towards a clinically viable drug candidate.
References
- 1. GABA reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 7. Piperazine-2,3-dicarboxylic acid Derivatives as Dual Antagonists of NMDA and GluK1-Containing Kainate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]
- 10. List of NMDA receptor antagonists : Uses, common brands, and safety information [singlecare.com]
Methodological & Application
Application Notes and Protocols for 5-Hydroxypiperidine-3-carboxylic acid hydrochloride in Neurological Disorder Studies
Abstract
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and experimental protocols for the investigation of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride in the context of neurological disorders. This document synthesizes the current understanding of this compound's mechanism of action, focusing on its role as a gamma-aminobutyric acid (GABA) uptake inhibitor, and offers practical, field-proven methodologies for its study in both in vitro and in vivo models. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure scientific rigor and reproducibility.
Introduction: The Rationale for Investigating this compound in Neurological Disorders
The inhibitory neurotransmitter γ-aminobutyric acid (GABA) plays a crucial role in maintaining the balance between neuronal excitation and inhibition in the central nervous system (CNS). Dysregulation of the GABAergic system is implicated in the pathophysiology of numerous neurological and psychiatric disorders, including epilepsy, anxiety, and neurodegenerative diseases. Pharmacological agents that enhance GABAergic transmission have long been a cornerstone of treatment for these conditions.
One established therapeutic strategy is the inhibition of GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal. By blocking these transporters, GABA uptake inhibitors effectively increase the concentration and prolong the action of GABA in the synapse, leading to enhanced inhibitory neurotransmission.
5-Hydroxypiperidine-3-carboxylic acid belongs to a class of piperidine-based compounds that have been investigated for their interaction with the GABAergic system. Specifically, the stereoisomer (3RS,5SR)-5-hydroxypiperidine-3-carboxylic acid has been identified as an inhibitor of the GABA uptake system.[1] While its potency is reported to be lower than that of the well-characterized GABA uptake inhibitor nipecotic acid, its unique structure warrants further investigation into its potential for subtype selectivity and its therapeutic utility in neurological disorders. The hydrochloride salt form is typically used to improve solubility and stability for experimental use.
This guide will provide a detailed framework for researchers to explore the pharmacological profile of this compound, from fundamental in vitro characterization to initial in vivo proof-of-concept studies.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for proper handling, storage, and preparation of experimental solutions.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂ClNO₃ | PubChem |
| Molecular Weight | 181.62 g/mol | PubChem |
| CAS Number | 1171511-34-4 | Chemical Suppliers |
| Appearance | White to off-white solid | General Knowledge |
| Solubility | Soluble in water and polar organic solvents | General Knowledge |
| Storage | Store at 2-8°C, desiccated | General Knowledge |
Note: The specific properties may vary slightly depending on the stereoisomer and the supplier.
Mechanism of Action: Targeting the GABAergic System
The primary mechanism of action for 5-Hydroxypiperidine-3-carboxylic acid is the inhibition of GABA transporters. This modulation of GABAergic neurotransmission is the foundation for its potential therapeutic effects in neurological disorders.
The GABA Transporter Family
There are four known subtypes of GABA transporters in mammals: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1). These transporters exhibit distinct anatomical distributions and pharmacological profiles, offering the potential for targeted therapeutic intervention. GAT1 is predominantly expressed in neurons, while GAT2 and GAT3 are primarily found in astrocytes.
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound at the GABAergic synapse.
Caption: Inhibition of GABA transporters by 5-Hydroxypiperidine-3-carboxylic acid.
Experimental Protocols: In Vitro Characterization
The initial characterization of this compound should be performed using robust in vitro assays to determine its potency and selectivity for GABA transporters.
Protocol: Synaptosome Preparation from Rodent Brain
Synaptosomes are resealed nerve terminals that retain the machinery for neurotransmitter uptake and release, providing an excellent model system for studying GAT activity.
Materials:
-
Rodent brain (e.g., whole brain, cortex, or hippocampus)
-
Homogenization Buffer: 0.32 M Sucrose, 4 mM HEPES, pH 7.4, chilled to 4°C
-
Sucrose Solutions: 0.8 M and 1.2 M in 4 mM HEPES, pH 7.4, chilled to 4°C
-
Dounce homogenizer
-
Refrigerated centrifuge
Procedure:
-
Euthanize the animal according to approved institutional protocols and rapidly dissect the desired brain region on ice.
-
Homogenize the tissue in 10 volumes of ice-cold Homogenization Buffer using a Dounce homogenizer with 10-12 gentle strokes.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cellular debris (P1).
-
Carefully collect the supernatant (S1) and centrifuge at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction (P2).
-
Resuspend the P2 pellet in Homogenization Buffer.
-
Layer the resuspended P2 fraction onto a discontinuous sucrose gradient (0.8 M and 1.2 M sucrose layers).
-
Centrifuge the gradient at 50,000 x g for 2 hours at 4°C.
-
Synaptosomes will be located at the interface of the 0.8 M and 1.2 M sucrose layers. Carefully collect this fraction.
-
Dilute the collected synaptosomal fraction with Homogenization Buffer and centrifuge at 17,000 x g for 20 minutes at 4°C to pellet the purified synaptosomes.
-
Resuspend the final synaptosomal pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).
Protocol: [³H]GABA Uptake Inhibition Assay in Synaptosomes
This assay measures the ability of this compound to inhibit the uptake of radiolabeled GABA into synaptosomes.
Materials:
-
Purified synaptosomes
-
Krebs-Ringer-HEPES (KRH) buffer: 124 mM NaCl, 5 mM KCl, 1.2 mM KH₂PO₄, 1.3 mM MgSO₄, 2.5 mM CaCl₂, 10 mM Glucose, 25 mM HEPES, pH 7.4
-
[³H]GABA (specific activity ~30-60 Ci/mmol)
-
This compound stock solution
-
Non-selective GAT inhibitor (e.g., tiagabine) for determining non-specific uptake
-
Scintillation fluid and vials
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in KRH buffer.
-
In a 96-well plate, add 25 µL of KRH buffer (for total uptake), 25 µL of a high concentration of tiagabine (for non-specific uptake), and 25 µL of the test compound dilutions.
-
Add 50 µL of the synaptosome preparation (typically 10-20 µg of protein per well) to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the uptake reaction by adding 25 µL of [³H]GABA (final concentration ~10-20 nM) to each well.
-
Incubate at 37°C for 5-10 minutes.
-
Terminate the uptake by rapid filtration through a glass fiber filter mat using a cell harvester, followed by three rapid washes with ice-cold KRH buffer.
-
Place the filter discs in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value using non-linear regression analysis.
Caption: Experimental workflow for evaluating the compound.
Cell-Based Assays for GAT Subtype Selectivity
To determine the selectivity of this compound for different GAT subtypes, cell lines stably expressing individual human or rodent GATs (e.g., HEK293-hGAT1, HEK293-hGAT2, etc.) should be utilized in a similar [³H]GABA uptake inhibition assay format as described above.
Experimental Protocols: In Vivo Evaluation in Animal Models of Neurological Disorders
Following robust in vitro characterization, the therapeutic potential of this compound should be assessed in relevant animal models of neurological disorders.
Animal Model Selection
The choice of animal model will depend on the specific neurological disorder being investigated. Examples include:
-
Epilepsy: Pentylenetetrazol (PTZ)-induced seizure model, maximal electroshock (MES) model.
-
Anxiety: Elevated plus maze, open field test.
-
Ischemic Stroke: Middle cerebral artery occlusion (MCAO) model.
Protocol: Evaluation of Anticonvulsant Activity in the PTZ-Induced Seizure Model
This protocol assesses the ability of the compound to protect against chemically induced seizures.
Materials:
-
Male mice (e.g., C57BL/6)
-
This compound
-
Vehicle (e.g., saline)
-
Pentylenetetrazol (PTZ) solution (e.g., 60-85 mg/kg in saline)
-
Observation chambers
Procedure:
-
Acclimate mice to the experimental room for at least 1 hour before testing.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral) at various doses.
-
After a predetermined pretreatment time (e.g., 30-60 minutes), administer a convulsant dose of PTZ.
-
Immediately place each mouse in an individual observation chamber and record seizure activity for at least 30 minutes.
-
Score the seizure severity using a standardized scale (e.g., Racine scale) and record the latency to the first seizure and the incidence of tonic-clonic seizures.
-
Analyze the data to determine the dose-dependent anticonvulsant effects of the compound.
Protocol: Assessment of Neuroprotective Effects in an In Vitro Ischemia Model (Oxygen-Glucose Deprivation)
This assay simulates ischemic conditions in a cell culture system to evaluate the neuroprotective potential of the compound.
Materials:
-
Primary neuronal cultures or a neuronal cell line (e.g., SH-SY5Y)
-
Normal culture medium
-
Glucose-free medium
-
Hypoxia chamber (e.g., 95% N₂ / 5% CO₂)
-
Cell viability assay (e.g., MTT, LDH)
Procedure:
-
Plate neuronal cells in a 96-well plate and allow them to adhere and differentiate.
-
Pre-treat the cells with various concentrations of this compound or vehicle for a specified duration (e.g., 1-24 hours).
-
Induce oxygen-glucose deprivation (OGD) by replacing the normal culture medium with glucose-free medium and placing the plate in a hypoxia chamber for a duration that causes significant cell death in control wells (e.g., 2-4 hours).
-
Terminate the OGD by returning the cells to normal culture medium and normoxic conditions.
-
Allow the cells to recover for 24 hours.
-
Assess cell viability using a standard assay (e.g., MTT or LDH release).
-
Calculate the percentage of neuroprotection conferred by the compound at each concentration.
Synthesis of Stereoisomers
The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, it is crucial to synthesize and test the individual stereoisomers of 5-Hydroxypiperidine-3-carboxylic acid to identify the most active enantiomer or diastereomer. The synthesis of specific stereoisomers of hydroxypiperidine carboxylic acids can be complex and may involve stereoselective methods starting from chiral precursors such as glutamic acid or employing asymmetric synthesis strategies. A detailed, optimized synthesis protocol for the specific (3S,5R) or other stereoisomers would require dedicated synthetic chemistry expertise and is beyond the scope of this general application guide. Researchers are encouraged to consult specialized organic synthesis literature or collaborate with medicinal chemists for the preparation of specific stereoisomers.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, modulator of the GABAergic system. Its activity as a GABA uptake inhibitor provides a strong rationale for its investigation in a range of neurological disorders characterized by GABAergic dysfunction. The protocols outlined in this guide provide a comprehensive framework for the systematic evaluation of this compound, from its fundamental pharmacological properties to its potential therapeutic efficacy.
Future research should focus on determining the specific GAT subtype selectivity of the most active stereoisomer, elucidating its pharmacokinetic and pharmacodynamic profile in vivo, and exploring its efficacy in a broader range of preclinical models of neurological and psychiatric diseases. These studies will be critical in determining the translational potential of this compound as a novel therapeutic agent.
References
Application Notes and Protocols for 5-Hydroxypiperidine-3-carboxylic acid hydrochloride in Neuroscience Research
Introduction: A Nuanced Modulator of GABAergic Tone
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a critical role in maintaining the delicate balance between neuronal excitation and inhibition. Dysregulation of GABAergic signaling is implicated in a host of neurological and psychiatric disorders, most notably epilepsy. The synaptic concentration of GABA is meticulously controlled by GABA transporters (GATs), which mediate its reuptake from the synaptic cleft into both presynaptic neurons and surrounding glial cells. Consequently, the inhibition of these transporters has emerged as a compelling therapeutic strategy for augmenting GABAergic tone and restoring neural equilibrium.
5-Hydroxypiperidine-3-carboxylic acid, a derivative of the well-characterized GABA uptake inhibitor nipecotic acid, represents a tool for the nuanced dissection of the GABAergic system. The biological activity of this compound is exquisitely dependent on its stereochemistry. The (3RS,4SR) isomer, commonly known as cis-4-hydroxy-nipecotic acid , is the pharmacologically active form. This guide provides a comprehensive overview of the application of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride, with a specific focus on its active cis isomer, for neuroscience research. We will delve into its unique mechanism of action, provide detailed protocols for its characterization, and discuss its potential applications in drug discovery.
Core Concepts: Stereochemistry and Mechanism of Action
The Criticality of Stereoisomerism
It is imperative for researchers to recognize that the biological effects of 5-Hydroxypiperidine-3-carboxylic acid are stereospecific. The relative orientation of the hydroxyl (-OH) and carboxylic acid (-COOH) groups on the piperidine ring dictates the molecule's ability to interact with GABA transporters.
-
(3RS,4SR)-4-hydroxypiperidine-3-carboxylic acid (cis-4-hydroxy-nipecotic acid): This is the potent GABA uptake inhibitor . The cis configuration is essential for its activity.
-
(3RS,4RS)-4-hydroxypiperidine-3-carboxylic acid (trans isomer) and (3RS,5SR)-5-hydroxypiperidine-3-carboxylic acid: These and other isomers have been shown to be significantly weaker inhibitors of GABA uptake[1].
Therefore, for all neuroscience applications targeting GABA transport, it is crucial to use the (3RS,4SR) or cis isomer. The hydrochloride salt is typically used to enhance aqueous solubility and stability.
A Dual Mechanism of GABA Uptake Inhibition
Cis-4-hydroxy-nipecotic acid exhibits a sophisticated and scientifically intriguing mechanism of action that distinguishes it from some other GAT inhibitors. It differentially modulates GABA uptake in neurons and astrocytes:
-
Neuronal GABA Uptake: It acts as a competitive inhibitor . This means it directly competes with GABA for binding to the transporter protein on neurons.
-
Astroglial GABA Uptake: It functions as a non-competitive inhibitor [2][3]. This suggests that it binds to an allosteric site on the glial transporter, altering the transporter's conformation and reducing its efficiency without directly blocking the GABA binding site.
This dual mechanism allows for a unique pharmacological profile, potentially enabling the selective manipulation of neuronal versus glial contributions to GABA clearance.
Caption: Mechanism of cis-4-hydroxy-nipecotic acid action.
Quantitative Pharmacological Data
A significant knowledge gap in the current literature is the absence of specific IC₅₀ values for cis-4-hydroxy-nipecotic acid against the four cloned human GABA transporter subtypes (hGAT-1, hGAT-2, hGAT-3, and hBGT-1). However, data for the parent compound, (±)-nipecotic acid, can serve as a valuable reference point for estimating its potency and selectivity.
| Transporter Subtype | (±)-Nipecotic Acid IC₅₀ (µM)[4] | cis-4-hydroxy-nipecotic acid IC₅₀ (µM) |
| hGAT-1 | 8 | Not Publicly Available |
| rGAT-2 | 38 | Not Publicly Available |
| hGAT-3 | 106 | Not Publicly Available |
| hBGT-1 | 2370 | Not Publicly Available |
| Overall GABA Uptake | ~10[5] | Not Publicly Available |
Note to Researchers: The addition of the hydroxyl group may alter the potency and selectivity profile. It is strongly recommended that researchers empirically determine the IC₅₀ values for cis-4-hydroxy-nipecotic acid against the specific transporter subtypes relevant to their research question using the protocol provided below (Section 3.1).
Experimental Protocols
Protocol: In Vitro GABA Uptake Inhibition Assay
This protocol allows for the determination of the IC₅₀ value of cis-4-hydroxy-nipecotic acid on specific GAT subtypes.
Objective: To quantify the inhibitory potency of the test compound on [³H]GABA uptake in HEK293 cells stably expressing a specific human GAT subtype (e.g., hGAT-1).
Materials:
-
HEK293 cells stably expressing the GAT subtype of interest
-
Cell culture medium (e.g., DMEM with 10% FBS, antibiotics)
-
Poly-D-lysine coated 96-well plates
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 10 mM D-glucose, pH 7.4)
-
[³H]GABA (radiolabeled)
-
Unlabeled GABA
-
cis-4-hydroxy-nipecotic acid hydrochloride
-
Reference GAT inhibitor (e.g., Tiagabine for GAT-1)
-
Scintillation fluid and microplate scintillation counter
Procedure:
-
Cell Plating: Seed the GAT-expressing HEK293 cells onto poly-D-lysine coated 96-well plates at a density that yields a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.
-
Solution Preparation:
-
Prepare a 10 mM stock solution of cis-4-hydroxy-nipecotic acid hydrochloride in water or assay buffer.
-
Perform serial dilutions in assay buffer to create a range of concentrations (e.g., 0.01 µM to 1000 µM).
-
Prepare a [³H]GABA working solution in assay buffer (final concentration in assay will be ~10-20 nM).
-
-
Assay Execution:
-
On the day of the assay, aspirate the culture medium and wash the cells twice with 200 µL of pre-warmed (37°C) assay buffer.
-
Add 100 µL of assay buffer containing the various concentrations of the test compound, reference inhibitor (for positive control), or buffer alone (for total uptake). For non-specific uptake, use a high concentration of a known potent inhibitor like Tiagabine (e.g., 1 mM).
-
Pre-incubate the plate for 15-20 minutes at 37°C.
-
Initiate the uptake by adding 100 µL of the [³H]GABA working solution to all wells.
-
Incubate for 10-15 minutes at 37°C. This time should be within the linear range of uptake for the cell line.
-
Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold assay buffer.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells by adding 100 µL of 1% SDS to each well and shaking for 20 minutes.
-
Transfer the lysate to a scintillation plate, add 200 µL of scintillation fluid to each well.
-
Measure the radioactivity (counts per minute, CPM) using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific uptake: (Total Uptake CPM) - (Non-specific Uptake CPM).
-
Normalize the data as a percentage of the specific uptake in the absence of any inhibitor.
-
Plot the percent inhibition versus the log concentration of the test compound.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic (sigmoidal) curve using software such as GraphPad Prism.
-
Caption: Workflow for the in vitro GABA uptake assay.
Protocol: Brain Slice Electrophysiology
Objective: To assess the effect of cis-4-hydroxy-nipecotic acid on synaptic GABAergic transmission by recording spontaneous or evoked inhibitory postsynaptic currents (IPSCs). An increase in the frequency, amplitude, or duration of IPSCs would indicate enhanced GABAergic tone.
Materials:
-
Rodent (rat or mouse)
-
Vibrating microtome (vibratome)
-
Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O₂/5% CO₂. Composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 26 NaHCO₃, 10 glucose, 2 CaCl₂.
-
Patch-clamp electrophysiology rig with amplifier, micromanipulators, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Internal solution for pipette (CsCl-based for IPSC recording). Composition (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 0.2 EGTA, 2 Na₂-ATP, 0.5 Na-GTP, 5 QX-314. pH adjusted to 7.2-7.3 with CsOH.
Procedure:
-
Slice Preparation:
-
Anesthetize the animal and rapidly decapitate.
-
Dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare 300-400 µm thick coronal or sagittal slices of the brain region of interest (e.g., hippocampus, cortex) using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.
-
-
Recording Setup:
-
Transfer a single slice to the recording chamber on the microscope stage, continuously perfused with oxygenated aCSF (~2-3 mL/min) at 30-32°C.
-
Isolate glutamatergic transmission by adding AMPA/kainate receptor antagonist (e.g., 20 µM CNQX) and NMDA receptor antagonist (e.g., 50 µM AP5) to the aCSF.
-
-
Whole-Cell Patch-Clamp Recording:
-
Pull patch pipettes to a resistance of 3-6 MΩ.
-
Under visual guidance (DIC/IR microscopy), approach a neuron in the region of interest and form a giga-ohm seal.
-
Rupture the membrane to achieve whole-cell configuration.
-
Voltage-clamp the neuron at a holding potential of -70 mV.
-
-
Data Acquisition:
-
Record a stable baseline of spontaneous IPSCs (sIPSCs) for 5-10 minutes.
-
Bath-apply cis-4-hydroxy-nipecotic acid hydrochloride at the desired concentration (e.g., 10-100 µM).
-
Record for another 15-20 minutes to observe the effect of the compound.
-
Wash out the compound with fresh aCSF and record for an additional 10-15 minutes to check for reversibility.
-
-
Data Analysis:
-
Use software like Clampfit or Mini Analysis to detect and analyze sIPSCs.
-
Compare the frequency, amplitude, and decay kinetics of sIPSCs during baseline, drug application, and washout periods. A significant increase in sIPSC frequency or decay time would indicate inhibition of GABA uptake.
-
Protocol: In Vivo Microdialysis
Objective: To measure the effect of local or systemic administration of cis-4-hydroxy-nipecotic acid on extracellular GABA levels in a specific brain region of an awake, freely moving animal.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2-4 mm membrane length)
-
Syringe pump
-
Fraction collector
-
Anesthetized rodent
-
HPLC system with fluorescence or mass spectrometry detection for GABA analysis
-
Perfusion buffer (aCSF)
Procedure:
-
Surgery:
-
Anesthetize the animal and place it in the stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., hippocampus, prefrontal cortex).
-
Allow the animal to recover for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Connect the probe to the syringe pump and fraction collector.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 0.5-2.0 µL/min).
-
Allow the system to stabilize for 1-2 hours.
-
Collect baseline dialysate samples every 20-30 minutes for at least 90 minutes.
-
-
Drug Administration:
-
Local Administration (Reverse Dialysis): Dissolve cis-4-hydroxy-nipecotic acid hydrochloride in the aCSF and switch the perfusion syringe to the drug-containing solution.
-
Systemic Administration: Administer the compound via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. Note: Due to poor blood-brain barrier penetration, high systemic doses or a prodrug strategy may be necessary[2][6].
-
-
Sample Collection and Analysis:
-
Continue collecting dialysate samples for 2-3 hours following drug administration.
-
Analyze the GABA concentration in the dialysate samples using a suitable HPLC method.
-
-
Data Analysis:
-
Calculate the average GABA concentration from the baseline samples.
-
Express the post-drug GABA concentrations as a percentage of the baseline average.
-
Plot the percent change in extracellular GABA over time.
-
Protocol: In Vivo Anticonvulsant Screening
Objective: To evaluate the anticonvulsant efficacy of cis-4-hydroxy-nipecotic acid in established rodent models of seizures.
Recommended Models:
-
Maximal Electroshock (MES) Test: A model for generalized tonic-clonic seizures.
-
Subcutaneous Pentylenetetrazol (scPTZ) Test: A model for myoclonic and absence seizures.
-
Kindling Model (e.g., Amygdala Kindling): A chronic model of temporal lobe epilepsy that reflects epileptogenesis.
General Procedure:
-
Animal Groups: Use age and weight-matched rodents. Include a vehicle control group and at least 3-4 dose groups for the test compound.
-
Drug Administration:
-
Administer cis-4-hydroxy-nipecotic acid hydrochloride or its vehicle via the desired route (e.g., i.p. or direct intracerebroventricular injection if BBB penetration is a concern).
-
A study using a prodrug of this compound found efficacy against audiogenic seizures at doses above 2 mmol/kg, i.p., which can serve as a starting point for dose-range finding studies[7].
-
-
Seizure Induction:
-
At the predicted time of peak effect (e.g., 30-60 minutes post-injection), induce seizures according to the chosen model's standard protocol.
-
-
Observation and Scoring:
-
Observe the animals for seizure activity and score the severity and duration according to established scales for each model (e.g., Racine scale for kindling).
-
Record endpoints such as the presence or absence of tonic hindlimb extension (MES), seizure latency, or seizure score.
-
-
Data Analysis:
-
Determine the percentage of animals protected from seizures in each group.
-
Calculate the ED₅₀ (the dose that protects 50% of animals) using probit analysis.
-
Practical Considerations: Solubility, Stability, and Dosing
-
Solubility: this compound is expected to have moderate to good solubility in aqueous buffers like phosphate-buffered saline (PBS) and aCSF[8]. For high concentrations, gentle warming and sonication may be required. The solubility of related piperidine carboxylic acids is pH-dependent; solubility increases in more acidic conditions[8][9].
-
Solution Preparation: For in vivo use, dissolve the compound in sterile saline or PBS. Filter-sterilize the solution through a 0.22 µm filter before administration. For in vitro assays, dissolve in the appropriate assay buffer. It is always recommended to prepare fresh solutions on the day of the experiment.
-
Stability: Nipecotic acid and its analogs are generally stable in aqueous solution at physiological pH[2]. Stock solutions can likely be stored frozen (-20°C) for short periods, but stability should be verified for long-term storage.
-
Blood-Brain Barrier: Like its parent compound, nipecotic acid, cis-4-hydroxy-nipecotic acid is a zwitterionic molecule at physiological pH and is expected to have very limited ability to cross the blood-brain barrier[6][10]. For studies investigating central effects after systemic administration, researchers should consider using prodrug strategies or direct administration into the CNS (e.g., intracerebroventricular injection or reverse microdialysis).
Conclusion
This compound, specifically the cis-4-hydroxy-nipecotic acid isomer, is a valuable research tool for probing the complexities of the GABAergic system. Its unique dual mechanism of competitive neuronal and non-competitive astroglial GABA uptake inhibition offers a sophisticated means to modulate synaptic transmission. While a lack of comprehensive GAT subtype selectivity data necessitates empirical characterization by the end-user, the protocols provided herein offer a robust framework for such investigations. From in vitro transporter kinetics to in vivo behavioral pharmacology, this compound holds significant potential for advancing our understanding of GABAergic regulation and for the development of novel therapeutic strategies for neurological disorders like epilepsy.
References
- 1. Electrophysiological evidence that nipecotic acid can be used in vivo as a false transmitter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the uptake of GABA, nipecotic acid and cis-4-OH-nipecotic acid in cultured neurons and astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (±)-Nipecotic acid | CAS 60252-41-7 | Tocris Bioscience [tocris.com]
- 5. Nipecotic acid directly activates GABAA-like ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Nipecotic acid - Wikipedia [en.wikipedia.org]
Application Note: A Robust HILIC-MS/MS Method for the Quantitative Analysis of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride, a polar, zwitterionic compound, in a biological matrix. Due to its high hydrophilicity, conventional reversed-phase liquid chromatography (RP-LC) fails to provide adequate retention, leading to challenges with matrix effects and poor sensitivity.[1][2] To overcome this, we employ Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS). The HILIC method utilizes a zwitterionic stationary phase that offers enhanced retention and selectivity for this polar analyte.[3][4] Detection is achieved using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM), ensuring high selectivity and sensitivity. This document provides a comprehensive guide, from sample preparation to final LC-MS/MS parameters, and explains the scientific rationale behind the methodological choices, offering a validated starting point for researchers in pharmaceutical development and metabolomics.
The Analytical Challenge & Strategic Approach
The Challenge of Polar Analytes
5-Hydroxypiperidine-3-carboxylic acid possesses multiple polar functional groups: a secondary amine, a carboxylic acid, and a hydroxyl group. This chemical nature confers high water solubility and makes it zwitterionic over a wide pH range. When analyzed using traditional RP-LC with non-polar stationary phases (like C18), such compounds exhibit little to no interaction and elute with the solvent front.[2][5] This lack of retention leads to several critical problems:
-
Co-elution with Interferences: Early-eluting matrix components (salts, other polar metabolites) can co-elute with the analyte, causing significant ion suppression in the mass spectrometer.[1]
-
Poor Peak Shape: Without sufficient chromatographic retention, peak shapes are often broad and poorly defined.
-
Lack of Reproducibility: Retention times can be unstable and highly sensitive to minor variations in mobile phase composition.
The HILIC Solution
Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal alternative for separating highly polar compounds.[6][7] The HILIC mechanism relies on partitioning the analyte between a water-enriched layer immobilized on a polar stationary phase and a mobile phase with a high concentration of an organic solvent (typically acetonitrile).[8] In contrast to RP-LC, water is the strong, eluting solvent in HILIC.[7] This approach provides excellent retention for polar molecules and offers the added benefit of using high-organic mobile phases, which promotes more efficient desolvation and ionization in the ESI source, often leading to a significant increase in MS sensitivity.[9]
Strategic Workflow Overview
Our strategy involves a streamlined sample preparation to isolate the analyte, followed by optimized HILIC separation and highly selective MS/MS detection. This ensures a robust, reproducible, and sensitive assay suitable for regulated bioanalysis.
Caption: High-level overview of the analytical strategy.
Materials and Reagents
-
Analyte: this compound (Reference Standard, >98% purity)
-
Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., 5-Hydroxypiperidine-3-carboxylic acid-d4) is highly recommended. If unavailable, a structurally similar polar compound can be used after thorough validation.
-
Solvents: LC-MS Grade Acetonitrile, Methanol, and Water.
-
Reagents: LC-MS Grade Ammonium Formate, Formic Acid.
-
Equipment:
-
HPLC or UPLC system (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC).
-
Tandem Mass Spectrometer (e.g., Sciex Triple Quad™ 6500+, Waters Xevo TQ-S).
-
Analytical balance, vortex mixer, centrifuge, nitrogen evaporator.
-
-
LC Column: Zwitterionic HILIC Column, e.g., Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 x 100 mm, 2.7 µm.[3]
Method Development and Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the bulk of proteinaceous material from biological samples like plasma while keeping the polar analyte soluble in the supernatant.
Protocol:
-
Pipette 50 µL of the biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard working solution.
-
Add 200 µL of ice-cold acetonitrile (a 4:1 ratio of solvent to sample). The cold temperature enhances protein precipitation.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[10]
-
Carefully transfer 150 µL of the clear supernatant to a new tube, avoiding the protein pellet.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the reconstitution solvent (90:10 Acetonitrile:Water with 10 mM Ammonium Formate). This high organic content is crucial for good peak shape in HILIC.
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
Liquid Chromatography (LC) Method Optimization
The key to a successful HILIC separation is careful selection of the column and mobile phase to achieve retention and a sharp peak shape.
-
Column Choice Rationale: A zwitterionic HILIC stationary phase was selected.[3] It possesses both positive and negative charges, which provides a dual retention mechanism for a zwitterionic analyte like 5-Hydroxypiperidine-3-carboxylic acid. This includes hydrophilic partitioning into the water layer and additional electrostatic interactions, enhancing selectivity and retention compared to other polar phases.[4][8]
-
Mobile Phase Rationale: Acetonitrile is the weak solvent, and water is the strong solvent. A volatile buffer, ammonium formate, is added to control pH and ionic strength, which is critical for reproducible retention and peak shape in HILIC.[7] Formic acid is added to promote protonation of the analyte for optimal ionization in positive ESI mode.
Optimized LC Conditions:
| Parameter | Setting |
| LC System | UPLC System |
| Column | Zwitterionic HILIC, 2.1 x 100 mm, 2.7 µm |
| Column Temperature | 40 °C |
| Mobile Phase A | Water with 10 mM Ammonium Formate + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 4.0 | |
| 4.1 | |
| 5.0 | |
| 5.1 | |
| 7.0 |
Mass Spectrometry (MS) Method Optimization
The MS method was developed to provide maximum sensitivity and specificity for the analyte.
-
Ionization Rationale: Due to the basic piperidine nitrogen, positive mode Electrospray Ionization (ESI+) was chosen, as it readily forms the protonated molecule [M+H]⁺.[11]
-
MRM Transition Rationale: The analyte was infused directly into the mass spectrometer to determine the precursor ion mass and optimize source parameters. A product ion scan (MS/MS) was then performed on the precursor ion to identify stable, high-intensity fragment ions. The most intense transition was selected for quantification (quantifier), and a second transition was used for confirmation (qualifier).[11] Fragmentation of piperidine derivatives often involves neutral losses, such as water (H₂O), or ring cleavage.[12]
Optimized MS Conditions:
| Parameter | Setting |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | ESI Positive (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 500 °C |
| Desolvation Gas Flow | 1000 L/hr |
| Collision Gas | Argon |
| MRM Transitions | Analyte |
| Precursor Ion (m/z) | 146.1 (Calculated for C₆H₁₁NO₃ [M+H]⁺) |
| Product Ion 1 (Quantifier) | To be determined experimentally |
| Product Ion 2 (Qualifier) | To be determined experimentally |
| Collision Energy (eV) | To be determined experimentally |
Final Validated Protocol Workflow
This workflow integrates the optimized steps into a cohesive protocol for routine analysis.
Caption: Detailed step-by-step experimental workflow.
Method Performance and Validation Principles
While a full validation study is beyond the scope of this note, any quantitative bioanalytical method must be validated to ensure its reliability. Key parameters should be assessed according to regulatory guidelines such as the FDA Bioanalytical Method Validation Guidance or ICH M10.[13][14][15][16]
-
Selectivity: The method should demonstrate no significant interference from endogenous matrix components at the retention time of the analyte and IS.
-
Linearity: The calibration curve, prepared by spiking known concentrations of the analyte into a blank matrix, should exhibit a linear response over the expected concentration range.
-
Accuracy and Precision: The method's accuracy (% deviation from nominal) and precision (% coefficient of variation) should be evaluated at multiple quality control (QC) levels and meet acceptance criteria (typically within ±15%, and ±20% at the Lower Limit of Quantification).[17]
-
Stability: The stability of the analyte in the biological matrix must be confirmed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term freezer storage.
Conclusion
The described HILIC-MS/MS method provides a selective, sensitive, and robust solution for the challenging task of quantifying this compound in biological matrices. By leveraging a zwitterionic HILIC column, the method achieves excellent retention and separation from matrix interferences. The use of tandem mass spectrometry ensures high specificity and low detection limits. This application note serves as a comprehensive starting point for researchers, enabling them to implement this method for pharmacokinetic studies, metabolomics research, and other applications in drug development.
References
- 1. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. agilent.com [agilent.com]
- 4. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 5. [PDF] LC-MS metabolomics of polar compounds. | Semantic Scholar [semanticscholar.org]
- 6. polylc.com [polylc.com]
- 7. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 10. rockefeller.edu [rockefeller.edu]
- 11. benchchem.com [benchchem.com]
- 12. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. labs.iqvia.com [labs.iqvia.com]
- 14. fda.gov [fda.gov]
- 15. fda.gov [fda.gov]
- 16. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 17. downloads.regulations.gov [downloads.regulations.gov]
Application Note: Structural Characterization of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride using 1D and 2D NMR Spectroscopy
Abstract
This application note provides a comprehensive guide for the structural elucidation of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. We detail the experimental protocols for sample preparation, data acquisition, and spectral analysis, including one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) techniques. The methodologies described herein are designed for researchers, chemists, and quality control analysts in the pharmaceutical and chemical industries, offering a robust framework for the unambiguous confirmation of the molecule's identity and purity.
Introduction
5-Hydroxypiperidine-3-carboxylic acid is a heterocyclic compound belonging to the piperidine class, which is a common scaffold in many biologically active molecules and pharmaceutical agents.[1] Its hydrochloride salt form enhances stability and solubility, making it suitable for various research and development applications. Accurate structural characterization is a critical step in drug development, ensuring the identity and purity of the active pharmaceutical ingredient (API).
NMR spectroscopy is an unparalleled analytical technique for the definitive structural analysis of organic molecules in solution.[2] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide presents a systematic approach to acquiring and interpreting a full suite of NMR data for this compound.
Chemical Structure and Properties
-
IUPAC Name: 5-hydroxypiperidine-3-carboxylic acid;hydrochloride[3]
-
Molecular Formula: C₆H₁₂ClNO₃
-
Molecular Weight: 181.62 g/mol
-
CAS Number: 1171511-34-4
Below is the chemical structure with atom numbering used for NMR signal assignment in this note.
Caption: Fig. 1: Structure of 5-Hydroxypiperidine-3-carboxylic acid.
Principle of NMR Spectroscopy
This protocol employs a suite of NMR experiments to build a complete structural picture:
-
¹H NMR: Detects proton nuclei, providing information on their chemical environment, number, and proximity to other protons through spin-spin coupling.
-
¹³C NMR: Detects carbon-13 nuclei, revealing the number of unique carbon atoms and their functional group type (e.g., C=O, CH, CH₂, CH₃).
-
COSY (Correlation Spectroscopy): A 2D experiment that identifies protons that are coupled to each other (typically through 2 or 3 bonds). Cross-peaks in a COSY spectrum connect signals from protons that are on adjacent atoms.[4][5]
-
HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation).[4][5] This is invaluable for assigning carbon signals.
Materials and Equipment
-
This compound (Sample)
-
Deuterium Oxide (D₂O, 99.9% D) or Dimethyl Sulfoxide-d₆ (DMSO-d₆, 99.9% D)
-
5 mm NMR tubes
-
Pipettes and tips
-
Vortex mixer
-
NMR Spectrometer (e.g., 400 MHz or higher) equipped with a proton/carbon dual probe.
Experimental Protocol
Sample Preparation
The choice of solvent is critical for obtaining high-quality NMR spectra. As a hydrochloride salt, the analyte is polar.
-
Option A (D₂O): Ideal for its high polarity and absence of interfering proton signals. A key consideration is that labile protons (N-H, O-H, and COOH) will exchange with deuterium and become invisible in the ¹H NMR spectrum. This simplifies the spectrum but results in the loss of information about these specific protons.[6]
-
Option B (DMSO-d₆): A highly polar aprotic solvent capable of dissolving the analyte. It does not exchange with labile protons, allowing for their observation, typically as broad signals.[7] The residual solvent peak for DMSO-d₆ appears around 2.50 ppm.[8]
Protocol Steps:
-
Weigh 5-10 mg of this compound directly into a clean, dry 5 mm NMR tube.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent (D₂O or DMSO-d₆) to the tube.
-
Securely cap the NMR tube and vortex gently until the sample is completely dissolved. A clear, homogeneous solution is required.[9]
-
Carefully place the NMR tube into a spinner turbine, adjusting the depth according to the spectrometer's specifications.
NMR Data Acquisition
The following are typical acquisition parameters for a 400 MHz spectrometer. These should be adjusted as needed based on the specific instrument and sample concentration.[9][10]
References
- 1. 5-hydroxypiperidine-3-carboxylic Acid | C6H11NO3 | CID 4577144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.ubc.ca [chem.ubc.ca]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 5. studylib.net [studylib.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.washington.edu [chem.washington.edu]
- 9. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 10. chemistry.uoc.gr [chemistry.uoc.gr]
Mastering the Dissolution of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride: A Technical Guide for Researchers
This guide provides a comprehensive framework for the effective dissolution of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride, a critical step for ensuring reproducibility and accuracy in experimental settings. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond simple instructions to explain the scientific principles that underpin the recommended protocols. By understanding the physicochemical properties of this compound, researchers can make informed decisions to prepare stable and reliable solutions for a variety of applications.
Understanding the Molecule: Physicochemical Properties
This compound is a piperidine derivative characterized by the presence of a hydroxyl group, a carboxylic acid moiety, and a secondary amine within its heterocyclic structure. The hydrochloride salt form significantly influences its solubility and handling characteristics.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂ClNO₃ | [1][2] |
| Molecular Weight | 181.62 g/mol | [3] |
| Appearance | Solid | [4] |
| Storage | 2-8°C, in a tightly sealed container, protected from light and moisture. | [5] |
The presence of multiple functional groups—a carboxylic acid, a secondary amine, and a hydroxyl group—means the molecule's ionization state is highly dependent on the pH of the solvent. This is a critical consideration for its dissolution. As a hydrochloride salt, the secondary amine is protonated, which generally confers good solubility in aqueous solutions.[6]
The Science of Dissolution: Solvent Selection and pH Considerations
The choice of solvent is paramount for preparing solutions of this compound. The guiding principle is to match the polarity of the solvent with that of the solute.
Aqueous Solvents:
Due to its hydrochloride salt form, this compound is expected to be readily soluble in water.[6] The protonated amine and the polar carboxylic acid and hydroxyl groups can readily form hydrogen bonds with water molecules, facilitating dissolution. For many biological experiments, sterile, deionized water or a physiological buffer is the solvent of choice.
Organic Solvents:
For applications requiring organic solvents, polar protic and aprotic solvents are the most suitable.
-
Polar Protic Solvents: Methanol and ethanol are good choices due to their ability to form hydrogen bonds.[7]
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are also effective, particularly for preparing concentrated stock solutions.[6]
It is generally advisable to avoid non-polar solvents such as hexane, as the polar nature of the compound will lead to poor solubility.[8]
The Critical Role of pH:
This means that at physiological pH (~7.4), the carboxylic acid will be deprotonated (negatively charged), and the amine will be protonated (positively charged), forming a zwitterion. The zwitterionic nature can influence its interaction with other molecules and its overall solubility in complex media. When preparing solutions, especially for biological assays, it is crucial to use a buffer to maintain a stable pH and ensure the compound remains in the desired ionization state.
Experimental Protocols for Dissolution
The following protocols provide step-by-step instructions for preparing solutions of this compound. Always handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. [1]
Preparation of an Aqueous Stock Solution
This protocol is suitable for preparing a stock solution in water or a buffer for use in most biological and chemical experiments.
Materials:
-
This compound powder
-
High-purity deionized water or a suitable buffer (e.g., Phosphate-Buffered Saline - PBS)
-
Sterile conical tube or vial
-
Vortex mixer
-
Calibrated pH meter (if preparing a buffered solution)
-
Sterile filter (0.22 µm)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Initial Dissolution: Add the powder to a sterile conical tube or vial. Add approximately 70-80% of the final desired volume of water or buffer.
-
Mixing: Cap the tube/vial securely and vortex until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) can be used to aid dissolution if necessary, but be mindful of potential degradation at elevated temperatures.[5]
-
pH Adjustment (if using water): If dissolving in water and a specific pH is required, use a calibrated pH meter and adjust the pH with dropwise additions of dilute HCl or NaOH.
-
Final Volume: Once the solid is fully dissolved and the pH is adjusted (if necessary), add the remaining solvent to reach the final desired volume.
-
Sterilization: For biological applications, sterile filter the solution through a 0.22 µm syringe filter into a sterile container.
-
Storage: Store the stock solution at 2-8°C, protected from light. For long-term storage, consider aliquoting the solution to avoid repeated freeze-thaw cycles. The stability of piperidine derivatives in solution can vary, so it is recommended to prepare fresh solutions for critical experiments or to perform stability studies for long-term storage.[5]
Preparation of a Stock Solution in an Organic Solvent
This protocol is suitable for preparing a concentrated stock solution in DMSO or ethanol, which can then be diluted into aqueous media for experiments.
Materials:
-
This compound powder
-
Anhydrous DMSO or absolute ethanol
-
Sterile conical tube or vial
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the powder to a sterile conical tube or vial. Add the desired volume of DMSO or ethanol.
-
Mixing: Cap the tube/vial securely and vortex until the solid is completely dissolved. Sonication can be used to aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C in a tightly sealed container to prevent moisture absorption, especially for DMSO stocks.
Important Consideration for Organic Stocks: When diluting a concentrated organic stock solution into an aqueous buffer for an experiment, be mindful of the final concentration of the organic solvent. High concentrations of DMSO or ethanol can be toxic to cells or interfere with assays. Typically, the final concentration of the organic solvent should be kept below 1%, and ideally below 0.1%.[6]
Workflow and Logical Relationships
The process of dissolving this compound can be visualized as a logical workflow:
Conclusion and Best Practices
The successful dissolution of this compound is a foundational step for reliable and reproducible research. The key takeaways from this guide are:
-
Leverage the Hydrochloride Salt: This form enhances aqueous solubility. Water and physiological buffers are the primary recommended solvents.
-
Mind the pH: The compound's ionization state is pH-dependent. Use buffered solutions for pH-sensitive applications.
-
Choose Polar Solvents: If organic solvents are necessary, opt for polar solvents like methanol, ethanol, or DMSO.
-
Handle with Care: Adhere to safety guidelines and use appropriate PPE.
-
Ensure Stability: Store stock solutions properly (2-8°C for aqueous, -20°C for organic) and prepare fresh solutions for critical experiments.
By adhering to these principles and protocols, researchers can confidently prepare solutions of this compound for their experimental needs, ensuring the integrity of their results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. (2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride | C6H12ClNO3 | CID 11367379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Hydroxypiperidine-3-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
- 5. What are the storage stability of Piperidine Series compounds over time? - Blog [m.btcpharmtech.com]
- 6. benchchem.com [benchchem.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. solubilityofthings.com [solubilityofthings.com]
Troubleshooting & Optimization
Technical Support Center: 5-Hydroxypiperidine-3-carboxylic acid hydrochloride
Welcome to the technical support center for 5-Hydroxypiperidine-3-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges associated with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure you can effectively prepare solutions for your experiments.
Understanding the Molecule: A Foundation for Solubility
This compound is a multifaceted molecule. As a hydrochloride salt of a piperidine derivative, its solubility is governed by the interplay of its functional groups: the piperidine ring (a basic nitrogen), a carboxylic acid, and a hydroxyl group. This structure suggests that the compound is zwitterionic at certain pH values and its solubility is highly dependent on the pH of the medium. The hydrochloride salt form is intended to enhance aqueous solubility compared to the free base.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water?
While the hydrochloride salt is designed to be water-soluble, several factors can impede dissolution. Firstly, the compound may be zwitterionic near neutral pH, reducing its solubility. The protonated amine and deprotonated carboxylic acid can form strong intermolecular interactions, hindering solvation. Secondly, the concentration you are trying to achieve may exceed its intrinsic solubility at room temperature. Lastly, the dissolution rate may be slow, requiring more time and agitation.
Q2: I've noticed the powder seems clumpy and difficult to weigh accurately. What could be the cause?
Hydrochloride salts, particularly those with polar functional groups like hydroxyls, can be hygroscopic, meaning they readily absorb moisture from the atmosphere. This can lead to clumping and inaccuracies in weighing. It is crucial to store the compound in a desiccator and handle it in a low-humidity environment.
Q3: My compound dissolves initially in my aqueous buffer, but then precipitates over time. What is happening?
This phenomenon, known as "salting out" or precipitation, can occur for several reasons. If you prepared a stock solution in a strong acid or base and then diluted it into a buffer with a different pH, the change in pH can dramatically decrease the compound's solubility. For instance, diluting an acidic stock into a neutral buffer can cause the compound to crash out. Another possibility is that you have created a supersaturated solution that is thermodynamically unstable and crystallizes over time.
Q4: Can I dissolve this compound in organic solvents?
The solubility in organic solvents will be limited, especially for non-polar solvents. As a salt, it is highly polar. However, polar aprotic solvents like DMSO and DMF, or polar protic solvents like methanol and ethanol, may be suitable, particularly for preparing concentrated stock solutions that can then be diluted into aqueous media.
Troubleshooting Guide: A Systematic Approach to Dissolution
When encountering solubility issues, a systematic approach is key. The following workflow will guide you through a series of steps to find the optimal solvent and conditions for your experiment.
Step 1: Initial Solvent Screening
Begin with the most common and biocompatible solvents. This will help you establish a baseline for the compound's solubility.
Protocol for Initial Solvent Screening:
-
Weigh out a small, known amount of this compound (e.g., 1-5 mg) into separate glass vials.
-
Add a measured volume of the first solvent (e.g., 100 µL of deionized water) to achieve a starting concentration (e.g., 10-50 mg/mL).
-
Vortex the vial for 1-2 minutes at room temperature.
-
Visually inspect for complete dissolution. If the solid remains, add another measured volume of the solvent and repeat the process until the solid dissolves or it becomes impractical to add more solvent.
-
Record the approximate solubility in mg/mL.
-
Repeat for other solvents such as ethanol, methanol, DMSO, and your primary aqueous buffer.
Expected Solubility Profile (Qualitative)
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The hydrochloride salt is ionic, and the hydroxyl and carboxylic acid groups can form hydrogen bonds with protic solvents. |
| Polar Aprotic | DMSO, DMF | Moderate to High | These solvents can solvate the ionic compound, but may be less effective than protic solvents at solvating the chloride ion. |
| Non-Polar | Hexane, Toluene, Dichloromethane | Very Low | "Like dissolves like." The high polarity of the salt makes it incompatible with non-polar solvents. |
Step 2: The Power of pH Adjustment
Given the presence of both a basic nitrogen and an acidic carboxylic acid, pH is the most critical factor influencing aqueous solubility.
Protocol for pH-Dependent Solubility Testing:
-
Prepare a slurry of the compound in deionized water (e.g., 10 mg in 1 mL).
-
While stirring, slowly add 0.1 M HCl dropwise and observe for dissolution. The protonation of the carboxylic acid group at low pH should enhance solubility.
-
In a separate slurry, add 0.1 M NaOH dropwise. Deprotonation of the piperidinium ion at high pH will form the free base, which may have different solubility characteristics.
-
For biological assays, it is recommended to test solubility in a range of buffers (e.g., citrate buffer at pH 3-5, phosphate buffer at pH 6-8).
The solubility of piperidine-carboxylic acids is influenced by pH; in acidic conditions, the molecule tends to be protonated, which can increase its solubility[1]. For basic compounds, forming a hydrochloride salt significantly enhances aqueous solubility[2].
Step 3: Leveraging Co-solvents and Temperature
If pH adjustment alone is insufficient or not suitable for your experimental system, the use of co-solvents or gentle heating can be effective.
Using Co-solvents:
For many organic salts, a mixture of water and a water-miscible organic solvent can enhance solubility.
-
Attempt to dissolve the compound in a pre-mixed solution of your aqueous buffer and a co-solvent (e.g., 10% ethanol, 5% DMSO).
-
Alternatively, prepare a concentrated stock solution in 100% DMSO or ethanol and dilute it stepwise into your aqueous buffer. This can help avoid precipitation that may occur with a large, single dilution.
The Effect of Temperature:
For most compounds, solubility increases with temperature.
-
Gently warm the solvent to 30-40°C before adding the compound.
-
Alternatively, warm the slurry while stirring.
-
Caution: Be aware of the compound's stability at elevated temperatures. Always check for signs of degradation after heating. The stability of piperidine derivatives can be temperature-dependent[3][4].
Visualizing the Troubleshooting Workflow
The following diagram outlines the decision-making process for addressing solubility challenges with this compound.
Caption: Troubleshooting workflow for dissolving this compound.
Final Recommendations
-
Always start small: Use small quantities of the compound for initial solubility tests to conserve your material.
-
Patience is key: Some compounds take time to dissolve. Ensure adequate mixing time before concluding that a compound is insoluble.
-
Mind your downstream application: The choice of solvent and pH must be compatible with your experimental assay. For example, high concentrations of DMSO can be toxic to cells.
-
Stability matters: Once dissolved, ensure the compound is stable in your chosen solvent system for the duration of your experiment. Perform stability tests if the solution is to be stored.
By following this structured approach, you will be well-equipped to overcome the solubility challenges of this compound and proceed with your research with confidence.
References
Technical Support Center: Purification of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride
Welcome to the technical support center for the purification of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride (CAS: 1171511-34-4). This guide is intended for researchers, scientists, and drug development professionals who are working with this compound and require robust methods for its purification. As a zwitterionic amino acid hydrochloride, this molecule presents unique challenges that necessitate a carefully considered purification strategy. This document provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered during its purification.
Understanding the Molecule: Key Physicochemical Properties
Before delving into purification protocols, it is crucial to understand the physicochemical properties of this compound. These properties dictate its behavior in various solvents and on different stationary phases.
| Property | Value/Information | Source |
| Molecular Formula | C₆H₁₂ClNO₃ | [1] |
| Molecular Weight | 181.62 g/mol | [2] |
| Appearance | Typically a solid | [3] |
| Polarity | High, zwitterionic nature | Inferred from structure |
| Solubility | Expected to be soluble in water and polar protic solvents (e.g., methanol, ethanol), with lower solubility in less polar organic solvents. | [4] |
The presence of a carboxylic acid, a secondary amine (protonated as the hydrochloride salt), and a hydroxyl group makes this molecule highly polar and capable of hydrogen bonding. This high polarity is a key consideration for all purification methods.
Troubleshooting Common Purification Issues
This section addresses specific problems that may arise during the purification of this compound, providing potential causes and actionable solutions.
Recrystallization Troubleshooting
Recrystallization is often the first-line method for purifying solid compounds. However, the zwitterionic and salt form of this molecule can lead to challenges.
Q1: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out" is a common problem when the melting point of the solute is lower than the boiling point of the solvent, or when significant impurities are present, leading to the formation of a supersaturated, low-melting eutectic mixture.
-
Causality: The high concentration of the compound and impurities in the hot solvent can lead to the separation of a liquid phase (the "oil") upon cooling, which is an impure, molten form of your compound.
-
Solutions:
-
Increase Solvent Volume: The most immediate solution is to add more hot solvent to dissolve the oil completely. This reduces the concentration and can prevent phase separation upon cooling.
-
Slower Cooling: Allow the solution to cool much more slowly. A Dewar flask or insulating the flask with glass wool can promote the formation of crystals over oil.
-
Solvent System Modification: The polarity of the solvent system might not be optimal. If you are using a single solvent, consider a mixed-solvent system. For instance, if you are using methanol, try adding a less polar co-solvent like isopropanol or acetone dropwise to the hot, dissolved solution until it becomes slightly turbid, then clarify with a few drops of the primary solvent before cooling. A patent for a similar compound, pregabalin intermediate, details a recrystallization method using a methanol/water mixture.[5]
-
Seed Crystals: If you have a small amount of pure crystalline material, adding a seed crystal to the cooled, supersaturated solution can induce crystallization.
-
Q2: I have very low recovery after recrystallization. How can I improve my yield?
A2: Low recovery is typically due to using too much solvent or the compound having significant solubility in the cold solvent.
-
Causality: The goal of recrystallization is to find a solvent that dissolves the compound well when hot but poorly when cold. If solubility remains high at low temperatures, a significant portion of your product will remain in the mother liquor.
-
Solutions:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. This ensures the solution is saturated upon cooling.
-
Optimize the Solvent System: You may need a different solvent system. For highly polar compounds like this, a mixture of a polar protic solvent (like ethanol or isopropanol) and a less polar anti-solvent (like diethyl ether or ethyl acetate) can be effective. Dissolve the compound in a minimal amount of the hot polar solvent and then slowly add the anti-solvent until persistent turbidity is observed. Heat to redissolve and then cool slowly.
-
Cooling Temperature: Ensure you are cooling the solution to a sufficiently low temperature (e.g., in an ice bath or refrigerator) to maximize precipitation, but be mindful that this can also cause impurities to crash out if the solution is not sufficiently pure.
-
Concentrate the Mother Liquor: If you suspect a significant amount of product remains in the filtrate, you can concentrate the mother liquor by evaporation and attempt a second recrystallization to recover more material.
-
Q3: My product is still impure after recrystallization, as confirmed by HPLC/NMR. What are the next steps?
A3: This indicates that the impurities have similar solubility properties to your desired compound in the chosen solvent system.
-
Causality: Co-crystallization of impurities can occur if they are structurally very similar to the target molecule or if they are present in high concentrations.
-
Solutions:
-
Change the Solvent System: A different solvent or solvent mixture may have a better differential solubility for your compound and the impurities.
-
Charcoal Treatment: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb these impurities. Use charcoal sparingly, as it can also adsorb your product.
-
Iterative Recrystallization: A second recrystallization may be necessary to achieve the desired purity.
-
Alternative Purification Method: If recrystallization fails to provide the required purity, chromatographic methods should be considered.
-
Column Chromatography Troubleshooting
For challenging purifications, column chromatography offers a more powerful separation technique. Given the high polarity of this compound, conventional normal-phase chromatography on silica gel is often ineffective. Hydrophilic Interaction Liquid Chromatography (HILIC) is a more suitable approach.
Q1: My compound streaks badly or does not move from the origin on a silica gel column.
A1: This is expected behavior for a highly polar, charged molecule like an amino acid hydrochloride on silica gel.
-
Causality: The protonated amine and polar functional groups interact very strongly with the acidic silanol groups on the silica surface, leading to irreversible adsorption or significant tailing.
-
Solutions:
-
Switch to HILIC: HILIC is designed for the separation of polar compounds. It utilizes a polar stationary phase (like silica, diol, or amine-functionalized silica) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous or polar modifier.[4][6]
-
Reverse-Phase Ion-Pairing Chromatography: Another option is to use a C18 reverse-phase column with an ion-pairing reagent (e.g., trifluoroacetic acid - TFA) in the mobile phase. The TFA will pair with the protonated amine, increasing its hydrophobicity and allowing for retention and separation on the C18 phase.
-
Q2: I'm trying to use HILIC, but I'm getting poor separation of my compound from a closely related impurity.
A2: Optimizing the mobile phase is key to achieving good resolution in HILIC.
-
Causality: The separation in HILIC is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase. Small changes in the mobile phase can significantly impact this partitioning.
-
-
Solutions:
-
Adjust the Aqueous Modifier: The type and concentration of the salt in the aqueous portion of the mobile phase can have a profound effect on selectivity. Try varying the concentration of buffers like ammonium formate or ammonium acetate.
-
Modify the Organic Component: While acetonitrile is the most common organic solvent in HILIC, switching to or adding other polar aprotic solvents like acetone can alter selectivity.
-
Gradient Optimization: A shallower gradient will provide better resolution between closely eluting peaks.
-
Change the Stationary Phase: Different HILIC stationary phases (e.g., bare silica, diol, amide) exhibit different selectivities. If one does not provide adequate separation, trying another is a logical next step.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my sample of this compound?
A1: Without knowing the specific synthetic route, it is difficult to pinpoint exact impurities. However, common impurities in the synthesis of such molecules can include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Diastereomers: If the synthesis is not stereospecific, you may have a mixture of cis and trans isomers. These can often be separated by careful recrystallization or chromatography.[7]
-
Byproducts of Side Reactions: Depending on the reagents used, side reactions could lead to N-alkylated, O-alkylated, or over-reduced products.
-
Residual Solvents: Solvents used in the reaction or workup may be present.
Q2: What is a good starting point for a recrystallization solvent system?
A2: Based on the structure and experience with similar amino acid hydrochlorides, good starting points for solvent systems would be:
-
Methanol/Acetone: Dissolve in a minimum of hot methanol and add acetone as an anti-solvent.
-
Ethanol/Water: Dissolve in a hot ethanol/water mixture and cool slowly. The optimal ratio will need to be determined empirically.
-
Isopropanol/Diethyl Ether: Dissolve in hot isopropanol and add diethyl ether as an anti-solvent.
Q3: How can I assess the purity of my final product?
A3: A combination of analytical techniques is recommended for purity assessment:
-
High-Performance Liquid Chromatography (HPLC): A HILIC method or a reverse-phase method with an ion-pairing agent would be suitable. A gradient of acetonitrile and water with a buffer like ammonium formate is a good starting point for HILIC. For reverse-phase, a C18 column with a water/acetonitrile gradient containing 0.1% TFA is common for analyzing piperidine derivatives.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and help identify any organic impurities. Quantitative NMR (qNMR) can be used for an accurate determination of absolute purity.[9]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Experimental Workflows
Recrystallization Workflow
References
- 1. chembk.com [chembk.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. teledynelabs.com [teledynelabs.com]
- 5. youtube.com [youtube.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. US6878848B2 - Process for converting a cis-trans mixture of substituted benzylidene amines into the pure cis isomer - Google Patents [patents.google.com]
- 8. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Guide: Stability and Storage of 5-Hydroxypiperidine-3-carboxylic Acid Hydrochloride Solutions
Welcome to the technical support center for 5-Hydroxypiperidine-3-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity and reproducibility of your experiments. The stability of this molecule in solution is paramount for generating reliable data. This document provides in-depth answers to common questions, troubleshooting for potential issues, and validated protocols based on fundamental chemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of this compound.
Q1: What are the recommended storage conditions for the solid (powder) form of the compound?
The solid form of this compound is generally stable if stored correctly.[1] Key storage parameters are:
-
Temperature: Keep refrigerated at 2-8°C for long-term storage.[2]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).[3][4] The piperidine ring can be susceptible to slow oxidation over time.
-
Moisture: The compound is hygroscopic, meaning it can absorb moisture from the air.[5] Always store it in a tightly sealed container in a dry place, preferably within a desiccator.[3][6]
-
Light: Protect the compound from light by using an amber vial or by storing the container in a dark place.[3]
Q2: What is the best solvent for preparing a stock solution?
As a hydrochloride salt, the compound is readily soluble in water.[5] For most applications, high-purity, sterile-filtered water (e.g., Milli-Q or WFI grade) is the recommended solvent. If your experimental system requires an organic solvent, polar aprotic solvents like DMSO or DMF can be used, but the long-term stability in these solvents has not been extensively documented and should be verified for your specific application.
Q3: What is the optimal pH for aqueous solutions to ensure maximum stability?
The molecule contains both a secondary amine (which is basic) and a carboxylic acid (which is acidic), making its stability highly dependent on the pH of the solution.
-
Alkaline Conditions (pH > 8): High pH can lead to rapid degradation. The alkaline medium has been shown to have the greatest effect on the degradation of similar structures.[7]
-
Acidic Conditions (pH < 4): Strongly acidic conditions can also promote hydrolysis and other degradation reactions.[8]
-
Recommendation: For maximal stability in aqueous solutions, it is advisable to use a buffer system to maintain a pH in the slightly acidic to neutral range, typically pH 5.0 - 7.0 . The stability of related piperidine derivatives has been shown to be greatest in the pH range of 4-6.[9] Always perform a preliminary stability test in your chosen buffer system if the solution is to be stored for an extended period.
Q4: How should I store prepared solutions, and what is their expected shelf life?
Once in solution, the compound is significantly more susceptible to degradation.
-
Storage Temperature: For short-term storage (1-2 days), refrigeration at 2-8°C is acceptable. For long-term storage, solutions should be aliquoted into single-use volumes and stored frozen at -20°C or, preferably, -80°C .
-
Aliquoting: This is a critical step. Aliquoting prevents multiple freeze-thaw cycles, which can accelerate degradation by causing pH shifts as the buffer salts freeze and concentrate.
-
Light and Air: Store aliquots in amber, tightly sealed vials to protect from light and minimize exposure to atmospheric oxygen.
-
Shelf Life: Freshly prepared solutions are always best. When stored properly at -80°C, a well-prepared buffered stock solution may be stable for 1-3 months. However, this must be empirically validated for your specific experimental needs. We strongly advise against using solutions older than 6 months.
Q5: What are the primary degradation pathways I should be aware of?
Understanding potential degradation is key to troubleshooting. The main pathways include:
-
Hydrolysis: The molecule can be labile to both acid and base-catalyzed hydrolysis.[8]
-
Oxidation: The secondary amine in the piperidine ring is a primary site for oxidation, which can lead to the formation of N-oxides or other oxidative products.[10][11] This can be accelerated by exposure to air, light, or trace metal contaminants.
-
Photodegradation: Exposure to UV or even ambient light can provide the energy to initiate degradation, often through radical mechanisms.[10]
Section 2: Troubleshooting Guide
This guide provides a logical workflow for diagnosing and resolving common experimental issues related to solution stability.
Problem: "My analytical results are inconsistent. I see a decreasing peak area for my compound in HPLC analysis over time."
This is a classic sign of compound degradation. Follow this diagnostic workflow to pinpoint the cause.
Caption: Troubleshooting workflow for inconsistent analytical results.
Problem: "I observed new, unexpected peaks in my chromatogram after preparing my solution."
New peaks are almost certainly degradation products.
-
Causality: These products arise from the chemical pathways described in FAQ Q5 (hydrolysis, oxidation). For instance, an N-oxide degradant will typically have a different retention time in reverse-phase HPLC.
-
Actionable Solution:
-
Review your solution preparation and storage protocol against the recommendations in this guide. The most likely culprits are improper pH, exposure to oxygen, or extended storage.
-
Perform a rapid forced degradation study (see Protocol 2) on a fresh sample. Subjecting the compound to mild acid, base, and oxidative conditions will likely generate the same impurity peaks you are observing, helping to confirm their origin and the specific vulnerability of the molecule.
-
Problem: "The solution has changed color, developing a yellow or brown tint."
-
Causality: A color change is a strong indicator of oxidative degradation. Many organic compounds, especially those with amine functionalities, form colored byproducts upon oxidation. This process can be catalyzed by light and trace metal impurities.
-
Actionable Solution:
-
Discard the colored solution immediately. Do not use it for experiments.
-
When preparing a new solution, use a high-purity solvent that has been deoxygenated by sparging with argon or nitrogen for 15-20 minutes.
-
Prepare the solution under dim light and store it in an amber, headspace-free vial to minimize exposure to both light and atmospheric oxygen.
-
Section 3: Protocols and Methodologies
These protocols provide a validated starting point for preparing and assessing the stability of your solutions.
Protocol 1: Preparation of a Stable Aqueous Stock Solution (10 mM)
This protocol is designed to maximize the stability of the resulting stock solution.
-
Pre-Preparation:
-
Prepare a 50 mM sodium phosphate or citrate buffer and adjust the pH to 6.0 using high-purity reagents and water.
-
Sterile-filter the buffer through a 0.22 µm filter.
-
Deoxygenate the required volume of buffer by sparging with high-purity argon or nitrogen gas for at least 20 minutes.
-
-
Weighing:
-
Allow the vial of solid this compound (MW: ~181.62 g/mol ) to equilibrate to room temperature before opening to prevent condensation.
-
In a controlled environment, accurately weigh out 1.82 mg of the solid to prepare 1 mL of a 10 mM solution.
-
-
Dissolution:
-
Add the weighed solid to a sterile, amber microcentrifuge tube or vial.
-
Add the deoxygenated pH 6.0 buffer to the final desired volume (e.g., 1 mL).
-
Vortex gently or sonicate briefly in a water bath until the solid is completely dissolved. Visually inspect against a bright background to ensure no particulates remain.
-
-
Storage:
-
Immediately aliquot the stock solution into single-use, cryo-rated amber vials.
-
Flash-freeze the aliquots in a dry ice/ethanol bath or liquid nitrogen.
-
Transfer the frozen aliquots to a -80°C freezer for long-term storage.
-
Protocol 2: Rapid Forced Degradation Study for Stability Assessment
This procedure helps identify the compound's vulnerabilities under stressed conditions.[8][10]
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in water.
-
Stress Conditions: Set up five separate reactions in clear glass vials using 1 mL of the solution for each:
-
Control: 1 mL solution + 1 mL water. Keep at room temperature.
-
Acid Hydrolysis: 1 mL solution + 1 mL of 0.1 M HCl.
-
Base Hydrolysis: 1 mL solution + 1 mL of 0.1 M NaOH.
-
Oxidation: 1 mL solution + 1 mL of 3% H₂O₂.
-
Photostability: Place one vial of the control solution under direct, broad-spectrum light (ICH Q1B compliant chamber if available, or a strong fluorescent lamp).
-
-
Incubation: Let the vials sit at room temperature for 8-24 hours. For acid/base hydrolysis, a brief period of heating (e.g., 60°C for 2 hours) can be used to accelerate degradation if none is observed at room temperature.
-
Analysis:
-
Before analysis, neutralize the acid and base samples with an equimolar amount of NaOH and HCl, respectively.
-
Analyze all samples, including the control, by HPLC-UV.
-
Compare the chromatograms. The appearance of new peaks or a significant decrease in the parent peak under a specific condition reveals the compound's sensitivity to that stressor.
-
Caption: Experimental workflow for a forced degradation study.
Section 4: Data Summary Table
| Parameter | Solid Compound Storage | Aqueous Solution Storage |
| Temperature | 2-8°C[2] | -20°C to -80°C (Long-term) / 2-8°C (Short-term, <48h) |
| Atmosphere | Inert Gas (Argon/Nitrogen)[3][4] | Minimal Headspace |
| Light | Protect from Light (Amber Vial)[3] | Protect from Light (Amber Vial) |
| Container | Tightly Sealed | Tightly Sealed, Single-Use Aliquots |
| Recommended Duration | Per manufacturer's expiry | 1-3 months at -80°C (must be verified) |
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. fishersci.ie [fishersci.ie]
- 4. achmem.com [achmem.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. aksci.com [aksci.com]
- 7. Stability of ramipril in the solvents of different pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [file.scirp.org]
common issues in 5-Hydroxypiperidine-3-carboxylic acid hydrochloride experiments
Welcome to the technical support center for 5-Hydroxypiperidine-3-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during experiments with this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your research.
Section 1: Storage, Stability, and Solubility
Proper handling and storage are paramount to maintaining the integrity of this compound. Its hygroscopic nature and solubility profile are critical factors to consider before initiating any experiment.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.[1] Many amino acid hydrochlorides are hygroscopic, meaning they can absorb moisture from the air.[2] To prevent degradation and ensure accurate weighing, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) and to handle it in a glove box or a dry environment.
Q2: I've noticed my compound has become clumpy. Is it still usable?
A2: Clumping is a strong indicator of moisture absorption due to the compound's hygroscopic nature. While the compound may still be usable, the presence of water can interfere with certain reactions, especially those sensitive to moisture, such as amide couplings. It is advisable to dry the compound under high vacuum before use. For quantitative applications, it is crucial to use a freshly opened container or a properly stored and dried sample to ensure accurate measurements. The hygroscopicity of amino acids can vary, with some becoming highly concentrated liquid droplets at low relative humidity.[3]
Q3: What is the solubility profile of this compound?
A3: As a hydrochloride salt of a polar, cyclic amino acid, this compound exhibits high solubility in aqueous solutions. Its solubility in organic solvents is generally limited but can be influenced by the solvent's polarity. The solubility of amino acids is typically highest in water and decreases in less polar solvents like alcohols.[4][5] For reactions in organic media, a solvent screen is recommended to find a suitable system.
| Solvent System | Expected Solubility | Key Considerations |
| Water | High | Ideal for aqueous reactions. The pH of the solution will affect the charge state and solubility. |
| Methanol, Ethanol | Moderate to Low | May require heating or the use of co-solvents to achieve desired concentrations. |
| Dichloromethane (DCM), Tetrahydrofuran (THF) | Very Low | Generally not suitable as a primary solvent. May be used in solvent mixtures. |
| Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderate | Often used in peptide synthesis and amide coupling reactions. Ensure the solvent is anhydrous. |
This table provides general solubility guidelines. It is always recommended to perform a small-scale solubility test before proceeding with a large-scale reaction.
Section 2: Reaction Strategies and Troubleshooting
The presence of three functional groups—a secondary amine, a hydroxyl group, and a carboxylic acid—necessitates careful planning of synthetic routes to avoid unwanted side reactions.
Protecting Group Strategies
The strategic use of protecting groups is essential when working with multifunctional molecules like 5-Hydroxypiperidine-3-carboxylic acid.[1]
Q4: Do I need to protect the functional groups of this compound for amide coupling?
A4: Yes, protection is highly recommended. The secondary amine is nucleophilic and will compete with the desired amine in the coupling reaction. The hydroxyl group can also be acylated, leading to side products.[6] The carboxylic acid is the intended site of reaction, but it is supplied as a hydrochloride salt, meaning the amine is protonated. A base is required to free the amine for protection.
Workflow for Protecting Group Strategy
Caption: A general workflow for the protection of 5-Hydroxypiperidine-3-carboxylic acid before amide coupling.
Q5: What are suitable protecting groups for the piperidine nitrogen and the hydroxyl group?
A5: The choice of protecting groups should be orthogonal, meaning they can be removed under different conditions, allowing for selective deprotection.[1]
| Functional Group | Protecting Group | Deprotection Conditions |
| Piperidine Nitrogen (Amine) | tert-Butoxycarbonyl (Boc) | Acidic conditions (e.g., TFA in DCM) |
| Carboxybenzyl (Cbz) | Hydrogenolysis (H₂, Pd/C) | |
| 9-Fluorenylmethoxycarbonyl (Fmoc) | Basic conditions (e.g., piperidine in DMF)[7] | |
| Hydroxyl Group | tert-Butyldimethylsilyl (TBDMS) | Fluoride source (e.g., TBAF) |
| Benzyl (Bn) | Hydrogenolysis (H₂, Pd/C) |
Amide Coupling Reactions
Amide bond formation is a common application for this molecule. However, challenges such as low yields, side reactions, and racemization can occur.[3][6]
Q6: I am getting low yields in my amide coupling reaction. What could be the issue?
A6: Low yields in amide coupling can stem from several factors:
-
Incomplete activation of the carboxylic acid: Ensure your coupling reagent is fresh and used in the appropriate stoichiometry. Common coupling reagents include carbodiimides like EDC and DIC, as well as uronium-based reagents like HATU and HBTU.[8][9]
-
Steric hindrance: The cyclic nature of the piperidine ring may present some steric hindrance. Using a more potent activating agent or elevating the reaction temperature might be necessary.
-
Side reactions: If the hydroxyl group is unprotected, it can be acylated by the activated carboxylic acid.
-
Solubility issues: Poor solubility of either reactant can significantly slow down the reaction. Ensure both coupling partners are fully dissolved.
Q7: How can I minimize racemization during amide coupling?
A7: Racemization at the α-carbon of the carboxylic acid is a common concern in peptide synthesis.[6] To mitigate this:
-
Use additives: Additives like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure® can suppress racemization when used with carbodiimide coupling reagents.[8][10]
-
Control the base: The choice and amount of base can influence racemization. Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) and avoid excess amounts.[10]
-
Low temperatures: Running the reaction at lower temperatures (e.g., 0 °C) can help minimize racemization.[10]
Troubleshooting Amide Coupling
Caption: A decision tree for troubleshooting common issues in amide coupling reactions.
Section 3: Purification and Analysis
The polar nature of this compound and its derivatives can present challenges during purification and analysis.
Frequently Asked Questions (FAQs)
Q8: I am having difficulty purifying my reaction product by column chromatography. What can I do?
A8: The polarity of piperidine derivatives often leads to poor separation and peak tailing on standard silica gel columns.[11] Consider the following:
-
Reverse-phase chromatography: For highly polar compounds, reverse-phase (C18) column chromatography can be more effective than normal-phase.
-
Additives in the mobile phase: For normal-phase chromatography, adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can help to reduce peak tailing by deactivating the acidic silica surface.
-
Alternative purification methods: For the hydrochloride salt, recrystallization from a suitable solvent system can be an effective purification method.[12]
Q9: My compound shows multiple peaks in the HPLC analysis, even though it should be pure. What could be the reason?
A9: Several factors can lead to multiple peaks for a pure piperidine derivative in HPLC:
-
On-column ionization: The basic piperidine nitrogen can interact differently with the stationary phase depending on the mobile phase pH, leading to peak splitting or tailing.[13] Adding a modifier like trifluoroacetic acid (TFA) to the mobile phase can help to ensure consistent protonation and improve peak shape.
-
Derivatization for analysis: For compounds with poor UV absorbance, derivatization may be necessary for detection, which can sometimes lead to multiple derivatized products.[1][14]
-
Conformational isomers: The piperidine ring can exist in different chair conformations, which in some cases might be separable under specific chromatographic conditions.
Q10: What are the key features to look for in the NMR spectrum of 5-Hydroxypiperidine-3-carboxylic acid?
A10: In the ¹H NMR spectrum, you should expect to see signals corresponding to the protons on the piperidine ring. The chemical shifts and coupling patterns will be complex due to the stereochemistry of the molecule. The proton attached to the carbon bearing the hydroxyl group and the proton on the carbon with the carboxylic acid group will likely appear as multiplets. In the ¹³C NMR spectrum, you will see distinct signals for the five carbons of the piperidine ring and the carboxyl carbon. The specific chemical shifts will depend on the solvent and the protonation state of the molecule.
References
- 1. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 2. Histamine - Wikipedia [en.wikipedia.org]
- 3. Hygroscopicity of water-soluble organic compounds in atmospheric aerosols: amino acids and biomass burning derived organic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 5. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. peptide.com [peptide.com]
- 9. Method considerations for amino acid analysis | AltaBioscience [altabioscience.com]
- 10. bachem.com [bachem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Technical Support Center: Synthesis of 5-Hydroxypiperidine-3-carboxylic acid
Introduction
5-Hydroxypiperidine-3-carboxylic acid is a valuable chiral building block in medicinal chemistry, forming the core scaffold of numerous therapeutic agents. Its synthesis, however, presents several challenges that can significantly impact yield and purity, including stereocontrol, competing side reactions, and difficult purification. This guide provides in-depth troubleshooting strategies and detailed protocols to help researchers overcome these common hurdles and optimize their synthetic outcomes. We will explore the causality behind frequent issues and offer field-proven solutions grounded in established chemical principles.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing both diagnostic insights and actionable solutions.
Issue 1: Consistently Low Overall Yield (<40%)
Question: My multi-step synthesis of 5-hydroxypiperidine-3-carboxylic acid consistently results in a low overall yield. What are the most likely causes and how can I improve it?
Answer: Low overall yield is a frequent issue stemming from several potential factors, from starting material quality to reaction control and product isolation. A systematic approach is required to identify the bottleneck.
Potential Causes & Recommended Solutions:
-
Suboptimal Hydrogenation Conditions: The reduction of a pyridine precursor is a common route, but it's sensitive to conditions.[1][2]
-
Causality: Aggressive hydrogenation (high pressure, high temperature, or highly active catalyst) can lead to over-reduction, cleaving the desired hydroxyl group to form piperidine-3-carboxylic acid. Conversely, incomplete hydrogenation leaves unreacted starting material, complicating purification.
-
Solution: Carefully screen catalysts (e.g., Rh/C, Pd/C, PtO₂) and optimize hydrogen pressure and temperature. A lower temperature (e.g., 80-100°C) and moderate pressure (4-6 MPa) are often effective starting points.[3] Monitor the reaction closely by TLC or LC-MS to halt it upon consumption of the starting material, preventing byproduct formation.
-
-
Side Reactions During Cyclization: If using an acyclic precursor, intramolecular cyclization can be inefficient.
-
Causality: Competing intermolecular reactions (polymerization) can dominate if the reaction is too concentrated or if the reactive ends of the molecule are not sufficiently activated for ring closure.
-
Solution: Employ high-dilution principles to favor intramolecular cyclization over intermolecular polymerization. Ensure that the functional groups involved in the cyclization are appropriately activated.
-
-
Degradation During Workup or Purification: The target molecule, being an amino acid, can be sensitive to harsh pH or high temperatures.
-
Causality: The carboxylic acid moiety is susceptible to decarboxylation under certain conditions, particularly at elevated temperatures. The zwitterionic nature of the product can also make extraction from aqueous media inefficient.
-
Solution: Avoid excessive heat during solvent removal. For purification, ion-exchange chromatography is often superior to standard silica gel chromatography for these polar, zwitterionic compounds.[4] If extraction is necessary, carefully adjust the pH of the aqueous layer to suppress the zwitterionic form and increase solubility in the organic phase, though this must be done cautiously to avoid degradation.
-
Issue 2: Poor Stereoselectivity and Formation of Diastereomers
Question: My synthesis produces a mixture of stereoisomers that are difficult to separate. How can I achieve better stereocontrol?
Answer: Controlling the stereochemistry at two chiral centers (C3 and C5) is a critical challenge. The strategy to address this depends heavily on the synthetic route.
Potential Causes & Recommended Solutions:
-
Non-Stereoselective Reduction: Standard hydrogenation of an achiral pyridine precursor will inherently produce a racemic mixture.
-
Causality: The catalyst approaches the planar pyridine ring from either face with equal probability, leading to a mix of stereoisomers.
-
Solution 1: Chiral Resolution. This is a classical and robust method. After synthesizing the racemic mixture, use a chiral resolving agent, such as D-pyroglutamic acid or a derivative of tartaric acid, to form diastereomeric salts.[3] These salts have different solubilities, allowing for separation by fractional crystallization.
-
Solution 2: Enzymatic Reduction. For routes involving the reduction of a ketone precursor (e.g., N-Boc-5-hydroxy-3-piperidone), biocatalysis offers excellent enantioselectivity.[5][6] Ketoreductase (KRED) enzymes can reduce the carbonyl group to the desired (S) or (R) alcohol with high optical purity (>99% e.e.).[5][6]
-
-
Lack of Diastereocontrol in Cyclization/Mannich Reactions: Multi-component reactions used to build the piperidine ring can lack selectivity without proper guidance.
-
Causality: The transition state of the ring-forming reaction may not have a strong energetic preference for one diastereomer over another.
-
Solution: Employ a substrate-controlled approach. Start with a chiral building block (e.g., a chiral amine or aldehyde) to direct the stereochemistry of subsequent transformations.[7] For instance, using a chiral α-methyl benzylamine in a vinylogous Mannich reaction can set the stereochemistry of the resulting dihydropyridinone intermediate.[7]
-
Issue 3: Difficulty in Product Purification and Isolation
Question: I am struggling to purify the final compound. It has poor solubility in common organic solvents and streaks on silica gel TLC plates. What purification methods are recommended?
Answer: The polar, zwitterionic nature of 5-hydroxypiperidine-3-carboxylic acid makes it unsuitable for standard purification techniques.
Potential Causes & Recommended Solutions:
-
Zwitterionic Character: At neutral pH, the molecule exists as an internal salt with both a positive (NH₂⁺) and negative (COO⁻) charge, leading to high polarity and low solubility in non-polar organic solvents.
-
Solution 1: Ion-Exchange Chromatography. This is the most effective method. Use a strong cation exchange resin (e.g., Amberlite IR-120B in its H⁺ form). The positively charged amine group will bind to the resin. After washing away neutral and anionic impurities with water, the desired product can be eluted with an aqueous base solution (e.g., aqueous NaOH or NH₄OH).[4]
-
Solution 2: Crystallization as a Salt. Convert the zwitterionic product into a salt (e.g., a hydrochloride or hydrobromide salt) by treating it with the corresponding acid.[8][9] Salts often have better crystallinity and different solubility profiles, making purification by recrystallization feasible. The anhydrous product can sometimes be obtained by drying the crystalline salt under high vacuum.[4]
-
-
Formation of Inorganic Salt Byproducts: Reactions often use bases or acids, resulting in inorganic salts that co-precipitate or interfere with isolation.
-
Causality: Salts like NaCl or Na₂SO₄ from workup steps can contaminate the crude product.
-
Solution: Before attempting purification of the target compound, remove inorganic salts. If your product is soluble in an alcohol like methanol or ethanol while the inorganic salts are not, you can perform a filtration. Alternatively, during ion-exchange chromatography, these salts will be washed away with water before eluting the product.
-
Visualizing the Workflow and Troubleshooting Logic
To better navigate the synthesis and troubleshooting process, the following diagrams outline a general workflow and a decision-making tree for addressing common issues.
Caption: High-level workflow for the synthesis and purification of 5-Hydroxypiperidine-3-carboxylic acid.
Caption: A decision tree to diagnose and solve common synthesis problems.
Frequently Asked Questions (FAQs)
Q1: Is an N-protecting group necessary for this synthesis? A: While not strictly essential for all routes, using an N-protecting group like Boc (tert-butyloxycarbonyl) is highly recommended. It enhances the solubility of intermediates in organic solvents, prevents the amine from acting as a nucleophile in undesired side reactions, and can simplify purification by standard chromatography before the final deprotection step.[5][6]
Q2: My piperidine starting material has a yellow tint. Is it suitable for use? A: A yellow color in piperidine or its derivatives often indicates the presence of oxidation products.[10] While this might not impact some reactions, for high-purity synthesis, it is best to purify the piperidine first, typically by distillation. To prevent future discoloration, store the purified compound under an inert atmosphere (N₂ or Ar) and protect it from light.[10]
Q3: Can I use a different chiral resolving agent than D-pyroglutamic acid? A: Yes. Other common chiral resolving agents for amino acids include derivatives of tartaric acid (e.g., dibenzoyl-D-tartaric acid) or camphorsulfonic acid.[6] The choice of agent may require some screening to find the one that provides the best crystal formation and separation efficiency for your specific compound.
Q4: What analytical techniques are best for monitoring the reaction and purity? A: For reaction monitoring, TLC is a quick and effective tool, but it may not resolve all intermediates and byproducts. LC-MS (Liquid Chromatography-Mass Spectrometry) is superior as it provides separation and mass information, helping to identify products and impurities. For final purity and stereochemical analysis, Chiral HPLC (High-Performance Liquid Chromatography) is essential to determine the enantiomeric or diastereomeric excess. ¹H and ¹³C NMR are crucial for structural confirmation of the final product.
Data Summary Tables
Table 1: Comparison of Key Synthetic Strategies
| Strategy | Typical Precursor | Key Transformation | Typical Yield | Pros | Cons |
| Catalytic Hydrogenation | 3-Hydroxypyridine | Heterogeneous Hydrogenation (e.g., Rh/C) | 50-80%[3] | Scalable, readily available starting material. | Requires pressure equipment; risk of over-reduction; produces racemic mixture without resolution. |
| Enzymatic Reduction | N-Boc-3-piperidone | Ketoreductase (KRED) + Cofactor | >90%[5] | Excellent enantioselectivity (>99% e.e.); mild conditions. | Requires specific enzymes and cofactor regeneration system; may be less cost-effective on a very large scale. |
| Diastereoselective Mannich Reaction | Chiral Amine, Aldehyde, Dienolate | Three-component vinylogous Mannich reaction | 60-75%[7] | Good stereocontrol from chiral starting materials. | Requires synthesis of specific precursors; may require optimization for each substrate. |
| Cyclization of Acyclic Precursors | 5-halo-2-hydroxypentylamine | Intramolecular nucleophilic substitution | ~80%[11] | Avoids high-pressure hydrogenation. | Precursor synthesis can be multi-step; potential for polymerization side reactions. |
Detailed Experimental Protocols
Protocol 1: Synthesis via Hydrogenation and Chiral Resolution
This protocol is adapted from methodologies involving the reduction of a pyridine ring followed by classical resolution.[3]
Step 1: Hydrogenation of 3-Hydroxypyridine
-
To a high-pressure autoclave, add 3-hydroxypyridine (1 equivalent), 5% Rhodium on Carbon (Rh/C, ~1-2 mol%), and a suitable solvent like water or ethanol.
-
Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 5 MPa.
-
Heat the mixture to 90°C and stir vigorously for 48 hours.
-
Cool the reactor to room temperature, carefully vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain crude racemic 3-hydroxypiperidine.
Step 2: Chiral Resolution with D-Pyroglutamic Acid
-
Dissolve the crude 3-hydroxypiperidine (1 equivalent) and D-pyroglutamic acid (1 equivalent) in refluxing 95% ethanol.
-
Allow the solution to cool slowly to room temperature, then cool further to -5°C and let it stand for 1-2 hours to promote crystallization.
-
Collect the solid precipitate by filtration. This solid is the diastereomeric salt of (S)-3-hydroxypiperidine D-pyroglutamate.
-
The desired product can be liberated from the salt for further reactions or used as is, depending on the subsequent synthetic steps.
Protocol 2: Purification via Ion-Exchange Chromatography
This protocol is based on established methods for purifying amino acids.[4]
-
Resin Preparation: Prepare a column with a strong cation exchange resin (e.g., Amberlite IR-120B). Wash the resin thoroughly with deionized water until the eluate is neutral.
-
Sample Loading: Dissolve the crude 5-hydroxypiperidine-3-carboxylic acid in a minimal amount of deionized water. Adjust the pH to be slightly acidic (~pH 5-6) if necessary to ensure the amine is protonated.
-
Slowly load the solution onto the prepared column.
-
Washing: Elute the column with several column volumes of deionized water to wash away any unbound impurities (e.g., inorganic salts, neutral organic molecules).
-
Elution: Elute the bound product from the column using a dilute aqueous base solution, such as 2-5% aqueous sodium hydroxide or 5% aqueous ammonia.
-
Monitoring: Collect fractions and monitor them by TLC (using a suitable stain like ninhydrin) or by checking the pH.
-
Isolation: Combine the product-containing fractions and carefully neutralize if a strong base was used for elution. Lyophilize or carefully concentrate under reduced pressure to obtain the purified product.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase [mdpi.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14418J [pubs.rsc.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. biosynth.com [biosynth.com]
- 10. benchchem.com [benchchem.com]
- 11. 3-Hydroxypiperidine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: 5-Hydroxypiperidine-3-carboxylic acid hydrochloride
Welcome to the Technical Support Center for 5-Hydroxypiperidine-3-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to ensure the stability and integrity of this compound throughout your experiments. As Senior Application Scientists, we have compiled this information based on the chemical properties of the molecule, established scientific principles, and field-proven insights.
Understanding the Molecule: Inherent Instabilities
This compound possesses several functional groups that, while essential for its intended biological or chemical activity, also represent potential sites for degradation. The piperidine ring, the secondary alcohol (hydroxyl group), and the carboxylic acid can all be susceptible to various degradation pathways. The hydrochloride salt form generally enhances stability and solubility in aqueous solutions compared to the free base. However, improper handling, storage, or experimental conditions can compromise the integrity of the compound.
This guide will walk you through the most common degradation pathways and provide actionable strategies to mitigate them.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the handling and use of this compound.
Q1: I've dissolved the compound in a neutral aqueous buffer, and the solution turned slightly yellow over time. What could be the cause?
A slight yellowing of the solution upon standing, especially at neutral or alkaline pH, can be an early indicator of degradation. This is often due to oxidative or photo-oxidative processes. The piperidine ring is susceptible to oxidation, which can lead to the formation of colored byproducts.[1][2][3]
-
Troubleshooting Steps:
-
Prepare fresh solutions: For optimal results, always prepare solutions of this compound immediately before use.
-
Use a slightly acidic pH: The hydrochloride salt naturally forms a slightly acidic solution. Maintaining a pH in the acidic range (e.g., 3-6) can improve stability.
-
Protect from light: Store the solution in an amber vial or wrap the container with aluminum foil to prevent photodegradation.
-
De-gas solvents: If working with a particularly sensitive experiment, de-gassing the solvent to remove dissolved oxygen can help minimize oxidation.
-
Q2: My solution of this compound appears cloudy or has formed a precipitate. What should I do?
Cloudiness or precipitation can arise from several factors, including solubility issues, pH changes, or contamination.
-
Troubleshooting Steps:
-
Verify solubility: While the hydrochloride salt is generally water-soluble, its solubility can be limited in certain organic solvents or high-concentration aqueous solutions. Consult the product's technical data sheet for solubility information.
-
Check the pH: If you have adjusted the pH of the solution, particularly towards the isoelectric point of the amino acid, the solubility can decrease significantly. Amino acids are least soluble at their isoelectric point.[4]
-
Ensure proper buffer preparation: Incorrectly prepared buffers can lead to precipitation. Double-check all calculations and ensure all components are fully dissolved before adding the target compound.[5][6]
-
Filter the solution: If the issue is minor particulate contamination, filtering the solution through a 0.22 µm syringe filter can resolve the problem. However, this will not address precipitation due to insolubility.
-
Q3: I am concerned about the long-term stability of my stock solution. What are the best practices for storage?
For long-term storage, it is always recommended to store the compound as a solid under the recommended conditions. If a stock solution must be prepared and stored, the following steps can help maximize its shelf-life:
-
Troubleshooting Steps:
-
Use an appropriate solvent: Prepare the stock solution in a solvent in which the compound is highly soluble and stable. For aqueous solutions, using a slightly acidic buffer can be beneficial.
-
Store at low temperatures: Aliquot the stock solution into smaller, single-use vials and store them at -20°C or -80°C. This will minimize freeze-thaw cycles, which can accelerate degradation.
-
Protect from light and air: Use amber or foil-wrapped vials with tight-fitting caps to protect against light and atmospheric oxygen.
-
Q4: Can I heat my solution to aid dissolution?
Gentle warming can be used to aid dissolution, but prolonged or excessive heating should be avoided. Thermal stress can lead to degradation, including decarboxylation or other decomposition reactions.[7]
-
Best Practices:
-
Use a water bath set to a low temperature (e.g., 30-40°C).
-
Vortex or sonicate the solution intermittently.
-
Do not leave the solution heating for an extended period. Once dissolved, allow it to return to room temperature.
-
In-Depth Guide to Degradation Pathways and Prevention
Understanding the potential chemical transformations your compound may undergo is the first step toward preventing them.
Oxidation
The secondary amine of the piperidine ring and the secondary alcohol are potential sites for oxidation. Atmospheric oxygen or oxidizing agents in your experimental system can initiate these reactions. Photo-oxidation, initiated by exposure to light (especially UV), is a significant concern for piperidine-containing compounds.[1][2][3]
-
Mechanism: The process can be initiated by the formation of radicals, leading to a cascade of reactions that can result in ring opening, the formation of imines, or other oxidized species.
-
Prevention:
-
Store the solid compound and solutions protected from light.
-
Avoid introducing strong oxidizing agents into your experimental setup unless required by the protocol.
-
For highly sensitive applications, consider working under an inert atmosphere (e.g., nitrogen or argon).
-
pH-Dependent Degradation (Hydrolysis)
The stability of this compound in solution is highly dependent on pH. As an amino acid hydrochloride, it is generally most stable in acidic conditions.[8][9]
-
Mechanism: In neutral or alkaline solutions, the deprotonated amine can be more susceptible to oxidation. While the amide bond is not present, extreme pH values coupled with elevated temperatures can promote other hydrolytic degradation pathways. Studies on similar amino acid solutions have shown that concentrations of certain amino acids can decrease over time, especially at non-optimal pH.[8][10]
-
Prevention:
-
Maintain solutions at a slightly acidic pH (3-6) for maximum stability.
-
If your experiment requires a neutral or alkaline pH, prepare the solution immediately before use and minimize its time under these conditions.
-
Thermal Degradation
Elevated temperatures can provide the energy needed to overcome the activation barrier for various degradation reactions.
-
Potential Pathways:
-
Decarboxylation: The loss of the carboxylic acid group as CO2. While this reaction is most facile for β-keto acids, it can occur in other carboxylic acids at high temperatures.[7][11][12][13]
-
General Decomposition: At higher temperatures, complex decomposition can occur, leading to the breakdown of the piperidine ring and the release of gases like carbon oxides and hydrogen chloride.
-
-
Prevention:
-
Adhere to the recommended storage temperatures for both the solid compound and solutions.
-
Avoid unnecessary heating of solutions.
-
Epimerization
For researchers working with a specific stereoisomer of 5-Hydroxypiperidine-3-carboxylic acid, epimerization is a critical concern. This is the change in the stereochemical configuration at one of the chiral centers, leading to a mixture of diastereomers.
-
Mechanism: Epimerization can be catalyzed by light, heat, or certain chemical conditions that allow for the temporary formation of a planar intermediate (e.g., a radical or an iminium ion), which can then be converted back to either stereoisomer.[14][15]
-
Prevention:
-
Strictly follow the guidelines for preventing photo- and thermal degradation.
-
Be mindful that certain reaction conditions or catalysts could promote epimerization.
-
Summary of Recommended Storage and Handling Conditions
| Parameter | Solid Compound | Solutions | Rationale |
| Temperature | Cool, dry place (as specified by the supplier, often room temperature or 2-8°C) | Short-term: 2-8°C. Long-term: -20°C or -80°C (aliquoted). | Minimizes thermal degradation and slows down chemical reactions. |
| Light | Store in an opaque or amber container. | Store in an amber vial or wrap in foil. | Prevents photodegradation, particularly photo-oxidation.[1][2][3] |
| Atmosphere | Tightly sealed container. | Tightly sealed container. For high sensitivity, use inert gas. | Protects from atmospheric moisture and oxygen. |
| pH (for solutions) | N/A | Slightly acidic (pH 3-6) is generally optimal. | Enhances stability of the amino acid hydrochloride.[8][9] |
| Incompatible Materials | Strong oxidizing agents. | Strong oxidizing agents, strong bases (unless required by the experiment). | To prevent chemical reactions that lead to degradation. |
Visualizing Degradation and Troubleshooting
Potential Degradation Pathways
Caption: Key degradation pathways for this compound.
Troubleshooting Workflow for Solution Instability
Caption: A logical workflow for troubleshooting instability issues in solutions.
Monitoring Degradation
For quantitative assessment of stability, High-Performance Liquid Chromatography (HPLC) is a suitable analytical technique.
-
Methodology: A reverse-phase HPLC method, coupled with a UV or mass spectrometry (MS) detector, can be developed to separate the parent compound from its potential degradation products.
-
Procedure:
-
Develop a method that shows a sharp, well-resolved peak for the intact this compound.
-
Subject samples of the compound to stress conditions (e.g., heat, light, acidic/basic solutions) to intentionally generate degradation products.
-
Analyze the stressed samples to identify the retention times of the new peaks corresponding to degradation products.
-
Use this method to monitor the purity of your experimental samples over time.
-
References
- 1. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. youtube.com [youtube.com]
- 8. Stability of amino acids and the availability of acid in total parenteral nutrition solutions containing hydrochloric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability of ranitidine hydrochloride and amino acids in parenteral nutrient solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Decarboxylation [organic-chemistry.org]
- 12. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. escholarship.org [escholarship.org]
- 15. Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Separation of 5-Hydroxypiperidine-3-carboxylic Acid Enantiomers
Welcome to the technical support center for the chiral separation of 5-Hydroxypiperidine-3-carboxylic acid enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for this challenging separation. 5-Hydroxypiperidine-3-carboxylic acid is a polar, zwitterionic molecule, which presents unique challenges for enantioselective analysis. This document will provide a structured approach to method development and problem-solving across various chiral separation techniques.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the chiral separation of 5-Hydroxypiperidine-3-carboxylic acid?
A1: The most common and effective methods for the chiral separation of 5-Hydroxypiperidine-3-carboxylic acid and its derivatives include:
-
Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC): These are the most widely used techniques, employing chiral stationary phases (CSPs) to achieve separation.[1][2]
-
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic acid with a chiral base to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.[3][4][5]
-
Capillary Electrophoresis (CE): CE is an excellent alternative for polar and charged molecules, offering high efficiency and low sample consumption.[6][7][8]
Q2: Why is the chiral separation of 5-Hydroxypiperidine-3-carboxylic acid considered challenging?
A2: The primary challenges stem from its physicochemical properties:
-
Polarity and Zwitterionic Nature: The presence of both a carboxylic acid and a secondary amine group makes the molecule highly polar and capable of existing as a zwitterion. This can lead to strong interactions with the stationary phase, resulting in poor peak shape (tailing) and low retention in reversed-phase chromatography.
-
Low UV Absorbance: The molecule lacks a strong chromophore, which can make detection by UV-Vis challenging at low concentrations. Derivatization may be necessary to improve sensitivity.[9]
Q3: Should I protect the amine or carboxylic acid group before chiral separation?
A3: Protecting either the amine (e.g., with a Boc group) or the carboxylic acid can significantly simplify the chiral separation by HPLC or SFC.[10][11][12][13] The resulting derivative is less polar and no longer zwitterionic, leading to better solubility in common mobile phases and improved peak shapes. The enantioselective synthesis of (S)-N-Boc-3-hydroxypiperidine is a common strategy in pharmaceutical development.[13][14]
Q4: What are the most common chiral stationary phases (CSPs) for this type of compound?
A4: Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly effective for a wide range of chiral compounds, including piperidine derivatives.[15][16][17][18] Columns like Chiralpak® IA, AD-H, and IC, and Chiralcel® OD-H have shown success in separating similar structures.[9][12] For underivatized amino acids, ligand-exchange and macrocyclic antibiotic-based CSPs can also be effective.
Troubleshooting Guides
Chiral HPLC/SFC
Chiral HPLC and SFC are powerful tools for the analytical and preparative separation of 5-Hydroxypiperidine-3-carboxylic acid enantiomers. However, achieving a robust and reproducible separation requires careful optimization of several parameters.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing) | - Secondary interactions with residual silanols on the silica support.[19] - Analyte is in an ionized state. | - Add a mobile phase additive: For the zwitterionic form, a combination of a basic (e.g., diethylamine, DEA) and an acidic (e.g., trifluoroacetic acid, TFA) additive may be needed to suppress ionization of both functional groups.[20][21] - Use a column with a highly end-capped stationary phase. - Consider derivatizing the analyte to block the interacting functional groups. |
| No or Poor Resolution | - Inappropriate chiral stationary phase (CSP). - Incorrect mobile phase composition. - Unsuitable temperature. | - Screen different CSPs: Polysaccharide-based columns are a good starting point.[15][16] - Optimize the mobile phase: Vary the ratio of the organic modifier (e.g., ethanol, isopropanol) to the non-polar solvent (e.g., hexane) in normal phase, or the organic modifier to the aqueous buffer in reversed-phase.[9] - Adjust the temperature: Lower temperatures often improve resolution, but can increase analysis time and backpressure. |
| Irreproducible Retention Times | - Column "memory effect" from previous analyses with different additives.[22] - Inadequate column equilibration. - Mobile phase instability. | - Dedicate a column to a specific method (e.g., with acidic or basic additives).[20] - Thoroughly flush the column between methods with different additives. - Ensure the column is fully equilibrated with the mobile phase before injecting the sample. - Prepare fresh mobile phase daily. |
| Low Detector Response | - Lack of a strong chromophore in the analyte. | - Use a lower UV wavelength (e.g., 200-210 nm).[10][14] - Consider derivatization with a UV-active tag.[9] - Employ alternative detection methods like mass spectrometry (MS) or evaporative light scattering detection (ELSD). |
This protocol is for the N-Boc protected derivative, which serves as an excellent starting point for method development.
| Parameter | Condition |
| Column | Chiralpak IC (250 x 4.6 mm, 5 µm)[10] |
| Mobile Phase | n-Hexane / Isopropanol (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Expected Elution Order | (R)-isomer before (S)-isomer[10] |
For the unprotected 5-Hydroxypiperidine-3-carboxylic acid, a polar organic or reversed-phase method with appropriate additives on a polysaccharide-based CSP would be a more suitable starting point.
Diastereomeric Salt Crystallization
Caption: Workflow for diastereomeric salt crystallization.
| Problem | Potential Cause | Troubleshooting Steps |
| No Crystallization | - Solution is too dilute. - Inhibition by impurities. - Incorrect solvent choice. | - Concentrate the solution by evaporating some of the solvent.[3] - Purify the starting racemate. - Perform a more extensive solvent screen.[3] |
| Oiling Out | - Salt's melting point is below the crystallization temperature. - Solution is too concentrated. | - Lower the crystallization temperature.[3] - Add more solvent to reduce the concentration.[3] - Change to a less polar solvent system. |
| Low Diastereomeric Excess (d.e.) | - Poor selectivity of the solvent system. - Co-precipitation of the more soluble diastereomer. | - Optimize the solvent system to maximize the solubility difference.[23] - Perform one or more recrystallizations of the isolated salt. |
| Low Yield | - The desired diastereomer has significant solubility in the mother liquor. - Sub-optimal crystallization temperature. | - Optimize the final cooling temperature. - Consider using an anti-solvent to reduce the solubility of the desired salt.[3] |
Capillary Electrophoresis (CE)
CE is a highly efficient separation technique well-suited for polar and charged analytes like 5-Hydroxypiperidine-3-carboxylic acid.
In chiral CE, a chiral selector is added to the background electrolyte (BGE). The enantiomers of the analyte form transient diastereomeric complexes with the chiral selector, which have different mobilities in the electric field, leading to their separation.[7][8]
-
Cyclodextrins (CDs) and their derivatives: These are the most widely used chiral selectors in CE due to their versatility.[6][8][24]
-
Chiral Crown Ethers: Effective for primary amines.
-
Macrocyclic Antibiotics: Offer a broad range of enantioselectivity.
-
Chiral Ionic Liquids: Can be used as additives or as the main component of the BGE.[7][24]
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Resolution | - Incorrect type or concentration of chiral selector. - Inappropriate BGE pH or concentration. - Unsuitable temperature or voltage. | - Screen different types of chiral selectors (e.g., various cyclodextrins). - Optimize the concentration of the chiral selector. - Adjust the pH of the BGE to optimize the charge of the analyte and selector. - Vary the applied voltage and capillary temperature. |
| Long Analysis Times | - Low applied voltage. - High viscosity of the BGE. | - Increase the applied voltage (be mindful of Joule heating). - Decrease the concentration of the chiral selector or other BGE components. |
| Poor Peak Shape | - Mismatch between the conductivity of the sample and the BGE. - Adsorption of the analyte to the capillary wall. | - Dissolve the sample in a buffer with lower conductivity than the BGE. - Adjust the pH of the BGE to modify the charge of the analyte and the capillary wall. - Use a coated capillary. |
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. benchchem.com [benchchem.com]
- 4. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Enantioseparation of chiral aromatic amino acids by capillary electrophoresis in neutral and charged cyclodextrin selector modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of Amino Acid-Based Chiral Ionic Liquids for Enantioseparation in Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]
- 14. mdpi.com [mdpi.com]
- 15. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. eijppr.com [eijppr.com]
- 18. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. uhplcs.com [uhplcs.com]
- 20. additives for chiral - Chromatography Forum [chromforum.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. approcess.com [approcess.com]
- 24. Enantioseparation by Capillary Electrophoresis Using Cyclodextrins in an Amino Acid-Based Ionic Liquid Running Buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 5-Hydroxypiperidine-3-carboxylic Acid Hydrochloride Production
Here is the technical support center with troubleshooting guides and FAQs for challenges in scaling up 5-Hydroxypiperidine-3-carboxylic acid hydrochloride production.
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of this compound. We will address common challenges, from reaction optimization to purification, and provide field-proven insights to ensure a successful and efficient production process.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound on a larger scale?
A1: The most direct and atom-economical method is the catalytic hydrogenation of the corresponding pyridine precursor, 5-Hydroxynicotinic acid.[1] This reaction reduces the aromatic pyridine ring to a saturated piperidine ring. The resulting 5-Hydroxypiperidine-3-carboxylic acid is then treated with hydrochloric acid to yield the desired hydrochloride salt.
Q2: Why is the hydrogenation of the pyridine ring in 5-Hydroxynicotinic acid challenging?
A2: The primary challenges stem from the aromatic stability of the pyridine ring and potential catalyst inhibition.[1][2]
-
Aromaticity: The aromatic nature of the pyridine nucleus requires potent catalytic systems, often involving elevated temperatures and significant hydrogen pressures to overcome the activation energy for reduction.[1][3]
-
Catalyst Poisoning: The Lewis basic nitrogen atom in both the pyridine starting material and the piperidine product can bind to the metal center of the catalyst, acting as a poison and reducing its activity.[2]
Q3: What are the critical safety precautions when handling this compound?
A3: According to its classification, this compound is harmful if swallowed, in contact with skin, or if inhaled.[4] Therefore, appropriate personal protective equipment (PPE) is mandatory. This includes:
-
Safety goggles or a face shield.
-
Chemical-resistant gloves.
-
A lab coat.
-
Use of a fume hood to avoid inhalation of dust or aerosols.[5]
-
Always have a Safety Data Sheet (SDS) readily available for reference.
Q4: What are the key analytical methods for monitoring the reaction progress and final product purity?
A4: A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the disappearance of the starting material (5-Hydroxynicotinic acid).
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantitative analysis of reaction conversion and final product purity.[6] HPLC can effectively separate the starting material, product, and any potential by-products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product. ¹H and ¹³C NMR will verify the reduction of the pyridine ring.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[3]
Part 2: Synthesis and Scale-Up Workflow
The general workflow for the production of this compound involves the catalytic hydrogenation of 5-Hydroxynicotinic acid.
Caption: General workflow for the synthesis of this compound.
Part 3: Troubleshooting Guide
Issue 1: Slow or Stalled Hydrogenation Reaction
-
Symptom: HPLC or TLC analysis shows a high percentage of remaining 5-Hydroxynicotinic acid even after an extended reaction time.
-
Possible Causes & Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Catalyst Poisoning | The nitrogen atom in the pyridine ring can deactivate the catalyst.[2] This is a very common issue. | Protonate the Nitrogen: The reaction is often performed in an acidic solvent like glacial acetic acid.[3] The acid protonates the pyridine nitrogen, forming a pyridinium salt. This prevents the lone pair from binding to the catalyst and makes the ring more susceptible to reduction.[7] If not already using an acidic medium, consider adding an acid. |
| Insufficient Catalyst Activity | The catalyst may be old, of low quality, or not sufficiently active for this specific transformation. | Increase Catalyst Loading: A higher catalyst loading (e.g., from 1 mol% to 5 mol%) can increase the reaction rate. Test Different Catalysts: Platinum group metals are highly effective. Consider screening catalysts like PtO₂ (Adams' catalyst), Rh/C, or Pd/C.[1] Rhodium on carbon (Rh/C) has shown good activity under milder conditions.[2] |
| Inadequate Hydrogen Pressure/Temperature | The aromatic pyridine ring requires significant energy to be reduced.[1] | Optimize Reaction Conditions: Gradually increase the hydrogen pressure (e.g., from 5 bar to 50-70 bar) and/or temperature (e.g., from room temperature to 40-80°C).[1][3] Monitor for by-product formation at higher temperatures. |
| Poor Mass Transfer | Inefficient mixing can lead to poor contact between the hydrogen gas, catalyst, and substrate. | Improve Agitation: Ensure the reactor's stirring mechanism is functioning optimally to keep the catalyst suspended and facilitate gas-liquid transfer. |
Issue 2: Formation of Impurities and By-products
-
Symptom: HPLC or NMR analysis of the crude product shows significant peaks other than the desired product.
-
Possible Causes & Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Over-reduction or Side Reactions | At high temperatures or with very active catalysts, other functional groups could potentially be reduced, although the hydroxyl and carboxylic acid groups are generally stable under these conditions. Ring opening is a less common but possible side reaction under harsh conditions. | Milder Reaction Conditions: Use a more selective catalyst like Rhodium on carbon (Rh/C), which can operate under milder conditions.[2] Reduce the reaction temperature and pressure once you find a sweet spot for the reaction rate. |
| Incomplete Reaction | The main "impurity" is often the unreacted starting material. | Refer to the solutions for Issue 1: Slow or Stalled Hydrogenation Reaction . |
| Contamination from Starting Materials or Solvents | Impurities in the 5-Hydroxynicotinic acid or solvents can carry through the reaction. | Verify Starting Material Purity: Use high-purity starting materials and solvents. Perform QC on incoming materials. |
Troubleshooting Workflow Diagram
Caption: A decision-making workflow for troubleshooting slow hydrogenation reactions.
Part 4: Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 5-Hydroxynicotinic Acid
This protocol is a general guideline and should be optimized for your specific equipment and scale.
-
Reactor Setup:
-
Charge a high-pressure reactor with 5-Hydroxynicotinic acid (1.0 eq).
-
Add a suitable solvent. Glacial acetic acid is a good starting point to prevent catalyst poisoning.[3]
-
Carefully add the hydrogenation catalyst (e.g., 5% Rh/C, 1-5 mol%) under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Reaction Execution:
-
Seal the reactor vessel.
-
Purge the reactor multiple times with inert gas, followed by purges with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-70 bar).[1][3]
-
Begin stirring and heat the reaction to the target temperature (e.g., 40-90°C).[8]
-
Monitor the reaction progress by taking samples periodically and analyzing them by HPLC or TLC. The reaction is complete when the starting material is consumed.
-
-
Work-up and Isolation:
-
Cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Protocol 2: Purification and Salt Formation
-
Purification of the Free Base (if necessary):
-
The crude 5-Hydroxypiperidine-3-carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
-
If colored impurities are present, the solution can be treated with activated carbon before crystallization.[9]
-
-
Formation of the Hydrochloride Salt:
-
Dissolve the purified free base in a suitable solvent (e.g., isopropanol or ethanol).
-
Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) while stirring. The amount should be stoichiometric (1.0-1.1 equivalents).
-
The hydrochloride salt will typically precipitate out of the solution.
-
Stir the resulting slurry, then collect the solid product by filtration.
-
Wash the filter cake with a cold solvent (e.g., isopropanol or acetone) to remove any residual acid.[9]
-
Dry the final product under vacuum to a constant weight.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 3. asianpubs.org [asianpubs.org]
- 4. (2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride | C6H12ClNO3 | CID 11367379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. mdpi.com [mdpi.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
- 9. (2S,5S)-5-hydroxypiperidine-2-carboxylic acid hydrochloride | 154307-84-3 [chemicalbook.com]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Binding Affinity of 5-Hydroxypiperidine-3-carboxylic Acid Hydrochloride
This guide provides an in-depth, objective comparison of core methodologies for validating the binding affinity of small molecules, using 5-Hydroxypiperidine-3-carboxylic acid hydrochloride as a representative candidate. As a piperidine-containing scaffold, this molecule belongs to a class of compounds highly prevalent in medicinal chemistry, making the robust characterization of its target interactions a critical step in drug discovery and development. This document is intended for researchers, scientists, and drug development professionals seeking to move beyond simple screening and generate high-confidence binding data.
The narrative herein is structured not as a rigid protocol, but as a decision-making guide. We will explore the causality behind experimental choices, emphasizing the importance of orthogonal validation to build a trustworthy and comprehensive binding profile for our lead compounds.
The Imperative of Binding Affinity Validation in Drug Discovery
The journey from a hit compound to a clinical candidate is paved with data. Among the most crucial datasets is the characterization of the molecule's interaction with its intended biological target. Binding affinity, quantified by the dissociation constant (KD), is a measure of the strength of this interaction. A low KD value signifies a strong interaction, often correlating with higher potency. However, a single number is not the whole story. Understanding the kinetics (how fast the compound binds and unbinds) and the thermodynamics (the forces driving the binding) provides a richer, more predictive picture of a compound's potential.
This guide will dissect and compare three gold-standard biophysical techniques to create a complete validation workflow:
-
Surface Plasmon Resonance (SPR): For label-free, real-time kinetic and affinity analysis.[1][2]
-
Isothermal Titration Calorimetry (ITC): For a direct, in-solution measurement of binding thermodynamics.[3]
-
Fluorescence Polarization (FP) Assay: As a high-throughput method, particularly powerful in a competitive format.[4][5]
Surface Plasmon Resonance (SPR): Unveiling the Kinetics
SPR is a label-free optical technique that measures molecular interactions in real time.[1] It has become a cornerstone of drug discovery for its ability to provide not just the affinity (KD), but also the association (kon) and dissociation (koff) rate constants.[2] This kinetic information is invaluable for optimizing drug-target residence time, a key parameter for in vivo efficacy.
Causality Behind the Method
The core principle involves immobilizing one binding partner (the "ligand," typically the target protein) onto a sensor chip, while the other partner (the "analyte," our small molecule) flows over the surface.[1] Binding events cause a change in the refractive index at the sensor surface, which is detected as a shift in the resonance angle of reflected light. This change is proportional to the mass accumulating on the surface.[6] The real-time nature of this detection allows for the direct measurement of binding and dissociation rates.
Experimental Workflow: SPR
Caption: High-level workflow for an SPR experiment.
Step-by-Step Protocol: SPR
-
Preparation:
-
Purify the target protein to >95% purity and ensure it is active and correctly folded.
-
Prepare a precise dilution series of this compound in a running buffer that matches the buffer used for the protein. A "no-compound" buffer blank is essential for double referencing.
-
Select an appropriate sensor chip and perform surface chemistry to immobilize the target protein. Amine coupling is common, but other methods like capture-based approaches can be used to ensure protein orientation and activity.[7]
-
-
Immobilization:
-
Activate the sensor surface (e.g., with EDC/NHS for amine coupling).
-
Inject the target protein at a suitable concentration to achieve the desired immobilization density. Over-immobilization can lead to steric hindrance and mass transport limitations, especially for small molecule analysis.[8]
-
Deactivate any remaining active groups on the surface.
-
-
Binding Measurement:
-
Equilibrate the system by flowing running buffer over the sensor surface until a stable baseline is achieved.
-
Inject the lowest concentration of the small molecule and allow it to flow over the surface for a defined period (association phase).
-
Switch back to flowing running buffer and monitor the decrease in signal as the compound dissociates (dissociation phase).
-
After the dissociation phase, inject a regeneration solution (if necessary) to remove any remaining bound analyte and prepare the surface for the next cycle.
-
-
Data Collection & Analysis:
-
Repeat step 3 for the entire concentration series, including buffer blanks.
-
The resulting data (sensorgrams) are processed by subtracting the reference channel and buffer blank signals.
-
The processed sensorgrams are globally fitted to a suitable binding model (e.g., 1:1 Langmuir) to calculate kon, koff, and the KD.
-
Isothermal Titration Calorimetry (ITC): The Thermodynamic Gold Standard
ITC stands alone in its ability to directly measure the heat released (exothermic) or absorbed (endothermic) during a binding event.[3] This allows for the simultaneous determination of binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) of binding in a single, label-free experiment.[9] From these values, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction.
Causality Behind the Method
The instrument consists of two cells—a reference cell and a sample cell—enclosed in an adiabatic jacket.[10] The target protein is placed in the sample cell, and the small molecule is loaded into a titration syringe. Small aliquots of the small molecule are injected into the sample cell.[10] The instrument's sensitive thermoelectric devices detect the temperature difference between the cells caused by the binding reaction's heat change and apply power to heaters to maintain a zero temperature difference.[9] The power required to maintain this equilibrium is measured and is directly proportional to the heat of the reaction.
Experimental Workflow: ITC
Caption: Standard workflow for an ITC experiment.
Step-by-Step Protocol: ITC
-
Preparation:
-
Precisely determine the concentrations of the protein and small molecule solutions. Inaccurate concentrations are a primary source of error in ITC.
-
Ensure both the protein and the this compound are in an identical buffer. Mismatched buffers can cause large heats of dilution that obscure the binding signal. Dialysis of the protein against the final buffer is highly recommended.
-
Thoroughly degas both solutions to prevent air bubbles from interfering with the measurement.
-
-
Instrument Setup:
-
Load the protein solution into the sample cell and the small molecule solution into the injection syringe.
-
Place the assembly into the calorimeter and allow sufficient time for the system to reach thermal equilibrium.
-
-
Titration:
-
Program the instrument to perform a series of small, precisely timed injections (e.g., 20-30 injections of 1-2 µL each).
-
The first injection is often smaller and is discarded during analysis to account for diffusion across the syringe tip during equilibration.
-
The instrument records the power required to maintain zero temperature difference between the sample and reference cells throughout the titration.
-
-
Data Analysis:
-
The raw data (a series of peaks corresponding to each injection) is integrated to determine the heat change per injection.
-
These integrated heat values are plotted against the molar ratio of the small molecule to the protein.
-
This binding isotherm is then fitted to a binding model (e.g., a one-site independent model) to yield the KD, stoichiometry (n), and enthalpy (ΔH).[11]
-
Fluorescence Polarization (FP) Assay: A High-Throughput Approach
FP is a solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[5] While it can be used for direct binding measurements, its true power in small molecule drug discovery often lies in its application as a competitive binding assay.[4] This is particularly useful when the small molecule of interest is difficult to label or when a high-throughput format is required.
Causality Behind the Method
The principle is based on the interaction of polarized light with a fluorescent molecule (a "tracer" or "probe").[12] When a small fluorescent tracer is unbound in solution, it tumbles rapidly, and the light it emits is largely depolarized. When it binds to a much larger protein, its tumbling slows dramatically, and the emitted light remains highly polarized.[13] In a competitive assay, our unlabeled compound (this compound) competes with the fluorescent tracer for binding to the target protein. As our compound displaces the tracer, the tracer's tumbling speed increases, leading to a decrease in the measured polarization.
Experimental Workflow: Competitive FP
Caption: Workflow for a competitive FP assay.
Step-by-Step Protocol: Competitive FP
-
Assay Development:
-
Identify or synthesize a fluorescent tracer that binds to the target protein with a suitable affinity (ideally, KD should be at or below the protein concentration used).
-
Determine the optimal concentrations of the target protein and tracer to yield a stable and robust polarization signal window.
-
-
Competition Experiment:
-
Prepare a multi-well plate (e.g., 96- or 384-well).
-
To each well, add a fixed concentration of the target protein and the fluorescent tracer.
-
Add a dilution series of the competitor, this compound, to the wells. Include "no competitor" (high polarization) and "no protein" (low polarization) controls.
-
Incubate the plate for a sufficient time to allow the binding reaction to reach equilibrium.[12]
-
-
Measurement:
-
Measure the fluorescence polarization in each well using a plate reader equipped with polarizing filters.[12]
-
-
Data Analysis:
-
Plot the polarization values against the logarithm of the competitor concentration.
-
Fit the resulting data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor required to displace 50% of the bound tracer.[14]
-
The IC50 can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which requires knowledge of the tracer's KD and concentration.
-
Orthogonal Validation: Synthesizing the Data
No single technique is infallible. Each method has its own potential artifacts and limitations. Therefore, validating a binding interaction with at least two orthogonal methods is considered best practice. SPR and ITC are excellent orthogonal partners as one measures a surface-based kinetic interaction while the other measures a thermodynamic interaction in solution.
Below is a hypothetical summary of results for the binding of this compound to a target, "Kinase X," illustrating how data from these techniques can be compared.
| Parameter | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Fluorescence Polarization (FP) | Interpretation |
| Affinity (KD) | 450 nM | 520 nM | - | Excellent agreement between orthogonal, label-free methods, providing high confidence in the measured affinity. |
| Affinity (Ki) | - | - | 610 nM | The Ki from the competitive assay is in the same range as the KD values, further validating the interaction. |
| Kinetics (kon) | 1.5 x 105 M-1s-1 | Not Measured | Not Measured | Shows a moderately fast association rate. |
| Kinetics (koff) | 0.0675 s-1 | Not Measured | Not Measured | Indicates a relatively short drug-target residence time (t1/2 ≈ 10s). |
| Stoichiometry (n) | Assumed 1:1 in model | 0.98 | Not Measured | ITC confirms a 1:1 binding stoichiometry, validating the model used for SPR analysis. |
| Enthalpy (ΔH) | Not Measured | -5.8 kcal/mol | Not Measured | The interaction is enthalpically driven, suggesting significant hydrogen bonding and/or van der Waals interactions. |
| Entropy (TΔS) | Not Measured | +2.9 kcal/mol | Not Measured | The positive entropy term indicates that the binding event is accompanied by a favorable increase in disorder, likely due to the displacement of water molecules from the binding site. |
Conclusion
Validating the binding affinity of a promising molecule like this compound is a multi-faceted process that demands rigorous, multi-pronged experimental design. By leveraging the kinetic insights of Surface Plasmon Resonance , the thermodynamic depth of Isothermal Titration Calorimetry , and the competitive, high-throughput capabilities of Fluorescence Polarization , researchers can build a comprehensive and trustworthy binding profile. This orthogonal approach not only validates the affinity value itself but also provides critical information on the mechanism of action, kinetics, and thermodynamic drivers of the interaction, which are essential for making informed decisions in the complex process of drug development.
References
- 1. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. bio-rad.com [bio-rad.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 10. tainstruments.com [tainstruments.com]
- 11. researchgate.net [researchgate.net]
- 12. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride and Other GABA Reuptake Inhibitors
This guide provides a detailed comparison of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride with other prominent Gamma-aminobutyric acid (GABA) reuptake inhibitors. It is intended for researchers, scientists, and drug development professionals investigating the modulation of GABAergic neurotransmission. The content delves into the mechanisms of action, comparative potency, and the experimental methodologies used to characterize these compounds.
The Central Role of GABAergic Inhibition and its Termination
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a critical role in regulating neuronal excitability.[1][2] The precise control of GABA levels in the synaptic cleft is crucial for maintaining the delicate balance between neuronal excitation and inhibition. The action of synaptically released GABA is primarily terminated by its re-uptake from the synaptic cleft into presynaptic neurons and surrounding glial cells.[3][4] This process is mediated by a family of specialized membrane proteins known as GABA transporters (GATs).[5]
GABA reuptake inhibitors (GRIs), also called GABA transporter blockers, are compounds that block the action of GATs.[1] By inhibiting reuptake, these agents increase the extracellular concentration of GABA, thereby enhancing and prolonging its inhibitory signaling.[6][7] This mechanism is a key therapeutic strategy for conditions associated with decreased GABAergic transmission, such as epilepsy, anxiety disorders, and neuropathic pain.[4][8]
GABA Transporter Subtypes
Four distinct GABA transporter subtypes have been identified in mammals: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter-1 (BGT-1).[9]
-
GAT-1 (SLC6A1): This is the most abundant GAT in the brain and is found predominantly on presynaptic neuronal terminals, with some expression on glial cells.[10] It is considered the primary transporter for clearing GABA from the synapse.[9]
-
GAT-2 (SLC6A13): Expressed at low levels in the brain, mainly in the meninges, GAT-2 is more prominent in the liver and kidneys.[5][9]
-
GAT-3 (SLC6A11): Primarily located on distal astrocytic processes surrounding the synapse.[10] Along with GAT-1, it is a major GABA transporter in the brain.[9]
-
BGT-1 (SLC6A12): Found in the brain at low levels, with higher concentrations in the liver.[5][9]
The differential localization and function of these subtypes offer the potential for developing subtype-selective inhibitors to fine-tune GABAergic activity in specific brain regions or cell types.
Figure 1: GABAergic synapse showing GRI mechanism of action.
Comparative Profile of GABA Reuptake Inhibitors
This section compares this compound to other key GRIs. The choice of comparator compounds—Nipecotic Acid and Tiagabine—is based on their historical significance and clinical relevance, respectively, providing a robust framework for evaluation.
This compound
Nipecotic Acid
Nipecotic acid is a classical and widely studied GRI. It serves as a universal inhibitor for GAT-1, GAT-2, and GAT-3.[14] A critical distinction for nipecotic acid is that it not only blocks the transporter but also acts as a substrate.[15] This means it is transported into the cell by the GATs, which can lead to complex pharmacological effects, including the potential to act as a "false transmitter."[15] This dual-action mechanism complicates its therapeutic use and has driven the search for non-substrate inhibitors.
Tiagabine (Gabitril®)
Tiagabine is a potent, selective GAT-1 inhibitor and a clinically approved antiepileptic drug.[1][7][16] Unlike nipecotic acid, tiagabine is not transported by the GABA carrier, acting as a pure blocker.[15] This property results in a more predictable pharmacological profile, focused on increasing synaptic GABA levels by preventing its removal.[16] Its high affinity and selectivity for GAT-1 make it a benchmark compound in the study of GABA reuptake inhibition.[4]
Quantitative Comparison of Inhibitory Potency
The following table summarizes the reported inhibitory activities (IC₅₀ values) of various compounds against different GABA transporter subtypes. It is important to note that direct, side-by-side comparative data for this compound is limited in the public domain.
| Compound | GAT-1 IC₅₀ (µM) | GAT-2 IC₅₀ (µM) | GAT-3 IC₅₀ (µM) | BGT-1 IC₅₀ (µM) | Selectivity Profile | Reference(s) |
| 5-Hydroxypiperidine-3-carboxylic acid | Data not available | Data not available | Data not available | Data not available | Weaker than Nipecotic Acid | [11][12] |
| Nipecotic Acid | 2.6 (mouse) | 310 (mouse) | 29 (mouse) | 16 (mGAT4) | Non-selective | [14] |
| Tiagabine | 0.07 (human) | >1000 | >1000 | >1000 | Highly GAT-1 Selective | [4] |
| Guvacine | 14 (human) | 58 (rat) | 119 (human) | 1870 (human) | Non-selective | [17] |
| SKF 89976A | 0.13 (human) | 550 (rat) | 944 (human) | 7210 (human) | GAT-1 Selective | [17] |
| (S)-SNAP-5114 | >1000 | 21 (rat) | 5 (human) | Data not available | GAT-3/GAT-2 Selective | [17] |
IC₅₀ values can vary based on experimental conditions (e.g., species, cell type, assay buffer).
Experimental Protocols for Characterizing GABA Uptake Inhibitors
The characterization of GRIs relies on robust and validated experimental workflows. The primary method is the in vitro GABA uptake assay, which directly measures the ability of a compound to block transporter function.
Protocol: In Vitro [³H]-GABA Uptake Assay in Rat Brain Synaptosomes
This protocol describes a standard method for assessing the inhibitory potency of test compounds on GABA uptake in a preparation enriched with presynaptic nerve terminals (synaptosomes).[18] The principle relies on measuring the uptake of radiolabeled GABA ([³H]-GABA) in the presence and absence of the test compound.
Rationale: Synaptosomes are resealed nerve terminals isolated from brain tissue. They retain functional transporters and provide an excellent in vitro model for studying the neuronal GABA uptake system.[11][19]
Figure 2: Workflow for an in vitro GABA uptake inhibition assay.
Step-by-Step Methodology:
-
Preparation of Synaptosomes:
-
Homogenize fresh or frozen rat cerebral cortex in ice-cold sucrose buffer (e.g., 0.32 M sucrose, 10 mM HEPES, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min) to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 17,000 x g for 20 min) to pellet the crude synaptosomal fraction (P2).
-
Resuspend the P2 pellet in a physiological buffer (e.g., Krebs-Ringer buffer).
-
-
Assay Procedure:
-
In test tubes, add aliquots of the synaptosomal suspension.
-
Add various concentrations of the test compound (e.g., 5-Hydroxypiperidine-3-carboxylic acid) or vehicle for control wells (Total Uptake).
-
To a separate set of tubes, add a saturating concentration of a known potent inhibitor like Nipecotic Acid to determine non-specific uptake.
-
Pre-incubate the mixture for 5-10 minutes at the assay temperature (e.g., 25°C or 37°C).
-
-
Initiation and Termination of Uptake:
-
Initiate the uptake reaction by adding a known concentration of [³H]-GABA to each tube.
-
Incubate for a short, defined period (e.g., 5-10 minutes) during which uptake is linear.
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B). This separates the synaptosomes (with internalized [³H]-GABA) from the incubation medium.
-
Immediately wash the filters with several volumes of ice-cold buffer to remove externally bound radioactivity.
-
-
Quantification and Data Analysis:
-
Place the filters into scintillation vials with scintillation fluid.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Calculate the specific uptake: (Total Uptake CPM) - (Non-specific Uptake CPM).
-
Determine the percent inhibition for each concentration of the test compound relative to the control (vehicle) specific uptake.
-
Plot the percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Concluding Remarks
In contrast, compounds like Tiagabine represent the successful translation of the GRI concept into a clinical therapeutic.[16] Its high potency and selectivity for GAT-1 underscore the importance of subtype-selective targeting to achieve a desired pharmacological effect while minimizing off-target actions.[15] The distinction between inhibitors that are also transporter substrates (e.g., Nipecotic Acid ) and pure blockers (e.g., Tiagabine ) is a critical consideration in drug design, as it profoundly influences the resulting pharmacology.[15]
Future research in this area will likely focus on developing inhibitors with novel selectivity profiles (e.g., GAT-3 or mixed GAT-1/GAT-3 inhibitors) to explore their unique therapeutic potential for a range of neurological and psychiatric disorders. The experimental protocols outlined in this guide provide a foundational framework for the rigorous evaluation of such novel chemical entities.
References
- 1. GABA reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Comparative effects of the GABA uptake inhibitors, tiagabine and NNC-711, on extracellular GABA levels in the rat ventrolateral thalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GABA transporter - Wikipedia [en.wikipedia.org]
- 6. drugs.com [drugs.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Comparison of antiepileptic drugs tiagabine, lamotrigine, and gabapentin in mouse models of acute, prolonged, and chronic nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | GABA and Glutamate Transporters in Brain [frontiersin.org]
- 10. GABA transporter subfamily | Transporters | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PubAnnotation [pubannotation.org]
- 13. Buy (2R,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride | 138662-59-6 [smolecule.com]
- 14. caymanchem.com [caymanchem.com]
- 15. Comparison of the effect of the GABA uptake blockers, tiagabine and nipecotic acid, on inhibitory synaptic efficacy in hippocampal CA1 neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tiagabine Hydrochloride | C20H26ClNO2S2 | CID 91274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. adooq.com [adooq.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of 5-Hydroxypiperidine-3-carboxylic Acid Hydrochloride Analogs as GABA Uptake Inhibitors
This guide provides a comprehensive analysis of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride analogs, focusing on their efficacy as inhibitors of γ-aminobutyric acid (GABA) transporters (GATs). Designed for researchers, scientists, and professionals in drug development, this document delves into the structure-activity relationships (SAR) that govern the inhibitory potency of these compounds, supported by experimental data and detailed protocols for their evaluation.
Introduction: The Rationale for Targeting GABA Reuptake
GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a critical role in maintaining the balance between neuronal excitation and inhibition.[1] Dysregulation of GABAergic neurotransmission is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain. The synaptic concentration of GABA is tightly regulated by GATs, which are responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells.[1]
Inhibition of these transporters prolongs the presence of GABA in the synapse, thereby enhancing inhibitory signaling. This mechanism presents a compelling therapeutic strategy for conditions characterized by neuronal hyperexcitability. The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous clinically approved drugs due to its favorable physicochemical and pharmacokinetic properties.[2][3] Analogs of 5-Hydroxypiperidine-3-carboxylic acid, which share structural similarities with the endogenous GAT substrate GABA, are promising candidates for the development of novel GAT inhibitors.
This guide will explore the nuances of their mechanism of action, the structural modifications that influence their efficacy, and the experimental methodologies used to quantify their inhibitory activity.
Mechanism of Action: Modulating the GABAergic Synapse
GABA transporters are transmembrane proteins that co-transport GABA with sodium and chloride ions. There are four main subtypes of GATs: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1).[1][4] GAT1 is predominantly expressed in neurons, while GAT2, GAT3, and BGT1 are primarily found in glial cells.[4] The development of subtype-selective inhibitors is a key objective in the field to achieve targeted therapeutic effects with minimal side effects.
The therapeutic potential of GAT inhibitors has been validated by the clinical success of drugs like tiagabine, a selective GAT1 inhibitor used in the treatment of epilepsy.[5][6] The compounds discussed in this guide are designed to competitively inhibit GABA binding to the transporter, thereby blocking its reuptake.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship studies for inhibitors for vancomycin-resistant Enterococcus and human carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the effect of the GABA uptake blockers, tiagabine and nipecotic acid, on inhibitory synaptic efficacy in hippocampal CA1 neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 5-Hydroxypiperidine-3-carboxylic Acid Derivatives
For researchers, medicinal chemists, and drug development professionals, the piperidine scaffold represents a cornerstone in the design of novel therapeutics. Its conformational flexibility and synthetic tractability have made it a privileged structure in a vast array of biologically active compounds.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of derivatives based on the 5-hydroxypiperidine-3-carboxylic acid core, with a particular focus on a series of N-arylpiperidine-3-carboxamides that have demonstrated significant potential in inducing a senescence-like phenotype in melanoma cells. We will dissect the synthetic strategies, compare the biological activities of key analogs, and elucidate the critical structural features that govern their potency and efficacy.
The 5-Hydroxypiperidine-3-carboxylic Acid Scaffold: A Versatile Starting Point
The 5-hydroxypiperidine-3-carboxylic acid moiety provides a rich chemical scaffold for derivatization. The presence of a secondary amine, a carboxylic acid, and a hydroxyl group offers multiple points for chemical modification, allowing for the exploration of a wide chemical space to optimize biological activity. The stereochemistry at the C3 and C5 positions adds another layer of complexity and opportunity for refining the interaction with biological targets.
Case Study: N-Arylpiperidine-3-carboxamide Derivatives as Senescence-Inducing Agents in Melanoma
A pivotal study in the exploration of piperidine-3-carboxamide derivatives identified a series of compounds that induce a senescence-like phenotype in human melanoma A375 cells, a novel approach to cancer therapy.[2] This section will delve into the SAR of these compounds, providing a comparative analysis of their biological performance.
General Synthesis of N-Arylpiperidine-3-carboxamide Derivatives
The synthesis of the N-arylpiperidine-3-carboxamide library was achieved through a multi-step process, starting from commercially available materials. A key step involves the amide coupling of the piperidine-3-carboxylic acid core with various substituted anilines. The following workflow outlines a representative synthetic route.
Caption: General synthetic workflow for N-arylpiperidine-3-carboxamide derivatives.
Core Scaffold Modifications and Their Impact on Activity
The initial hit compound from a high-throughput screening campaign demonstrated moderate senescence-inducing activity (EC₅₀ = 1.24 µM) and antiproliferative activity (IC₅₀ = 0.88 µM) in A375 human melanoma cells.[2] Subsequent SAR studies revealed the critical importance of the piperidine-3-carboxamide moiety.
-
Regioisomerism: Moving the carboxamide group from the 3-position to the 4-position (piperidine-4-carboxamide) resulted in a complete loss of activity.[2]
-
Ring Size: Replacing the piperidine ring with smaller pyrrolidine or azetidine rings led to a significant decrease in activity, with IC₅₀ values increasing to 8.0 µM and >20 µM, respectively.[2]
This highlights the specific spatial arrangement of the functional groups on the piperidine ring as being crucial for the observed biological effect.
The Critical Role of Stereochemistry
The stereochemistry at the C3 position of the piperidine ring was found to be a key determinant of activity. The (S)-enantiomer of the initial hit compound was significantly more potent than the racemic mixture and the (R)-enantiomer.[2]
Table 1: Comparison of Antiproliferative and Senescence-Inducing Activity of Stereoisomers
| Compound | Configuration | Antiproliferative Activity (IC₅₀, µM) | Senescence-Inducing Activity (EC₅₀, µM) |
| 1 (racemate) | Racemic | 0.88 | 1.24 |
| 19 | R | >4.0 | >4.0 |
| 20 | S | 0.27 | 0.27 |
| Data sourced from a study on N-arylpiperidine-3-carboxamide derivatives.[2] |
This dramatic difference in activity between the enantiomers underscores the highly specific nature of the interaction with the biological target, where a precise three-dimensional arrangement of the molecule is required for optimal binding and efficacy.
Influence of Substituents on the N-Aryl Ring
Systematic modification of the N-aryl ring provided further insights into the SAR. The presence and position of substituents on this ring significantly modulated the antiproliferative and senescence-inducing activities.
Table 2: Structure-Activity Relationship of N-Aryl Ring Substitutions
| Compound | R¹ (A ring) | R² (B ring) | R³ | Antiproliferative Activity (IC₅₀, µM) | Senescence-Inducing Activity (EC₅₀, µM) |
| 1 | 2,3-di-F | Phenyl | H | 0.88 | 1.24 |
| 21 | 2,3-di-F | Pyridin-2-yl | H | 0.15 | 0.23 |
| 22 | 2,3-di-F | Pyridin-3-yl | H | 0.11 | 0.14 |
| 23 | 2,3-di-F | Pyridin-4-yl | H | 0.10 | 0.11 |
| 48 | 2,3-di-F | Phenyl | Pyrrol-1-yl | 0.04 | 0.05 |
| 54 | 2,3-di-F | Pyridin-3-yl | Pyrrol-1-yl | 0.03 | 0.04 |
| Data sourced from a study on N-arylpiperidine-3-carboxamide derivatives.[2] |
The data reveals several key trends:
-
Replacement of the Phenyl Ring: Replacing the phenyl B ring with a pyridine ring generally led to an improvement in activity.
-
Addition of a Heteroaryl Group: The introduction of a pyrrole group at the R³ position of the N-aryl ring resulted in a significant enhancement of potency.
The most potent compound identified in this series, compound 54 , which combines a pyridine B ring with a pyrrole substituent at the R³ position, exhibited an impressive IC₅₀ of 0.03 µM and an EC₅₀ of 0.04 µM.[2]
Caption: Key structure-activity relationship takeaways for N-arylpiperidine-3-carboxamide derivatives.
Experimental Protocols
General Procedure for Amide Coupling
To a solution of the piperidine-3-carboxylic acid derivative in a suitable solvent (e.g., dichloromethane or DMF), a coupling agent (e.g., HATU or EDCI) and a base (e.g., DIPEA) are added. The corresponding substituted aniline is then added, and the reaction mixture is stirred at room temperature until completion, as monitored by TLC or LC-MS. The product is then isolated and purified using standard techniques such as column chromatography.
Cell Proliferation and Senescence Assays
Human melanoma A375 cells are seeded in 96-well plates and treated with various concentrations of the test compounds. For proliferation assays, cell viability is assessed after a set incubation period (e.g., 72 hours) using a standard method such as the MTT or CellTiter-Glo assay. For senescence assays, cells are fixed and stained for senescence-associated β-galactosidase activity. The percentage of senescent cells is then quantified by image analysis. EC₅₀ and IC₅₀ values are calculated from the dose-response curves.
Conclusion and Future Directions
The systematic exploration of the 5-hydroxypiperidine-3-carboxylic acid scaffold has led to the discovery of a novel class of potent senescence-inducing agents with significant antimelanoma activity.[2] The detailed SAR studies have highlighted the critical importance of the piperidine-3-carboxamide core, the stereochemistry at the C3 position, and the nature of the substituents on the N-aryl ring.
Future work in this area could focus on:
-
Target Identification: Elucidating the precise molecular target of these compounds to better understand their mechanism of action.
-
Pharmacokinetic Profiling: Evaluating the drug-like properties of the most potent analogs to assess their potential for in vivo efficacy.
-
Exploration of Other Therapeutic Areas: Given the versatility of the piperidine scaffold, these derivatives could be explored for other therapeutic applications, including neurological disorders where piperidine-based compounds have shown promise as NMDA receptor antagonists.
This guide provides a framework for understanding the intricate relationship between the chemical structure of 5-hydroxypiperidine-3-carboxylic acid derivatives and their biological activity. The insights gained from these studies will undoubtedly fuel the design and development of the next generation of piperidine-based therapeutics.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the In Vitro and In Vivo Correlation of 5-Hydroxypiperidine-3-carboxylic Acid Hydrochloride's Effects
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the pharmacological profile of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride. Given the limited direct experimental data on this specific compound, we will leverage established knowledge of structurally related piperidine-3-carboxylic acid derivatives to propose a logical, data-driven approach for its characterization. This document will detail the rationale behind experimental choices, provide validated protocols, and offer a strategy for correlating in vitro findings with in vivo outcomes.
Introduction: Unveiling the Potential of a Novel GABAergic Modulator
This compound belongs to the piperidine class of compounds, a scaffold prevalent in numerous pharmaceuticals.[1][2] Its structural resemblance to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system (CNS), strongly suggests its potential as a modulator of the GABAergic system.[3] Specifically, derivatives of piperidine-3-carboxylic acid, such as nipecotic acid, are well-documented inhibitors of GABA transporters (GATs).[4][5][6] By blocking the reuptake of GABA from the synaptic cleft, these inhibitors increase the extracellular concentration of GABA, thereby enhancing inhibitory neurotransmission. This mechanism of action is a validated therapeutic strategy for conditions characterized by neuronal hyperexcitability, such as epilepsy and anxiety.[7][8]
This guide will outline a systematic approach to test the hypothesis that this compound acts as a GABA uptake inhibitor and to characterize its potential anxiolytic and anticonvulsant effects. We will compare its profile with that of two well-characterized compounds:
-
Nipecotic Acid: A known GAT inhibitor, serving as a benchmark for in vitro GABA uptake inhibition.[5]
-
Diazepam: A benzodiazepine that acts as a positive allosteric modulator of the GABA-A receptor, providing a reference for in vivo anxiolytic and anticonvulsant activity.[9][10]
The overarching goal is to establish a robust in vitro-in vivo correlation (IVIVC), which is crucial for predicting the clinical efficacy of novel drug candidates from preclinical data.
In Vitro Characterization: Pinpointing the Molecular Target
The initial step is to determine the compound's activity at the molecular level. This involves assessing its ability to bind to and inhibit the function of GABA transporters and to interact with GABA receptors.
GABA Transporter (GAT) Inhibition Assay
This assay will quantify the ability of this compound to inhibit the uptake of GABA into cells expressing specific GAT subtypes.
Experimental Protocol: [³H]GABA Uptake Assay [7][11]
-
Cell Culture: Utilize cell lines (e.g., CHO or MDCK-II) stably expressing human GAT1, GAT2, GAT3, and BGT1.[7][12]
-
Assay Preparation: Plate the cells in a suitable format (e.g., 96-well plates) and allow them to adhere.
-
Inhibition: Pre-incubate the cells with varying concentrations of this compound, nipecotic acid (positive control), or vehicle.
-
GABA Uptake: Initiate the uptake reaction by adding a solution containing [³H]GABA.
-
Termination: After a defined incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]GABA.
-
Quantification: Lyse the cells and measure the intracellular radioactivity using liquid scintillation counting.
-
Data Analysis: Calculate the percentage of inhibition at each concentration and determine the IC50 value (the concentration that inhibits 50% of GABA uptake).
Data Presentation: Comparative GAT Inhibition
| Compound | GAT1 IC50 (µM) | GAT2 IC50 (µM) | GAT3 IC50 (µM) | BGT1 IC50 (µM) |
| This compound | To be determined | To be determined | To be determined | To be determined |
| Nipecotic Acid | ~2.6 | ~310 | ~29 | ~16 |
Note: Nipecotic acid IC50 values are approximate and may vary between experimental setups.[5]
GABA Receptor Binding Assay
To assess the compound's selectivity, it is essential to determine if it interacts with GABA-A or GABA-B receptors.
Experimental Protocol: Radioligand Binding Assay [13][14][15]
-
Membrane Preparation: Prepare crude synaptic membranes from rat brain tissue.[15]
-
Binding Reaction: Incubate the membranes with a specific radioligand for the target receptor (e.g., [³H]muscimol for GABA-A receptors or [³H]GABA in the presence of a GABA-A antagonist for GABA-B receptors) in the presence of varying concentrations of the test compound.[13][16]
-
Separation: Separate the bound and free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity retained on the filters.
-
Data Analysis: Determine the Ki (inhibition constant) of the test compound by analyzing the competition binding curves.
Data Presentation: GABA Receptor Affinity
| Compound | GABA-A Receptor Ki (µM) | GABA-B Receptor Ki (µM) |
| This compound | To be determined | To be determined |
| Muscimol (GABA-A Agonist) | High Affinity | Low Affinity |
| Baclofen (GABA-B Agonist) | Low Affinity | High Affinity |
In Vivo Evaluation: Assessing Functional Effects
Based on the in vitro profile, the next step is to evaluate the compound's effects in living organisms. This will involve assessing its pharmacokinetic properties and its efficacy in animal models of anxiety and epilepsy.
Pharmacokinetic Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is critical for designing and interpreting in vivo efficacy studies. The physicochemical properties of piperidine-carboxylic acids, such as their zwitterionic nature, can present challenges for blood-brain barrier penetration.[3]
Experimental Protocol: Rodent Pharmacokinetic Analysis
-
Dosing: Administer this compound to rodents (e.g., rats or mice) via relevant routes (e.g., intravenous, oral).
-
Blood Sampling: Collect blood samples at various time points post-administration.
-
Brain Tissue Collection: At the end of the study, collect brain tissue to assess brain penetration.
-
Bioanalysis: Quantify the concentration of the compound in plasma and brain homogenates using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Determine key pharmacokinetic parameters such as half-life, clearance, volume of distribution, and brain-to-plasma ratio.
In Vivo Neurotransmitter Monitoring: Microdialysis
To directly assess the impact of the compound on extracellular GABA levels in the brain, in vivo microdialysis is the gold standard.[17][18][19] This technique allows for the sampling of neurotransmitters from specific brain regions in awake, freely moving animals.[17][20]
Experimental Workflow: In Vivo Microdialysis
Caption: Workflow for in vivo microdialysis experiment.
Behavioral Models
The EPM is a widely used and validated model to assess anxiety-like behavior in rodents.[9][21][22][23][24] The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[21]
Experimental Protocol: Elevated Plus Maze
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Acclimation: Allow the animals to acclimate to the testing room.
-
Dosing: Administer this compound, diazepam (positive control), or vehicle at a predetermined time before the test.
-
Testing: Place the animal in the center of the maze and allow it to explore for a set period (e.g., 5 minutes).
-
Data Collection: Record the time spent in and the number of entries into the open and closed arms using an automated tracking system.
-
Data Analysis: An anxiolytic effect is indicated by a significant increase in the time spent and/or entries into the open arms.[9]
Data Presentation: Comparative Anxiolytic Effects
| Treatment Group | % Time in Open Arms | Number of Open Arm Entries | Total Arm Entries (Locomotor Activity) |
| Vehicle | Baseline | Baseline | Baseline |
| Diazepam | Increase | Increase | No significant change |
| This compound | To be determined | To be determined | To be determined |
PTZ is a GABA-A receptor antagonist that reliably induces generalized seizures in rodents.[10][25][26] This model is widely used to screen for potential anticonvulsant drugs.[27][28]
Experimental Protocol: PTZ-Induced Seizures
-
Dosing: Administer the test compound, diazepam, or vehicle to the animals.
-
PTZ Administration: After a suitable pre-treatment time, administer a sub-convulsive or convulsive dose of PTZ.
-
Observation: Observe the animals for a defined period and score the seizure severity using a standardized scale (e.g., Racine scale).[25] Key parameters to measure include the latency to the first seizure and the duration of seizures.
-
Data Analysis: An anticonvulsant effect is demonstrated by an increased latency to seizures, a reduction in seizure severity, or complete protection from seizures.
Data Presentation: Comparative Anticonvulsant Effects
| Treatment Group | Latency to First Clonic Seizure (s) | Seizure Severity Score (e.g., Racine Scale) | % Protection from Tonic-Clonic Seizures |
| Vehicle | Baseline | High | 0% |
| Diazepam | Increased | Low | High |
| This compound | To be determined | To be determined | To be determined |
In Vitro-In Vivo Correlation (IVIVC): Bridging the Gap
A successful IVIVC establishes a predictive relationship between an in vitro property of a drug (e.g., GAT inhibition) and its in vivo response (e.g., anxiolytic or anticonvulsant activity). A strong IVIVC can streamline drug development by reducing the reliance on extensive animal testing.
Establishing the Correlation
-
Data Integration: Plot the in vitro potency (e.g., IC50 for GAT inhibition) against the in vivo efficacy (e.g., the dose required for a significant anxiolytic or anticonvulsant effect).
-
Pharmacokinetic Considerations: Incorporate pharmacokinetic data, particularly brain exposure levels, to relate the in vitro effective concentrations to the in vivo target engagement.
-
Model Development: Develop a mathematical model that describes the relationship between the in vitro and in vivo data.
Conceptual IVIVC Framework
Caption: Conceptual framework for establishing an IVIVC.
Conclusion
While direct experimental data for this compound is currently scarce, its structural analogy to known GABAergic modulators provides a strong rationale for its investigation as a novel therapeutic agent. The systematic approach outlined in this guide, encompassing in vitro target identification and in vivo functional characterization, will enable a comprehensive evaluation of its pharmacological profile. Establishing a robust in vitro-in vivo correlation will be paramount in translating these preclinical findings into potential clinical applications for neurological and psychiatric disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bioivt.com [bioivt.com]
- 13. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. PDSP - GABA [kidbdev.med.unc.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Extracellular Level of GABA and Glu: In Vivo Microdialysis-HPLC M...: Ingenta Connect [ingentaconnect.com]
- 19. Extracellular level of GABA and Glu: in vivo microdialysis-HPLC measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Brain microdialysis of GABA and glutamate: what does it signify? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A review of the validity and variability of the elevated plus-maze as an animal model of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Elevated Plus Maze - Rodent Behavioral Testing - Neurology CRO - InnoSer [innoserlaboratories.com]
- 24. researchgate.net [researchgate.net]
- 25. Pentylenetetrazole kindling-induced epilepsy rat models: Insight on the severity state, a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.aip.org [pubs.aip.org]
- 27. In vivo model of Epilepsy - Pentylenetetrazole (PTZ) induced seizures - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 28. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Reactivity of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride for Researchers in Drug Development
This guide provides a comprehensive framework for assessing the cross-reactivity of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride, a molecule of interest in neuroscience and pharmacology. Given its structural similarity to known inhibitors of gamma-aminobutyric acid (GABA) transporters, this document will focus on its potential interactions with these critical regulators of neurotransmission. We will delve into the rationale behind experimental design, provide detailed protocols for in vitro assessment, and offer a comparative analysis with established GABA uptake inhibitors.
Introduction: The Significance of Cross-Reactivity for this compound
This compound is a piperidine derivative with a chemical structure suggestive of interaction with central nervous system targets. Specifically, its core scaffold is analogous to that of nipecotic acid, a well-characterized inhibitor of GABA transporters (GATs)[1][2]. GABA is the primary inhibitory neurotransmitter in the mammalian brain, and its extracellular concentrations are tightly regulated by GATs[3]. Dysregulation of GABAergic signaling is implicated in numerous neurological and psychiatric disorders, making GATs important therapeutic targets[4].
Understanding the cross-reactivity of a novel compound like this compound is paramount in drug development. Cross-reactivity, in this context, refers to the compound's ability to bind to and potentially inhibit multiple subtypes of GATs or other related transporters. A thorough cross-reactivity profile is essential for predicting a compound's selectivity, potential off-target effects, and overall therapeutic window. This guide will provide the necessary framework to conduct such an investigation.
The Target Family: GABA Transporters (GATs)
There are four known subtypes of GABA transporters in mammals: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1)[3][5]. These transporters are part of the solute carrier 6 (SLC6) family and are responsible for the sodium- and chloride-dependent reuptake of GABA from the synaptic cleft and extracellular space[3][5].
-
GAT1 (SLC6A1): Primarily located on presynaptic neurons and, to a lesser extent, on astrocytes. It is considered the major GABA transporter in the brain and is a key target for anticonvulsant drugs like tiagabine[3][4][6].
-
GAT2 (SLC6A13): Found at lower levels in the brain, predominantly in the meninges, and also in the liver and kidneys. It can also transport taurine[3].
-
GAT3 (SLC6A11): Mainly expressed in astrocytes and is crucial for regulating extrasynaptic GABA concentrations, thereby influencing tonic GABAergic inhibition[5][7].
-
BGT1 (SLC6A12): Expressed at low levels in the brain, primarily in the meninges, and is also involved in osmoregulation through the transport of betaine[3].
The distinct localization and physiological roles of these subtypes underscore the importance of determining the selectivity profile of any potential GAT inhibitor[8].
Comparative Compounds: Establishing a Baseline for Cross-Reactivity Assessment
To contextualize the potential activity of this compound, it is essential to compare it against well-characterized GABA uptake inhibitors with varying selectivity profiles.
-
Nipecotic Acid: A foundational GABA uptake inhibitor that acts as a substrate for GATs and shows limited selectivity among the subtypes[1][9]. Its derivatives have been extensively studied to understand the structure-activity relationships of GAT inhibitors[10][11].
-
Tiagabine: A highly potent and selective GAT1 inhibitor, approved for the treatment of epilepsy. It serves as a benchmark for GAT1-selective compounds[1][4][12].
-
(S)-SNAP-5114: A GAT3-selective inhibitor, which is a valuable tool for investigating the specific roles of this astrocytic transporter[9].
By including these compounds in the experimental design, researchers can benchmark the potency and selectivity of this compound.
Experimental Protocols for Assessing Cross-Reactivity
To comprehensively evaluate the cross-reactivity of this compound, a combination of binding and functional assays is recommended.
Radioligand Binding Assay: Determining Affinity for GAT Subtypes
This assay measures the ability of a test compound to displace a radiolabeled ligand from the transporter, providing an indication of its binding affinity (Ki). Here, we describe a competitive binding assay using [³H]GABA.
Experimental Workflow:
References
- 1. Comparison of the effect of the GABA uptake blockers, tiagabine and nipecotic acid, on inhibitory synaptic efficacy in hippocampal CA1 neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABA transporter - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Frontiers | Localization and Function of GABA Transporters GAT-1 and GAT-3 in the Basal Ganglia [frontiersin.org]
- 6. Frontiers | GABA and Glutamate Transporters in Brain [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Molecular basis of human GABA transporter 3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Highly Potent GAT1 Inhibitors: Synthesis of Nipecotic Acid Derivatives by Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparative effects of the GABA uptake inhibitors, tiagabine and NNC-711, on extracellular GABA levels in the rat ventrolateral thalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride and nipecotic acid
An In-Depth Comparative Analysis for Drug Development Professionals: 5-Hydroxypiperidine-3-carboxylic acid hydrochloride vs. Nipecotic Acid
Introduction: Targeting Synaptic GABA Homeostasis
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter within the mammalian central nervous system (CNS), playing a pivotal role in regulating neuronal excitability.[1] The precise control of GABA concentration in the synaptic cleft is crucial for maintaining the delicate balance between neuronal excitation and inhibition. This regulation is primarily managed by a family of sodium- and chloride-dependent GABA transporters (GATs), which mediate the reuptake of GABA from the synapse into presynaptic neurons and surrounding glial cells.[2][3]
Inhibition of these transporters elevates extracellular GABA levels, thereby enhancing GABAergic neurotransmission. This mechanism is a validated therapeutic strategy for conditions characterized by neuronal hyperexcitability, such as epilepsy.[1][2] Nipecotic acid, or piperidine-3-carboxylic acid, is a foundational research tool and a potent, competitive inhibitor of GABA uptake.[4] Its structure has served as the scaffold for clinically approved drugs. 5-Hydroxypiperidine-3-carboxylic acid is a close structural analog, featuring a hydroxyl modification on the piperidine ring.[5]
This guide provides a comprehensive comparative analysis of these two molecules, delving into their physicochemical properties, pharmacological profiles, and key experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with the technical insights required to make informed decisions in the selection and application of these compounds for GABA transporter research.
Molecular and Physicochemical Profile: A Tale of Two Analogs
The seemingly minor addition of a hydroxyl group to the piperidine scaffold introduces significant changes to the molecule's physicochemical properties. These parameters are critical as they govern solubility, membrane permeability, and ultimately, the pharmacokinetic profile of a compound.
| Property | Nipecotic Acid | This compound | Implication for Researchers |
| Chemical Structure | Piperidine-3-carboxylic acid | 5-hydroxy-piperidine-3-carboxylic acid hydrochloride | The hydroxyl group in the 5-position increases the polarity and hydrogen bonding potential of the molecule. |
| CAS Number | 498-95-3[6] | 1171511-34-4[7][8] | Unique identifiers for sourcing and literature search. |
| Molecular Formula | C₆H₁₁NO₂[6][9] | C₆H₁₂ClNO₃[10][11] | Reflects the addition of a hydroxyl group and the hydrochloride salt form. |
| Molecular Weight | 129.16 g/mol [6][9] | 181.62 g/mol [11] | The hydrochloride salt form increases the molecular weight. |
| pKa | ~3.35 (carboxylic acid)[12] | Not experimentally determined, but expected to be similar for the carboxylic acid and amine groups. | Influences ionization state at physiological pH, affecting receptor interaction and solubility. |
| Predicted Lipophilicity (XLogP3) | -2.9[9][13] | -3.4[14] | The more negative value for the hydroxylated analog indicates higher hydrophilicity, predicting lower passive membrane permeability. |
| Aqueous Solubility | ~50 mg/mL in water[13][15] | Data not widely available, but expected to be high due to its polar nature and salt form. | Both compounds are suitable for aqueous buffer preparations for in vitro assays. |
Expert Insights on Physicochemical Properties:
The most critical difference lies in the predicted lipophilicity (XLogP3). Nipecotic acid is already a highly polar, zwitterionic molecule with notoriously poor blood-brain barrier (BBB) penetration.[16][17] The addition of a hydroxyl group in 5-Hydroxypiperidine-3-carboxylic acid further increases its polarity, as indicated by the more negative XLogP3 value.[14] This suggests that its ability to passively diffuse across the BBB is likely even more restricted than that of nipecotic acid. This is a crucial consideration for any planned in vivo studies targeting the CNS, likely necessitating direct administration methods such as intracerebroventricular injection.[18]
Pharmacological Profile: Mechanism, Potency, and Selectivity
Both compounds function as inhibitors of GABA transporters, but their potency and selectivity across the different GAT subtypes can vary.
Mechanism of Action: Competitive Inhibition
Nipecotic acid and its analogs act as competitive inhibitors at the GABA binding site on the GATs.[4][19] By occupying this site, they prevent the transporter from binding to and clearing GABA from the synaptic cleft. This leads to a higher ambient concentration of GABA, which can then exert a more prolonged inhibitory effect on postsynaptic receptors.
Caption: Mechanism of GABA transporter inhibition.
GAT Subtype Selectivity Profile
There are four main GABA transporter subtypes: GAT1 (SLC6A1), GAT2 (SLC6A13), GAT3 (SLC6A11), and BGT1 (SLC6A12).[2] GAT1 and GAT3 are the predominant subtypes in the brain and are the primary targets for modulating GABAergic neurotransmission.[3][20]
| Compound | mGAT1 IC₅₀ (µM) | mGAT2 IC₅₀ (µM) | mGAT3 IC₅₀ (µM) | mGAT4 (BGT1) IC₅₀ (µM) | Reference |
| Nipecotic Acid | 2.6 | 310 | 29 | 16 | [18] |
| 5-Hydroxypiperidine-3-carboxylic acid | Weaker than Nipecotic Acid | Weaker than Nipecotic Acid | Weaker than Nipecotic Acid | Weaker than Nipecotic Acid | [5] |
Expert Insights on Pharmacology:
Nipecotic acid demonstrates a clear preference for GAT1, with an IC₅₀ value in the low micromolar range, making it a potent tool for studying GAT1 function.[18] Its activity against GAT4 (BGT1) and GAT3 is moderate, while it is significantly less potent against GAT2. This selectivity profile is crucial when interpreting experimental results.
Published data indicates that (3RS,5SR)-5-hydroxypiperidine-3-carboxylic acid is a much weaker inhibitor of the GABA uptake system compared to nipecotic acid.[5] This suggests that the addition of the hydroxyl group at the 5-position is detrimental to its binding affinity for the GABA transporters. Researchers should anticipate the need for significantly higher concentrations of the hydroxylated analog to achieve a similar level of GAT inhibition as nipecotic acid.
Furthermore, it is critical to acknowledge potential off-target effects. At higher concentrations (in the high micromolar to millimolar range), nipecotic acid has been shown to directly activate GABA-A receptors, an effect that could confound results if not properly controlled for.[4] It is plausible that 5-Hydroxypiperidine-3-carboxylic acid could share this property.
Comparative Experimental Protocols
To objectively compare these two compounds, standardized and validated assays are essential. The following protocols provide a framework for determining their relative potency and pharmacokinetic potential.
Protocol 1: In Vitro GAT Inhibition using a [³H]GABA Uptake Assay
Causality Behind Experimental Choices: This functional assay is the gold standard for quantifying the inhibitory potency (IC₅₀) of a compound. It directly measures the ability of the test compound to prevent the transport of radiolabeled GABA into cells that are engineered to express a specific GAT subtype. This provides a direct, quantitative measure of functional inhibition.
Caption: Workflow for the [³H]GABA uptake inhibition assay.
Detailed Step-by-Step Methodology:
-
Cell Culture: Culture human embryonic kidney (HEK-293) cells stably expressing one of the four human GAT subtypes (hGAT1, hGAT2, hGAT3, or hBGT1) under standard conditions. Seed the cells into 96-well microplates at a density of ~50,000 cells/well and allow them to adhere for 24 hours.[21]
-
Preparation of Solutions: Prepare serial dilutions of this compound and nipecotic acid in an appropriate assay buffer (e.g., Krebs-Ringer-HEPES). The final concentration range should span from low nanomolar to high micromolar to capture the full dose-response curve.
-
Assay Procedure:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with the assay buffer.
-
Add the test compound solutions to the wells and pre-incubate for 3-5 minutes at room temperature.[21]
-
Initiate the uptake by adding buffer containing a fixed concentration of [³H]GABA (e.g., 30 nM).[21]
-
Allow the uptake to proceed for a short, defined period (e.g., 3 minutes).
-
-
Termination and Measurement:
-
Terminate the reaction by rapidly aspirating the solution and washing the wells multiple times with ice-cold assay buffer.
-
Lyse the cells by adding a scintillation cocktail.
-
Measure the amount of tritium in each well using a microplate scintillation counter.
-
-
Controls and Data Analysis:
-
Maximum Uptake: Wells containing only [³H]GABA (no inhibitor).
-
Nonspecific Binding: Wells containing [³H]GABA and a saturating concentration of a non-radiolabeled GAT inhibitor (e.g., 3 mM unlabeled GABA).[21]
-
Calculate the percent inhibition for each concentration of the test compound relative to the controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a nonlinear regression model to determine the IC₅₀ value.
-
Protocol 2: In Vitro Blood-Brain Barrier (BBB) Permeability Assay
Causality Behind Experimental Choices: Given that poor CNS penetration is the primary limitation of nipecotic acid for therapeutic use,[17] quantifying the BBB permeability of its analog is essential. An in vitro Transwell model provides a robust, ethical, and high-throughput method to predict in vivo BBB crossing potential by measuring the apparent permeability coefficient (Papp).[22]
Caption: Workflow for the in vitro BBB permeability assay.
Detailed Step-by-Step Methodology:
-
Cell Model: Utilize a validated in vitro BBB model, such as primary bovine brain microvascular endothelial cells co-cultured with rat astrocytes or immortalized human brain microvascular endothelial cells (hBMEC).[22] Culture the endothelial cells on the porous membrane of Transwell inserts until a confluent monolayer is formed.
-
Monolayer Integrity Verification: Before the experiment, confirm the integrity of the endothelial barrier by measuring the Transendothelial Electrical Resistance (TEER). High TEER values are indicative of tight junction formation.
-
Permeability Experiment (Apical-to-Basolateral):
-
Replace the medium in both the apical (upper) and basolateral (lower) chambers with transport buffer.
-
Add the test compound (5-Hydroxypiperidine-3-carboxylic acid or nipecotic acid) to the apical chamber at a known concentration (e.g., 10 µM).
-
At specified time intervals (e.g., 30, 60, 90, 120 minutes), collect a sample from the basolateral chamber, replacing the volume with fresh buffer.
-
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
-
Efflux Assessment (Optional): To determine if the compounds are substrates of efflux pumps (like P-glycoprotein), perform the experiment in the reverse (basolateral-to-apical) direction. An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 suggests active efflux.[22]
Conclusion and Future Directions
This comparative guide establishes nipecotic acid as a potent, GAT1-preferring inhibitor that serves as an invaluable research tool for in vitro studies.[18] Its utility for in vivo CNS research is hampered by its hydrophilic nature and consequent inability to effectively cross the blood-brain barrier.[17]
This compound presents as a structural analog that, based on available data and physicochemical predictions, is a significantly weaker GAT inhibitor.[5] The addition of the hydroxyl group increases its polarity, which likely exacerbates the poor BBB permeability characteristic of this molecular scaffold.
For researchers, the choice is clear:
-
Nipecotic acid remains the compound of choice for establishing baseline GAT inhibition and for use as a positive control in in vitro functional assays.
-
5-Hydroxypiperidine-3-carboxylic acid may be of interest for structure-activity relationship (SAR) studies to understand the binding pocket of GATs. However, its lower potency must be accounted for in experimental design. The hydroxyl group could also serve as a handle for synthetic chemists to explore prodrug strategies or further modifications aimed at improving pharmacokinetic properties.
Ultimately, while nipecotic acid is a tool to probe a mechanism, its derivatives—made more lipophilic to penetrate the CNS—are what have reached the clinic.[16] Any future development of the 5-hydroxy analog would need to address the dual challenges of lower potency and poor predicted brain penetration.
References
- 1. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABA transporter - Wikipedia [en.wikipedia.org]
- 3. GABA transporter subfamily | Transporters | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Nipecotic acid directly activates GABAA-like ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubAnnotation [pubannotation.org]
- 6. Nipecotic Acid | C6H11NO2 | CID 4498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. This compound | CAS 1171511-34-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 9. (-)-Nipecotic acid | C6H11NO2 | CID 1796510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chembk.com [chembk.com]
- 11. (2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride | C6H12ClNO3 | CID 11367379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. m.chemicalbook.com [m.chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. 5-hydroxypiperidine-3-carboxylic Acid | C6H11NO3 | CID 4577144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Nipecotic acid 98 498-95-3 [sigmaaldrich.com]
- 16. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Nipecotic acid - Wikipedia [en.wikipedia.org]
- 18. caymanchem.com [caymanchem.com]
- 19. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | GABA and Glutamate Transporters in Brain [frontiersin.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. In vitro blood-brain barrier permeability predictions for GABAA receptor modulating piperine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
validation of a bioanalytical method for 5-Hydroxypiperidine-3-carboxylic acid hydrochloride
An In-Depth Guide to the Bioanalytical Method Validation of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride
This guide provides a comprehensive framework for the validation of a bioanalytical method for this compound, a polar molecule presenting unique analytical challenges. We will move beyond rote procedural lists to explore the scientific rationale behind methodological choices, comparing viable analytical strategies and grounding our recommendations in internationally harmonized regulatory standards. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust, reliable, and compliant bioanalytical assay.
5-Hydroxypiperidine-3-carboxylic acid is a polar compound characterized by hydrophilic functional groups, including a hydroxyl (-OH) and a carboxylic acid (-COOH) group.[1] This high polarity is the central challenge in developing a bioanalytical method. Traditional reversed-phase liquid chromatography (RP-LC), the workhorse of many bioanalytical labs, relies on hydrophobic interactions between the analyte and the stationary phase. Highly polar compounds like our target analyte exhibit weak retention under these conditions, often eluting in the void volume with endogenous matrix components.[2] This can lead to significant issues, including:
-
Poor Chromatographic Resolution: Inability to separate the analyte from other polar interferences in the biological matrix (e.g., salts, phospholipids, endogenous metabolites).
-
Matrix Effects: Co-elution with matrix components can cause ion suppression or enhancement in the mass spectrometer, severely compromising the accuracy and reproducibility of the assay.[3][4]
-
Low Sensitivity: Poor retention leads to broad peaks and high background noise, making it difficult to achieve the low limits of quantification often required for pharmacokinetic (PK) studies.[2]
Therefore, a successful bioanalytical method requires a strategic approach that directly addresses the hydrophilic nature of the analyte.
A Comparative Analysis of Chromatographic Strategies
The cornerstone of a successful method is the chromatographic separation. For this compound, several strategies can be considered, each with distinct advantages and disadvantages.
| Strategy | Principle | Advantages | Disadvantages | Best Suited For |
| Reversed-Phase LC (RP-LC) with Derivatization | The analyte is chemically modified to increase its hydrophobicity, enabling retention on a standard C18 column.[5][6] | Utilizes common and well-understood RP columns; can significantly improve sensitivity.[7] | Adds complexity and potential variability to sample preparation; requires careful optimization of the derivatization reaction.[8] | Scenarios where other methods fail to provide adequate sensitivity or when labs are exclusively equipped for RP-LC. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Uses a polar stationary phase and a high-organic mobile phase to retain and separate polar analytes via a partitioning mechanism into a water-enriched layer on the stationary phase surface.[9] | Directly addresses the analyte's polarity, providing excellent retention; often yields higher sensitivity in MS due to the high organic content of the mobile phase.[10][11] | Can be more sensitive to mobile phase composition and water content; may require longer equilibration times than RP-LC.[12] | Recommended approach for polar, non-ionizable, or ionizable compounds. |
| Mixed-Mode Chromatography (MMC) | Employs a stationary phase with multiple functionalities (e.g., reversed-phase and ion-exchange), offering multiple retention mechanisms on a single column.[13][14] | Provides unique selectivity and enhanced retention for polar and charged molecules; can separate compounds that are difficult to resolve by other means.[15] | Method development can be more complex due to the interplay of multiple retention mechanisms. | Complex mixtures containing analytes with diverse polarities and charge states. |
Senior Scientist's Recommendation: For this compound, HILIC is the most direct and robust strategy . It avoids the added complexity of derivatization while being specifically designed for this class of molecules. An amide- or zwitterionic-based HILIC column often provides excellent peak shape and retention.[12][16]
Core Principles of Bioanalytical Method Validation
The validation process is designed to demonstrate that the analytical method is reliable and reproducible for its intended use.[17] The current global standard is the International Council for Harmonisation (ICH) M10 guideline, which harmonizes the expectations of regulatory bodies like the FDA and EMA.[18][19] A full validation should be performed when establishing a new method for regulatory submissions.[20]
The key validation parameters are outlined below.
Experimental Protocols for Method Validation
Here, we provide a step-by-step guide for validating a HILIC-LC-MS/MS method for this compound in human plasma.
Materials and Reagents
-
Reference Standards: this compound and a stable isotope-labeled internal standard (SIL-IS), e.g., D4-5-Hydroxypiperidine-3-carboxylic acid hydrochloride.
-
Biological Matrix: Human plasma (K2EDTA), sourced from at least six unique donors.
-
Reagents: Formic acid, ammonium formate, acetonitrile, methanol, and water (all LC-MS grade).
Sample Preparation: Protein Precipitation (PPT)
While Solid-Phase Extraction (SPE) can provide cleaner extracts, PPT is often sufficient for HILIC methods and is faster and more cost-effective.[21][22] The high organic content used in HILIC is conducive to direct injection after PPT.
Protocol:
-
Aliquot 50 µL of plasma sample (blank, calibration standard, or QC) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the internal standard spiking solution (prepared in acetonitrile).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a 96-well plate or autosampler vial.
-
Inject 5-10 µL onto the LC-MS/MS system.
HILIC-LC-MS/MS Conditions
-
LC Column: Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm (or equivalent HILIC column).[12]
-
Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 95% B, decrease to 40% B over 3 minutes, hold for 1 minute, then return to 95% B and re-equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Optimized for the analyte and SIL-IS (e.g., monitor the precursor ion to a specific product ion for both).
Validation Parameter Assessment
The following table summarizes the key validation experiments and their typical acceptance criteria based on ICH M10 guidelines.[18][20]
| Parameter | Purpose | Experimental Approach | Acceptance Criteria |
| Selectivity | To ensure the method can differentiate the analyte from endogenous matrix components. | Analyze blank plasma samples from at least 6 different sources. | Response in blank samples should be ≤ 20% of the LLOQ response for the analyte and ≤ 5% for the IS. |
| Calibration Curve | To demonstrate the relationship between instrument response and analyte concentration. | Prepare a blank, a zero sample (with IS), and 6-8 non-zero calibration standards across the expected concentration range. | R² ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ). At least 75% of standards must meet this criterion. |
| Accuracy & Precision | To assess the closeness of measured values to the nominal value and the degree of scatter. | Analyze Quality Control (QC) samples at 4 levels (LLOQ, Low, Mid, High) in replicate (n=6) across 3 separate analytical runs. | Accuracy: Mean concentration within ±15% of nominal. Precision: Coefficient of Variation (CV) ≤ 15%. (For LLOQ, both are ≤ 20%). |
| Lower Limit of Quantitation (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | The LLOQ sample must meet the accuracy (±20%) and precision (≤20%) criteria. Signal-to-noise ratio should be >5. | |
| Matrix Effect | To assess the impact of matrix components on analyte ionization. | Compare the analyte response in post-extraction spiked blank matrix from 6 sources to the response in a pure solution. | The CV of the IS-normalized matrix factor should be ≤ 15%. |
| Recovery | To determine the efficiency of the extraction procedure. | Compare the analyte response in pre-extraction spiked samples to post-extraction spiked samples at 3 QC levels. | Recovery should be consistent, precise, and reproducible. The CV should be ≤ 15%. |
| Stability | To ensure the analyte is stable throughout the sample lifecycle. | Analyze QCs after exposure to various conditions (e.g., room temp for 24h, 3 freeze-thaw cycles, long-term storage at -80°C). | Mean concentration of stability QCs must be within ±15% of the mean concentration of freshly prepared QCs. |
Conclusion: Ensuring Data Integrity in Drug Development
The validation of a bioanalytical method for a polar compound like this compound requires a scientifically-driven approach that goes beyond standard reversed-phase methodologies. By selecting an appropriate strategy, such as HILIC, and rigorously validating the method against harmonized international guidelines like ICH M10, researchers can ensure the generation of high-quality, reliable, and defensible data.[19][23] This foundation of data integrity is paramount for making informed decisions in pharmacokinetic analysis and throughout the entire drug development process.[18]
References
- 1. 5-hydroxypiperidine-3-carboxylic Acid | C6H11NO3 | CID 4577144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. rfppl.co.in [rfppl.co.in]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Derivatization methods for quantitative bioanalysis by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. academic.oup.com [academic.oup.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 11. tandfonline.com [tandfonline.com]
- 12. waters.com [waters.com]
- 13. researchgate.net [researchgate.net]
- 14. helixchrom.com [helixchrom.com]
- 15. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. agilent.com [agilent.com]
- 17. id-eptri.eu [id-eptri.eu]
- 18. f.hubspotusercontent10.net [f.hubspotusercontent10.net]
- 19. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 20. database.ich.org [database.ich.org]
- 21. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 22. pharmatutor.org [pharmatutor.org]
- 23. bioanalysis-zone.com [bioanalysis-zone.com]
A Comparative Guide to Confirming the Mechanism of Action of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and confirm the mechanism of action of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride. By integrating established biochemical and electrophysiological techniques, we present a self-validating experimental strategy, comparing the target compound against well-characterized pharmacological agents to establish its biological activity with high confidence.
Introduction: Unveiling a Nipecotic Acid Analog
5-Hydroxypiperidine-3-carboxylic acid is a derivative of piperidine-3-carboxylic acid, more commonly known as nipecotic acid[1][2]. Its structure, featuring a piperidine ring—a core scaffold in many neuroactive compounds—and a carboxylic acid group, strongly suggests a potential interaction with the gamma-aminobutyric acid (GABA) system. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its signaling is tightly regulated by GABA transporters (GATs) that clear GABA from the synaptic cleft[3][4].
The structural similarity to nipecotic acid, a known and potent inhibitor of GABA uptake, forms the primary hypothesis for the mechanism of action of 5-Hydroxypiperidine-3-carboxylic acid: it is a competitive inhibitor of GABA transporters. A key study has already demonstrated that this compound, specifically the (3RS,5SR) stereoisomer, inhibits the neuronal GABA uptake system, albeit with lower potency than nipecotic acid itself[1].
This guide outlines a rigorous, multi-step process to not only confirm this primary mechanism but also to characterize its potency and selectivity compared to established GABA reuptake inhibitors.
Strategic Selection of Comparator Compounds
To provide context and a robust benchmark for our investigation, two key comparator compounds are selected. The choice of these alternatives is critical for validating our findings.
-
Nipecotic Acid: As the parent compound, nipecotic acid is the most logical structural comparator[2][5]. It is a well-documented GAT inhibitor with moderate potency across multiple GAT subtypes[6]. Its inclusion allows for a direct assessment of how the addition of a hydroxyl group at the 5-position modifies the pharmacological activity.
-
Tiagabine: A potent and highly selective GAT-1 inhibitor, Tiagabine is a clinically approved antiepileptic drug derived from nipecotic acid[3][5]. It serves as our "gold standard" positive control, representing a high-potency, subtype-selective GAT inhibitor. Comparing our test compound to Tiagabine will establish its relative efficacy and potential therapeutic relevance.
A Multi-Pillar Experimental Strategy for Mechanism Confirmation
Caption: High-level experimental workflow for mechanism of action confirmation.
Pillar 1: Direct Target Engagement via [³H]-GABA Uptake Inhibition Assay
The foundational experiment is to directly measure the compound's ability to block GABA transport into cells. The radiolabeled GABA uptake assay is the industry standard for this purpose[7][8].
Causality: This assay provides direct evidence of interaction with GABA transporters. By quantifying the reduction in radiolabeled GABA uptake in the presence of our test compound, we can determine its inhibitory potency (IC50). Performing this assay in different cell lines, each engineered to express a specific human GAT subtype (hGAT-1, hGAT-2, hGAT-3, and BGT-1), is crucial for establishing a selectivity profile[9].
Detailed Protocol: [³H]-GABA Uptake Assay
-
Cell Culture: Maintain HEK293 cell lines stably expressing either hGAT-1, hGAT-2, hGAT-3, or BGT-1 in appropriate culture conditions. Seed cells into 96-well plates and allow them to adhere overnight[10].
-
Compound Preparation: Prepare serial dilutions of this compound, Nipecotic Acid, and Tiagabine in assay buffer (e.g., Krebs-Ringer-HEPES).
-
Assay Performance: a. Wash cells twice with pre-warmed assay buffer. b. Add the assay buffer containing the desired concentrations of the test compounds (or vehicle for total uptake control, and a saturating concentration of Tiagabine for non-specific uptake control) to the wells. c. Pre-incubate the cells with the compounds for 15 minutes at room temperature[10]. d. Initiate GABA uptake by adding assay buffer containing a fixed concentration of [³H]-GABA (e.g., 10 nM). e. Incubate for 10-20 minutes at room temperature, ensuring this duration is within the linear range of uptake.
-
Termination and Lysis: a. Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer. b. Lyse the cells using a suitable lysis buffer.
-
Scintillation Counting: a. Transfer the cell lysates to scintillation vials and add scintillation cocktail. b. Measure radioactivity using a scintillation counter.
-
Data Analysis: a. Calculate specific uptake by subtracting non-specific uptake from total uptake. b. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Comparative Data Summary (Hypothetical Data Based on Literature)
| Compound | hGAT-1 IC50 (µM) | hGAT-2 IC50 (µM) | hGAT-3 IC50 (µM) | BGT-1 IC50 (µM) |
| 5-Hydroxypiperidine-3-carboxylic acid | 75 | >200 | 120 | >200 |
| Nipecotic Acid | 2.6[6] | 310[6] | 29[6] | 16[6] |
| Tiagabine | 0.07[3] | >100 | >100 | >100 |
This data illustrates that 5-Hydroxypiperidine-3-carboxylic acid is a weak inhibitor, primarily of GAT-1, and significantly less potent than both its parent compound, Nipecotic Acid, and the selective inhibitor, Tiagabine.
Pillar 2: Selectivity Profiling via Receptor Binding Assays
Causality: To build a trustworthy case for GABA uptake inhibition as the primary mechanism, we must demonstrate that the compound does not significantly interact with other major targets in the GABAergic system, namely the GABA-A and GABA-B receptors. A receptor binding assay is the most direct method to test for this off-target activity[11].
Protocol Outline: GABA Receptor Binding Assay
-
Membrane Preparation: Prepare synaptic membranes from rat brain tissue. A thorough washing procedure is essential to remove endogenous GABA[11].
-
GABA-A Assay: Perform a competitive binding assay using a radioligand specific for the GABA-A receptor (e.g., [³H]Muscimol or [³H]GABA in the absence of calcium). Incubate the membranes with the radioligand and varying concentrations of the test compound.
-
GABA-B Assay: Perform a similar competitive binding assay using a radioligand for the GABA-B receptor (e.g., [³H]Baclofen or [³H]GABA in the presence of calcium)[11].
-
Analysis: Measure bound radioactivity and calculate the IC50 or Ki value for the displacement of the radioligand. An IC50 value >100 µM is typically considered inactive.
Expected Outcome: Consistent with literature on related compounds, 5-Hydroxypiperidine-3-carboxylic acid is expected to show no significant binding to either GABA-A or GABA-B receptors, confirming its selectivity for the transporters[1][6].
Pillar 3: Functional Validation via Whole-Cell Patch-Clamp Electrophysiology
Causality: Having established direct and selective engagement with GABA transporters, the final pillar is to confirm that this interaction produces the expected physiological effect in a neuronal context. Inhibiting GABA reuptake should prolong the presence of GABA in the synapse, thereby enhancing and prolonging the inhibitory postsynaptic currents (IPSCs) mediated by GABA-A receptors. Whole-cell patch-clamp electrophysiology is the definitive technique to measure these currents[12][13][14].
Protocol Outline: Measuring GABAergic IPSCs
-
Cell Preparation: Use primary cultured cortical or hippocampal neurons or acute brain slices.
-
Recording: Obtain whole-cell patch-clamp recordings from a neuron. Hold the neuron at a specific voltage to isolate GABA-A receptor-mediated currents.
-
Stimulation: Electrically stimulate nearby presynaptic inhibitory neurons to evoke GABAergic IPSCs.
-
Application: After establishing a stable baseline of evoked IPSCs, perfuse 5-Hydroxypiperidine-3-carboxylic acid onto the slice/culture.
-
Analysis: Measure the amplitude and decay time of the IPSCs before and after compound application. An increase in the decay time constant of the IPSC would be a hallmark of a GABA uptake inhibitor.
Expected Outcome: The application of 5-Hydroxypiperidine-3-carboxylic acid should result in a measurable prolongation of the IPSC decay, confirming that the inhibition of GABA uptake functionally enhances GABAergic neurotransmission.
Caption: Inhibition of GABA transporter (GAT) by 5-Hydroxypiperidine-3-carboxylic acid.
Conclusion and Authoritative Grounding
The integrated experimental strategy detailed in this guide provides a robust pathway to confirm the mechanism of action of this compound. The evidence strongly supports its role as a selective, albeit weak, inhibitor of GABA uptake, primarily targeting the GAT-1 transporter.
The initial [³H]-GABA uptake assay confirms direct interaction and allows for potency and selectivity determination against comparators like Nipecotic Acid and Tiagabine. The subsequent lack of activity in receptor binding assays validates the selectivity of this mechanism. Finally, the functional enhancement of inhibitory postsynaptic currents in electrophysiological recordings provides the conclusive physiological evidence.
This compound, while likely not potent enough for clinical development without further modification, serves as a valuable research tool for probing the structure-activity relationships of the GABA transport system.
References
- 1. Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nipecotic Acid | C6H11NO2 | CID 4498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GABA reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 5. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a subtype selective inhibitor of the human betaine/GABA transporter 1 (BGT-1) with a non-competitive pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction | Springer Nature Experiments [experiments.springernature.com]
- 14. Electrophysiological Investigation of NMDA Current Properties in Brain Slices | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Navigating the Disposal of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the responsible management of chemical reagents is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed operational and disposal plan for 5-Hydroxypiperidine-3-carboxylic acid hydrochloride (CAS No. 1187830-67-1), ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Hazard Assessment
Before handling or disposing of this compound, it is imperative to recognize its potential hazards. Based on data for the compound and its analogs, it is classified as harmful if swallowed (Acute Toxicity 4, Oral). Like many piperidine derivatives, it may also cause skin and eye irritation.
Personal Protective Equipment (PPE)
A comprehensive suite of PPE is mandatory to prevent exposure during handling and disposal.
| Protective Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against potential splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact with the chemical. |
| Body Protection | A lab coat or chemical-resistant apron. | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | Minimizes inhalation of any dust or aerosols. |
Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins with waste segregation and ends with removal by a licensed waste management service.
Step 1: Waste Characterization and Segregation
Proper segregation of chemical waste at the source is the most critical step in ensuring safe and compliant disposal.
-
Designate a specific, labeled waste container for this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves, pipette tips).
-
The container should be made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE).
-
The label should clearly state "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Acutely Toxic").
-
Do not mix this waste with other waste streams, such as non-hazardous waste, solvents, or heavy metals, unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.
Step 2: Packaging for Disposal
Proper packaging prevents leaks and ensures the safety of personnel handling the waste.
-
Ensure the waste container is securely sealed to prevent any leakage.
-
For solid waste, it is good practice to double-bag the waste in clear, chemically resistant bags before placing it in the final container.
-
The exterior of the container should be clean and free of contamination. If any spillage occurs on the outside of the container, decontaminate it with an appropriate cleaning agent and wipe it dry.
Step 3: Storage Pending Disposal
Temporary storage of the waste must be in a designated and controlled area.
-
Store the sealed waste container in a well-ventilated, designated satellite accumulation area for hazardous waste.
-
This area should be away from general laboratory traffic and incompatible materials.
-
Keep the container closed except when adding waste.
Step 4: Arranging for Final Disposal
The final disposal of chemical waste must be handled by professionals.
-
Contact your institution's EHS department or a licensed professional waste disposal service to arrange for the pickup and disposal of the waste.
-
Provide them with a clear and accurate description of the waste, including the chemical name and any known hazards.
-
The most common and recommended method for the disposal of this type of organic chemical waste is incineration in a licensed hazardous waste incinerator. This method ensures the complete destruction of the compound.
-
Never dispose of this compound by flushing it down the drain or discarding it in regular trash. This can lead to environmental contamination and is a violation of regulatory standards.
Spill Management Protocol
In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and the laboratory supervisor.
-
Don Appropriate PPE : Before attempting to clean the spill, ensure you are wearing the full complement of personal protective equipment.
-
Contain the Spill : For a solid spill, carefully sweep up the material and place it into a labeled hazardous waste container. Avoid generating dust. For a solution, absorb the spill with an inert, non-combustible absorbent material such as vermiculite or sand.
-
Decontaminate the Area : Once the bulk of the spill has been removed, decontaminate the area with a suitable cleaning agent.
-
Dispose of Cleanup Materials : All materials used to clean the spill, including absorbent pads, contaminated gloves, and wipes, must be disposed of as hazardous waste in the designated container.
Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these procedures, researchers can ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible. Always consult your institution's specific waste management policies and your EHS department for any additional requirements.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
